2-Fluoro-4-isopropoxybenzaldehyde
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-4-propan-2-yloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(2)13-9-4-3-8(6-12)10(11)5-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOOMVDJWKWFDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Fluoro-4-isopropoxybenzaldehyde chemical properties
An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzaldehyde for Advanced Research
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 1242070-92-3), a key aromatic aldehyde intermediate in modern synthetic chemistry. Its unique substitution pattern, featuring a reactive aldehyde, an electron-withdrawing fluorine atom, and an electron-donating isopropoxy group, makes it a valuable building block for the synthesis of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This document delves into its core chemical properties, provides a detailed synthetic protocol, explores its reactivity from a mechanistic standpoint, and discusses its applications in drug discovery. Safety protocols and expected spectroscopic signatures are also detailed to provide a complete profile for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound is a substituted aromatic aldehyde whose physicochemical properties are dictated by the interplay of its three functional groups. The fluorine atom enhances metabolic stability and modulates electronic properties, while the isopropoxy group influences solubility and serves as a key interaction moiety. The aldehyde group provides a primary reactive site for a multitude of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1242070-92-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |
| Appearance | Liquid | [1] |
| Purity | ≥95% (typical) | [1] |
| Boiling Point | 252.1 ± 20.0 °C (Predicted for isomer 4-Fluoro-2-isopropoxybenzaldehyde) | [2] |
| Canonical SMILES | CC(C)OC1=CC=C(C=O)C(F)=C1 | [1] |
| InChI Key | RJOOMVDJWKWFDU-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with the readily available starting material, 3-fluorophenol. The strategic selection of an isopropyl protecting group for the phenolic hydroxyl is crucial for the subsequent steps.[3]
Synthetic Workflow Overview
The synthesis involves four key transformations:
-
Protection: Williamson ether synthesis to protect the phenolic hydroxyl group.
-
Bromination: Directed electrophilic aromatic substitution to install a bromine atom, which will be converted into the aldehyde.
-
Formylation: Grignard reagent formation followed by quenching with an electrophilic formylating agent like N,N-Dimethylformamide (DMF).
-
Work-up & Purification: Extraction and chromatographic purification to isolate the final product.
Sources
An In-Depth Technical Guide to 2-Fluoro-4-isopropoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-isopropoxybenzaldehyde, with the CAS number 1242070-92-3 , is a fluorinated aromatic aldehyde that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] Its unique trifunctional substitution pattern—comprising a reactive aldehyde group, a sterically influential isopropoxy moiety, and an electron-withdrawing fluorine atom—renders it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, insights into its applications in drug discovery, and essential safety and handling information.
Chemical Properties and Data
This compound is a liquid at room temperature with a molecular weight of 182.19 g/mol .[1] Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1242070-92-3 | [1] |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 | [1] |
| Synonyms | 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | [1] |
| Physical State | Liquid | [1] |
| Purity (Typical) | ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, beginning with the synthesis of its precursor, 2-fluoro-4-hydroxybenzaldehyde, followed by a Williamson ether synthesis to introduce the isopropoxy group.
Part 1: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
A common route to 2-fluoro-4-hydroxybenzaldehyde involves the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, Grignard reaction, and subsequent deprotection.
Experimental Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde [2][3]
-
Protection of 3-Fluorophenol: In a reaction vessel, 3-fluorophenol is reacted with 2-bromopropane in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to afford 1-fluoro-3-isopropoxybenzene.
-
Bromination: The resulting 1-fluoro-3-isopropoxybenzene is then brominated, typically using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent, to yield 1-bromo-2-fluoro-4-isopropoxybenzene.
-
Grignard Reaction and Formylation: The aryl bromide is converted to a Grignard reagent by reacting it with magnesium turnings. This organometallic intermediate is then formylated using a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group, yielding this compound.
-
Deprotection: The isopropoxy group is then cleaved to reveal the hydroxyl group, yielding the final product, 2-fluoro-4-hydroxybenzaldehyde.
Caption: Synthetic workflow for 2-Fluoro-4-hydroxybenzaldehyde.
Part 2: O-Isopropylation via Williamson Ether Synthesis
The final step to obtain this compound is the O-isopropylation of 2-fluoro-4-hydroxybenzaldehyde. The Williamson ether synthesis is a reliable and widely used method for this transformation.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonation: 2-Fluoro-4-hydroxybenzaldehyde is dissolved in a polar aprotic solvent such as acetone or DMF. A base, typically potassium carbonate, is added to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.
-
Nucleophilic Substitution: 2-Bromopropane is added to the reaction mixture. The phenoxide acts as a nucleophile, attacking the electrophilic carbon of 2-bromopropane in an SN2 reaction, displacing the bromide and forming the desired ether linkage.
-
Work-up and Purification: The reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield pure this compound.
Caption: Williamson ether synthesis of the target compound.
Applications in Research and Drug Discovery
Fluorinated benzaldehydes are valuable precursors in the synthesis of pharmaceuticals and agrochemicals. The presence of a fluorine atom can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. While specific research focusing on this compound is not extensively published, its structural motifs are found in various bioactive molecules. It serves as a key intermediate for the synthesis of more complex heterocyclic compounds. For instance, the precursor, 2-fluoro-4-hydroxybenzaldehyde, is utilized in the preparation of fused tricyclic imidazole-containing medicines and novel melanin-concentrating hormone receptor antagonists.[4]
The aldehyde functional group provides a versatile handle for a wide range of chemical transformations, including:
-
Reductive amination: to form substituted benzylamines.
-
Wittig reaction: to generate substituted styrenes.
-
Aldol condensation: to form α,β-unsaturated ketones.
-
Synthesis of heterocycles: such as quinolines, and imidazoles.
These transformations allow for the incorporation of the 2-fluoro-4-isopropoxyphenyl moiety into larger, more complex molecules with potential therapeutic applications.
Caption: Synthetic utility of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on data for the closely related precursor, 2-fluoro-4-hydroxybenzaldehyde, the following hazards should be considered[5][6]:
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use. Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Spectroscopic Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the aromatic protons (in the range of 6.8-7.8 ppm) with splitting patterns influenced by the fluorine and isopropoxy substituents, a septet for the isopropoxy methine proton, and a doublet for the isopropoxy methyl protons.
-
¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde at the downfield end of the spectrum (around 190 ppm). Aromatic carbons will appear in the range of 110-165 ppm, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The isopropoxy carbons will be observed in the upfield region.
-
IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching vibration for the aldehyde at approximately 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the alkyl groups, C=C stretching of the aromatic ring, and the C-O stretching of the ether linkage.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern is expected to involve the loss of the aldehyde group (-CHO), the isopropyl group, and potentially the entire isopropoxy group.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while multi-stepped, relies on well-established and reliable chemical transformations. The strategic placement of the fluoro, isopropoxy, and aldehyde functionalities provides a platform for the development of novel and complex molecular entities. As research in these areas continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the importance of this compound in the scientific community.
References
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PubChem. 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Supporting Information. [Link]
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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An In-depth Technical Guide to 2-Fluoro-4-isopropoxybenzaldehyde: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Fluoro-4-isopropoxybenzaldehyde, a fluorinated aromatic aldehyde of increasing interest in the fields of medicinal chemistry and advanced materials science. We will delve into its molecular structure, a robust synthetic pathway, detailed characterization methods, and its potential applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Benzaldehydes
The introduction of fluorine into organic molecules is a well-established strategy in modern drug discovery.[1][2] The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity.[1][2] this compound is a prime example of a versatile building block that combines the advantageous properties of a fluoroaromatic system with the reactivity of an aldehyde functional group. The isopropoxy group further modulates the electronic and steric properties of the molecule, offering a nuanced tool for synthetic chemists.
Physicochemical Properties of this compound
A summary of the key identifiers and physicochemical properties of this compound is provided in the table below. It is important to note that while some properties are reported by chemical suppliers, others, such as the boiling point and density, are often predicted values for this specific isomer and should be treated as estimates.
| Property | Value | Source |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [3] |
| Synonyms | 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | [3] |
| CAS Number | 1242070-92-3 | [3] |
| Molecular Formula | C₁₀H₁₁FO₂ | [3] |
| Molecular Weight | 182.19 g/mol | [3] |
| Physical State | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Canonical SMILES | CC(C)OC1=CC=C(C=O)C(F)=C1 | [3] |
| InChI Key | RJOOMVDJWKWFDU-UHFFFAOYSA-N | [3] |
Synthesis of this compound: A Step-by-Step Protocol
A common and efficient method for the synthesis of this compound involves the Williamson ether synthesis, starting from the commercially available 2-fluoro-4-hydroxybenzaldehyde. This approach is favored for its reliability and the relatively mild conditions required. A Chinese patent describes a similar transformation where an isopropoxy group is introduced onto a fluorinated phenolic compound.[4]
The Underlying Chemistry: Williamson Ether Synthesis
The Williamson ether synthesis is a classic Sₙ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[4] In this case, the phenoxide of 2-fluoro-4-hydroxybenzaldehyde, generated by a base, attacks an isopropyl halide. The choice of a non-nucleophilic base is crucial to prevent side reactions with the aldehyde functionality. Potassium carbonate is a common and effective choice for this purpose.
Experimental Protocol
Materials:
-
2-Fluoro-4-hydroxybenzaldehyde
-
2-Bromopropane (or 2-iodopropane)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (2.0-2.5 eq) followed by the slow addition of 2-bromopropane (1.2-1.5 eq).
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Structural Elucidation and Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the isopropoxy group.
-
Aldehyde Proton: A singlet around δ 10.3 ppm.
-
Aromatic Protons: Three protons on the aromatic ring will exhibit complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
-
Isopropoxy Group: A septet for the methine proton (CH) around δ 4.7 ppm and a doublet for the two methyl groups (CH₃) around δ 1.4 ppm.
¹³C NMR: The carbon NMR spectrum will be characterized by the presence of ten distinct signals.
-
Carbonyl Carbon: A signal for the aldehyde carbonyl group around δ 188-190 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-165 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
-
Isopropoxy Carbons: A signal for the methine carbon around δ 71 ppm and a signal for the methyl carbons around δ 22 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups present.
-
C=O Stretch (Aldehyde): A strong, sharp peak around 1690-1710 cm⁻¹.
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.
-
C-O-C Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.
-
C-F Stretch: A strong absorption in the fingerprint region, typically around 1100-1200 cm⁻¹.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182. The fragmentation pattern would likely involve the loss of the formyl group (-CHO), the isopropyl group, and potentially a propylene molecule from the isopropoxy group.
| Spectroscopic Data | Predicted Key Features |
| ¹H NMR | δ ~10.3 (s, 1H, CHO), δ ~7.5-6.8 (m, 3H, Ar-H), δ ~4.7 (sept, 1H, CH), δ ~1.4 (d, 6H, 2xCH₃) |
| ¹³C NMR | δ ~189 (C=O), δ ~165-110 (Ar-C, C-F), δ ~71 (CH), δ ~22 (CH₃) |
| IR (cm⁻¹) | ~2820, 2720 (C-H ald.), ~1700 (C=O), ~1600, 1500 (C=C arom.), ~1250 (C-O), ~1150 (C-F) |
| Mass Spec (m/z) | 182 (M⁺), 153 ([M-CHO]⁺), 139 ([M-C₃H₇]⁺) |
Applications in Research and Development
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The combination of the reactive aldehyde group, the metabolically robust fluorine atom, and the modulating isopropoxy group makes it an attractive starting material for generating molecular diversity.
A Chinese patent highlights its role as a key intermediate in the synthesis of 2-fluoro-4-hydroxybenzaldehyde, which is a known precursor for various physiologically active compounds.[4] This underscores its utility in multi-step synthetic sequences aimed at producing novel drug candidates.
The general applications of fluorinated benzaldehydes in medicinal chemistry are extensive and include their use in the synthesis of:
-
Kinase Inhibitors: The benzaldehyde moiety can be elaborated into various heterocyclic scaffolds known to target protein kinases.
-
Antimicrobial Agents: The aromatic core can be incorporated into structures with antibacterial and antifungal properties.[5]
-
Central Nervous System (CNS) Agents: Fluorination is often employed to enhance brain penetration of drug candidates.
Safety and Handling
This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of accidental exposure, seek immediate medical attention. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a strategically important chemical intermediate with significant potential in the synthesis of novel, high-value molecules. Its fluorinated and functionalized structure provides a versatile platform for researchers in drug discovery and materials science. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and its likely applications, serving as a valuable resource for the scientific community.
References
- Zhou, Y., et al. (2020). Palladium-Catalyzed Carbonylative Synthesis of Aryl Aldehydes from Aryl Halides with a Formate as the CO Source. Organic Letters, 22(15), 5945–5949.
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022). Google Patents.
- López, C., et al. (2014). A multinuclear magnetic resonance study of fluoro derivatives of hydroxybenzaldehydes. Magnetic Resonance in Chemistry, 52(10), 613-620.
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzaldehyde. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants. Retrieved from [Link]
-
RefractiveIndex.INFO. (n.d.). Refractive index database. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed fragmentation patterns and characteristic ions of.... Retrieved from [Link]
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Dr. Puspendra Classes. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation [Video]. YouTube. Retrieved from [Link]
-
Chemical Instrumentation Facility - Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]
-
PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 2,4-dihydroxy benzaldehyde, MDI, MP, MP- 2AP and P-MP-2AP. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-isopropoxybenzaldehyde (C10H12O2). Retrieved from [Link]
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- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 2-Fluoro-4-isopropoxybenzaldehyde: A Technical Guide
Abstract
This technical guide provides a detailed analysis of the spectroscopic profile of 2-Fluoro-4-isopropoxybenzaldehyde (CAS No. 1242070-92-3), a key intermediate in pharmaceutical and materials science research.[1] While direct experimental spectra for this specific molecule are not widely published, this document synthesizes predictive data based on established principles of spectroscopy and extensive comparative analysis with structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental considerations and interpretation of the results. This guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's structural and electronic properties.
Introduction: The Molecule in Focus
This compound belongs to the class of substituted aromatic aldehydes, compounds of significant interest due to the versatile reactivity of the formyl group and the influence of ring substituents on their chemical behavior. The presence of a fluorine atom at the ortho position and an isopropoxy group at the para position creates a unique electronic and steric environment, making detailed spectroscopic characterization essential for its application in complex synthetic pathways.
This guide will elucidate the expected spectroscopic signatures that confirm the molecular identity and purity of this compound. The causality behind experimental choices and the logic of spectral interpretation will be emphasized throughout.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information on the connectivity and chemical environment of each atom.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound (a liquid at room temperature[1]) in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0.00 ppm.
-
Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate resolution, particularly for resolving the complex splitting patterns of the aromatic protons.
-
Data Acquisition:
-
For ¹H NMR , a standard pulse sequence is used. Sufficient scans (typically 8 to 16) are acquired to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans is required due to the lower natural abundance of the ¹³C isotope.
-
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is defined by the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal.
dot graph { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Define molecule structure mol [pos="0,0!", label=<
| C | C | C |
| C | C | C |
| C | C | C |
// Define atoms and groups H_aldehyde [pos="0.7,-0.5!", label="H (a)"]; O_aldehyde [pos="1.4,-0.5!", label="O"]; F_sub [pos="-0.7,1.5!", label="F"]; O_ether [pos="-1.4,0.5!", label="O"]; CH_iso [pos="-2.1,0.5!", label="CH (g)"]; CH3_iso1 [pos="-2.8,1.2!", label="CH₃ (h)"]; CH3_iso2 [pos="-2.8,-0.2!", label="CH₃ (h)"]; H_aro1 [pos="0.7,1.5!", label="H (d)"]; H_aro2 [pos="-0.7,-1.5!", label="H (f)"]; H_aro3 [pos="1.4,0.5!", label="H (e)"];
// Connect atoms edge [len=1.2]; mol:c1 -- mol:c2; mol:c2 -- mol:c3; mol:c3 -- mol:c4; mol:c4 -- mol:c5; mol:c5 -- mol:c6; mol:c6 -- mol:c1; mol:c1 -- H_aldehyde; H_aldehyde -- O_aldehyde [style=invis]; mol:c2 -- F_sub; mol:c4 -- O_ether; O_ether -- CH_iso; CH_iso -- CH3_iso1; CH_iso -- CH3_iso2; mol:c3 -- H_aro3; mol:c5 -- H_aro2; mol:c6 -- H_aro1;
} enddot Figure 1. Structure of this compound with proton labeling.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|---|
| a | ~10.3 | d (J ≈ 3 Hz) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded, appearing far downfield. It is expected to show a small doublet coupling to the ortho fluorine atom. For comparison, the aldehyde proton in benzaldehyde is at ~10.0 ppm.[3] |
| d | ~7.8 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Aromatic (H-6) | This proton is ortho to the electron-withdrawing aldehyde group, placing it downfield. It will be a doublet of doublets due to coupling with H-5 (ortho) and the fluorine at C-2 (meta). |
| e | ~7.0 | ddd (J ≈ 8.5, 2.0, 2.0 Hz) | 1H | Aromatic (H-5) | This proton is ortho to the electron-donating isopropoxy group, shifting it upfield. It will show coupling to H-6 (ortho), H-3 (meta), and the fluorine at C-2 (meta). |
| f | ~6.8 | dd (J ≈ 8.5, 2.0 Hz) | 1H | Aromatic (H-3) | This proton is ortho to both the fluorine and isopropoxy groups. It will be a doublet of doublets due to coupling to the fluorine (ortho) and H-5 (meta). Data from 2-fluoro-4-methoxybenzaldehyde supports this upfield shift.[4] |
| g | ~4.7 | septet (J ≈ 6.0 Hz) | 1H | Isopropoxy (-CH) | The methine proton of the isopropoxy group will be a septet due to coupling with the six equivalent methyl protons. Its chemical shift is consistent with being attached to an oxygen atom on an aromatic ring.[3] |
| h | ~1.4 | d (J ≈ 6.0 Hz) | 6H | Isopropoxy (-CH₃) | The two methyl groups are equivalent and appear as a doublet due to coupling with the single methine proton. This signal is characteristic of an isopropoxy group.[3] |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and information about their electronic nature. The key feature will be the observation of C-F coupling constants.
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity (due to F) | Assignment | Rationale & Comparative Insights |
|---|---|---|---|
| ~189 | d (J ≈ 5 Hz) | C=O (Aldehyde) | The aldehyde carbon appears significantly downfield. A small coupling to the fluorine atom three bonds away (³JCF) is expected. For 4-fluorobenzaldehyde, this carbon appears at 190.5 ppm.[5] |
| ~165 | d (¹JCF ≈ 260 Hz) | C-F (C-2) | The carbon directly bonded to fluorine will show a very large one-bond coupling constant and will be shifted significantly downfield due to the electronegativity of fluorine.[5] |
| ~162 | s | C-O (C-4) | The carbon attached to the isopropoxy group is deshielded by the oxygen and appears downfield. |
| ~132 | d (³JCF ≈ 10 Hz) | C-H (C-6) | Aromatic carbon ortho to the aldehyde group. Shows a three-bond coupling to fluorine. |
| ~125 | d (²JCF ≈ 15 Hz) | C-CHO (C-1) | The carbon bearing the aldehyde group will show a two-bond coupling to the fluorine. |
| ~115 | d (⁴JCF ≈ 2 Hz) | C-H (C-5) | Aromatic carbon showing a small four-bond coupling to fluorine. |
| ~105 | d (²JCF ≈ 25 Hz) | C-H (C-3) | This carbon is ortho to the fluorine and will exhibit a large two-bond C-F coupling constant. |
| ~71 | s | -O-CH | The methine carbon of the isopropoxy group. Data from 4-isopropoxybenzaldehyde shows this at 70.4 ppm. |
| ~22 | s | -CH₃ | The two equivalent methyl carbons of the isopropoxy group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: FTIR-ATR
For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient and common sampling technique.
dot graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} enddot Figure 2. Standard workflow for acquiring an FTIR-ATR spectrum of a liquid sample.
Methodology:
-
Instrument Setup: Ensure the FTIR spectrometer's ATR accessory (e.g., with a diamond or zinc selenide crystal) is clean.[6]
-
Background Collection: A background spectrum of the clean, empty ATR crystal is collected. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals from the final sample spectrum.
-
Sample Application: A small drop of the neat liquid is placed directly onto the ATR crystal, ensuring it completely covers the crystal surface.[4]
-
Data Acquisition: The sample spectrum is collected, typically by averaging 16 or 32 scans at a resolution of 4 cm⁻¹. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
The IR spectrum will be dominated by characteristic absorptions from the aldehyde, the aromatic ring, and the ether linkage.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Rationale & Comparative Insights |
|---|---|---|---|---|
| ~2840 & ~2740 | Medium, Sharp | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) | This pair of sharp peaks is highly characteristic of an aldehyde C-H bond and is a result of Fermi resonance.[7] |
| ~1700-1685 | Strong, Sharp | C=O Stretch | Aldehyde (-CHO) | This is one of the most intense and recognizable peaks in the spectrum. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). The electron-donating isopropoxy group may lower it further. Spectra of related benzaldehydes confirm this range. |
| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon stretching vibrations within the benzene ring. |
| ~1250 | Strong | C(sp²)-O Stretch | Aryl Ether | The stretching of the bond between the aromatic ring and the ether oxygen typically gives a strong absorption in this region. |
| ~1100 | Strong | C(sp³)-O Stretch | Alkyl Ether | The corresponding stretch for the alkyl portion of the ether linkage. |
| ~1200 | Strong | C-F Stretch | Aryl Fluoride | The C-F stretch gives a strong, characteristic absorption, though it can sometimes be obscured by other strong peaks in this "fingerprint" region. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and clues about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this one.
Experimental Protocol: Electron Ionization (EI-MS)
Methodology:
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for separation and purification, or by direct injection.
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals.
-
Analysis: The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.
Predicted Fragmentation Pattern
The molecular weight of this compound (C₁₀H₁₁FO₂) is 182.19 g/mol .[1] The mass spectrum is expected to show a prominent molecular ion peak and characteristic fragments resulting from the cleavage of the aldehyde and isopropoxy groups. Aromatic aldehydes are known to produce relatively stable molecular ions.
dot graph { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#EA4335"];
} enddot Figure 3. Predicted primary fragmentation pathways for this compound in EI-MS.
Table 4: Predicted Major Mass Fragments (EI-MS)
| m/z | Predicted Fragment | Loss | Rationale |
|---|---|---|---|
| 182 | [C₁₀H₁₁FO₂]⁺• | - | Molecular Ion (M⁺•) . Expected to be of moderate to high intensity due to the stability of the aromatic system. |
| 181 | [C₁₀H₁₀FO₂]⁺ | •H | Loss of a hydrogen radical from the aldehyde group, a common fragmentation for aromatic aldehydes. |
| 153 | [C₉H₁₀FO]⁺ | •CHO | Loss of the formyl radical (29 Da), another characteristic fragmentation pathway for benzaldehydes. |
| 140 | [C₇H₅FO₂]⁺• | C₃H₆ | Loss of propene (42 Da) via a McLafferty-type rearrangement involving the isopropoxy group, resulting in a 2-fluoro-4-hydroxybenzaldehyde radical cation. |
| 139 | [C₇H₄FO₂]⁺ | •C₃H₇ | Cleavage of the isopropyl group (43 Da), resulting in a 2-fluoro-4-oxobenzaldehyde cation. This fragment is analogous to the base peak at m/z 121 seen in 4-isopropoxybenzaldehyde.[3] |
Conclusion
The structural characterization of this compound can be confidently achieved through a combined application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for the interpretation of its spectroscopic data. The aldehyde functionality is readily identified by its characteristic ¹H NMR signal (~10.3 ppm), strong IR carbonyl stretch (~1690 cm⁻¹), and MS fragmentation patterns involving losses of 1 Da (•H) and 29 Da (•CHO). The 2-fluoro and 4-isopropoxy substituents are confirmed by the specific splitting patterns and chemical shifts in the aromatic region of the NMR spectra, the large ¹JCF coupling in the ¹³C NMR, and the loss of an isopropyl/propene unit in the mass spectrum. This synthesized data serves as an authoritative reference for researchers working with this important chemical intermediate.
References
-
Nyquist, R., Settineri, S., & Luoma, D. (1992). Infrared Study of Benzaldehyde and 4-Substituted Benzaldehydes in Carbon Tetrachloride and/or Chloroform Solutions: Aldehydic CH Group. Applied Spectroscopy, 46(2), 293-305. (URL: [Link])
-
Supporting Information for a relevant chemical communication. (Source: Royal Society of Chemistry). (URL: [Link])
-
Doc Brown's Chemistry. (n.d.). Proton 1H NMR spectrum of benzaldehyde. (URL: [Link])
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National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. (URL: [Link])
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. (URL: [Link])
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. (URL: [Link])
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NPTEL. (n.d.). Lecture 25: Mass and Infrared Spectroscopies. (URL: [Link])
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. (URL: [Link])
-
Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5). (URL: [Link])
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Mass Spectrometry: Fragmentation. (n.d.). (Source: University of Colorado Boulder). (URL: [Link])
-
University of Calgary. (n.d.). Mass Spectrometry. (URL: [Link])
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde. (URL: [Link])
Sources
An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-4-isopropoxybenzaldehyde
Introduction: A Versatile Fluorinated Building Block
2-Fluoro-4-isopropoxybenzaldehyde is a polysubstituted aromatic aldehyde that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive aldehyde functionality, a sterically influential isopropoxy group, and a strongly electronegative fluorine atom, imparts a nuanced reactivity profile. This guide provides an in-depth exploration of the synthesis, core reactions, and practical applications of this valuable synthetic intermediate, offering field-proven insights for researchers, scientists, and drug development professionals.
The strategic incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] this compound serves as a key synthon in this context, providing a scaffold that marries the versatile chemistry of the benzaldehyde moiety with the advantageous properties of a fluoroaromatic system. This document will elucidate the electronic and steric interplay of the substituents, providing a predictive framework for its reactivity and a practical guide to its synthetic utility.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below for quick reference.
| Property | Value | Source |
| CAS Number | 1242070-92-3 | [3] |
| Molecular Formula | C₁₀H₁₁FO₂ | [3] |
| Molecular Weight | 182.19 g/mol | [3] |
| Appearance | Liquid | [3] |
| Purity | Typically ≥95% | [3] |
| Storage | Store in a cool, dry place | [3] |
Synthesis of this compound: A Stepwise Approach
The synthesis of this compound is typically achieved through a multi-step sequence, starting from readily available precursors. A common and efficient route involves the protection of a substituted phenol, followed by ortho-directed metallation and formylation.[2]
Synthetic Workflow
A logical and field-tested workflow for the synthesis of this compound is depicted below. This process leverages a Grignard reaction for the introduction of the aldehyde functionality, a testament to its reliability in constructing sterically hindered aromatic aldehydes.
Caption: A typical synthetic workflow for this compound.
Experimental Protocol: Synthesis via Grignard Formylation
This protocol is adapted from established methodologies for the synthesis of substituted benzaldehydes.[1][2]
Step 1: Bromination of 1-Fluoro-3-isopropoxybenzene
-
To a solution of 1-fluoro-3-isopropoxybenzene (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 1-bromo-2-fluoro-4-isopropoxybenzene.
Step 2: Grignard Reaction and Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 eq).
-
Add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate the Grignard reaction.
-
Once the reaction begins, add the remaining solution at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour.[1]
-
Cool the reaction mixture to 0 °C and add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.[1]
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.[1]
-
Quench the reaction by slowly adding it to a cold, dilute solution of hydrochloric acid.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Core Reactivity Profile
The reactivity of this compound is governed by the interplay of its three functional groups: the aldehyde, the fluorine atom, and the isopropoxy group.
Caption: Key reaction types for this compound.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for a variety of transformations, including nucleophilic additions, oxidations, reductions, and olefination reactions.
The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles. A prime example is the Grignard reaction, which can be used to introduce alkyl or aryl substituents, leading to the formation of secondary alcohols.
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 1-(2-fluoro-4-isopropoxyphenyl)ethanol.
The aldehyde can be readily oxidized to the corresponding carboxylic acid, 2-fluoro-4-isopropoxybenzoic acid, using a variety of oxidizing agents.
| Oxidizing Agent | Typical Conditions |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |
| Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0 °C to room temperature |
| Pinnick Oxidation (NaClO₂, NaH₂PO₄) | t-BuOH/H₂O, room temperature |
Experimental Protocol: Pinnick Oxidation
-
Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (2.0 eq) as a chlorine scavenger.
-
To this solution, add a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water dropwise at room temperature.
-
Stir the reaction for 4-6 hours, monitoring by TLC.
-
After completion, acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-fluoro-4-isopropoxybenzoic acid.
The aldehyde can be selectively reduced to the corresponding primary alcohol, (2-fluoro-4-isopropoxyphenyl)methanol, using mild reducing agents.
Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve this compound (1.0 eq) in methanol at 0 °C.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction at room temperature for 1-2 hours until completion as indicated by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give (2-fluoro-4-isopropoxyphenyl)methanol.
The Wittig reaction provides a powerful method for the conversion of the aldehyde into an alkene, forming a new carbon-carbon double bond with high stereocontrol in many cases.
Experimental Protocol: Synthesis of a Stilbene Derivative
-
To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide to generate the ylide.
-
Stir the resulting colored solution for 30 minutes at 0 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to isolate the desired stilbene derivative.
Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution
The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined electronic and steric effects of the three substituents.
-
Isopropoxy Group (-O-iPr): A strongly activating, ortho, para-directing group due to its +M (mesomeric) effect.
-
Fluoro Group (-F): A deactivating group due to its -I (inductive) effect, but an ortho, para-director due to its +M effect.
-
Aldehyde Group (-CHO): A strongly deactivating, meta-directing group due to its -I and -M effects.
The interplay of these directing effects suggests that electrophilic attack is most likely to occur at the C-3 and C-5 positions. The C-5 position is activated by the para-directing isopropoxy group and the ortho-directing fluoro group, while being meta to the deactivating aldehyde group. The C-3 position is activated by the ortho-directing isopropoxy group and is also meta to the aldehyde. Steric hindrance from the adjacent isopropoxy and aldehyde groups may influence the relative rates of substitution at these positions.
Predicted Regioselectivity for Nitration
Based on the analysis of directing effects, nitration of this compound is expected to yield a mixture of 2-fluoro-4-isopropoxy-3-nitrobenzaldehyde and 2-fluoro-4-isopropoxy-5-nitrobenzaldehyde. The exact ratio would depend on the specific reaction conditions.
Hypothetical Protocol: Nitration
-
To a solution of this compound in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid and sulfuric acid dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Separate the isomeric products by column chromatography.
Characterization
Due to the lack of publicly available experimental spectroscopic data for this compound, the following characterization data is based on prediction and comparison with structurally similar compounds.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data provides a useful reference for the structural elucidation of this compound.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Assignment |
| ~10.3 | (s, 1H, -CHO) |
| ~7.8 | (d, 1H, Ar-H) |
| ~6.8 | (m, 2H, Ar-H) |
| ~4.7 | (sept, 1H, -CH(CH₃)₂) |
| ~1.4 | (d, 6H, -CH(CH₃)₂) |
Mass Spectrometry Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 182. Key fragmentation pathways would likely involve the loss of the isopropoxy group, the aldehyde group, and potentially cleavage of the isopropyl group.
Applications in Drug Discovery and Materials Science
Fluorinated benzaldehydes are valuable building blocks in the synthesis of a wide range of biologically active molecules.[1][2] The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets. This compound, with its specific substitution pattern, can be utilized in the synthesis of novel kinase inhibitors, antifungal agents, and other therapeutics.[4] For instance, it can serve as a precursor for the synthesis of fluorinated stilbene derivatives, a class of compounds known for their diverse pharmacological activities, including fungicidal properties.[5]
Conclusion
This compound is a highly versatile and valuable intermediate in modern organic synthesis. Its reactivity is a finely tuned balance of the electronic and steric contributions of its constituent functional groups. This guide has provided a comprehensive overview of its synthesis, core reactivity, and potential applications, offering both a theoretical framework and practical protocols to aid researchers in leveraging this important building block for the discovery and development of novel molecules. The predictable nature of its reactivity, combined with the strategic value of its fluorinated scaffold, ensures that this compound will continue to be a compound of significant interest in the scientific community.
References
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. (2022).
-
The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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4 - Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis and biological evaluation of novel fluorine-containing stilbene derivatives as fungicidal agents against phytopathogenic fungi. (2015). PubMed. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). (n.d.). Human Metabolome Database. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
- US4845304A - Process for producing fluorobenzaldehydes. (1989).
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0011718). (n.d.). Human Metabolome Database. [Link]
-
2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246. (n.d.). PubChem. [Link]
-
Vilsmeier-Haack Reaction. (2021). YouTube. [Link]
-
Synthetic approaches toward stilbenes and their related structures. (n.d.). PubMed Central. [Link]
Sources
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- 4. Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7 [smolecule.com]
- 5. Buy 1-Fluoro-3-isopropoxy-2-nitrobenzene (EVT-1664354) | 1233951-63-7 [evitachem.com]
A Technical Guide to the Research Applications of 2-Fluoro-4-isopropoxybenzaldehyde: A Versatile Synthetic Building Block
Abstract
This technical guide provides an in-depth exploration of the potential research applications of 2-Fluoro-4-isopropoxybenzaldehyde, a substituted aromatic aldehyde with significant promise in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, its unique combination of a reactive aldehyde, a strategically positioned fluorine atom, and a lipophilic isopropoxy group makes it a highly valuable and versatile building block. This document synthesizes information from analogous compounds and established chemical principles to present a forward-looking perspective on its utility. We will delve into its physicochemical properties, synthetic access, and propose detailed experimental workflows for its application in the synthesis of bioactive molecules and functional materials. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical scaffolds in their work.
Introduction: The Strategic Value of Fluorinated Benzaldehydes
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] The unique properties of fluorine, such as its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pharmacokinetic profile.[3][4][5] Fluorinated benzaldehydes, in particular, are powerful intermediates, offering a reactive aldehyde handle for a multitude of synthetic transformations.[1][6]
This compound (C₁₀H₁₁FO₂) is a compelling example of this class of compounds. Its structure combines three key functional motifs:
-
An Aldehyde Group: A versatile functional group that readily participates in a wide array of chemical reactions, including nucleophilic additions, condensations, and oxidations, enabling the construction of complex molecular architectures.[7]
-
A Fluorine Atom at the 2-position: The ortho-fluorine substituent can influence the electronic properties of the aromatic ring and the reactivity of the adjacent aldehyde group. It can also participate in favorable interactions with biological targets.
-
An Isopropoxy Group at the 4-position: This bulky, lipophilic group can enhance the molecule's solubility in nonpolar environments and contribute to its overall pharmacokinetic properties.[8]
This guide will illuminate the untapped potential of this compound, positioning it as a key building block for future innovations.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's properties is fundamental to its application.
| Property | Value | Source |
| CAS Number | 1242070-92-3 | [9] |
| Molecular Formula | C₁₀H₁₁FO₂ | [9] |
| Molecular Weight | 182.19 g/mol | [9] |
| Appearance | Liquid | [9] |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [9] |
| Purity | Typically ≥95% | [9] |
Synthesis of this compound
A documented synthetic route to this compound involves a multi-step process starting from 3-fluorophenol. This synthesis highlights the compound's role as a key intermediate.[10]
Caption: Synthetic pathway to this compound.
Potential Research Applications in Medicinal Chemistry
The structural motifs of this compound suggest its utility in the synthesis of various classes of bioactive compounds.
Intermediate for the Synthesis of 2-Fluoro-4-hydroxybenzaldehyde Derivatives
A primary application of this compound is as a protected precursor to 2-fluoro-4-hydroxybenzaldehyde.[10] The latter is a valuable intermediate in the synthesis of pharmacologically active compounds, including melanin-concentrating hormone receptor antagonists and fused tricyclic imidazoles.[10] The isopropoxy group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions.
Experimental Protocol: Deprotection to 2-Fluoro-4-hydroxybenzaldehyde [10]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Reagent Addition: Cool the solution to the recommended temperature (e.g., -78 °C) and add a solution of boron trichloride (BCl₃) (1.0 M in an appropriate solvent) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of methanol, followed by water.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-hydroxybenzaldehyde.
Synthesis of Chalcones and Flavonoids with Potential Biological Activity
Chalcones, characterized by an open-chain flavonoid structure, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound can serve as a key starting material for the synthesis of novel chalcone derivatives through a Claisen-Schmidt condensation with an appropriate acetophenone.
Caption: Proposed synthesis of chalcones and flavonoids.
Development of Schiff Bases as Potential Therapeutic Agents
The aldehyde functionality of this compound allows for the straightforward synthesis of Schiff bases through condensation with primary amines. Schiff bases are a class of compounds with diverse pharmacological activities, including antibacterial, antifungal, and antitumor effects. The resulting imine can be further reduced to a secondary amine, providing access to a wider range of molecular scaffolds.
Potential Research Applications in Materials Science
The unique electronic and physical properties imparted by the fluoro and isopropoxy groups suggest that this compound could be a valuable monomer or precursor in the development of advanced materials.[11]
Synthesis of Novel Polymers and Coatings
The aldehyde group can participate in polymerization reactions, such as polycondensation, to form novel polymers. The presence of the fluorine atom can enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polymer, making it suitable for high-performance coatings and specialty plastics.[11]
Precursor for Organic Electronic Materials
Aromatic aldehydes are precursors to various conjugated molecules used in organic electronics. The electronic properties of the benzaldehyde ring, modulated by the electron-withdrawing fluorine and electron-donating isopropoxy group, could be harnessed in the design of new organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[11]
Workflow for Investigating Polymer Synthesis
Caption: Workflow for polymer synthesis and characterization.
Conclusion and Future Outlook
This compound stands as a promising yet underexplored building block with significant potential across multiple scientific disciplines. Its strategic combination of a reactive aldehyde, a modulating fluorine atom, and a lipophilic isopropoxy group provides a versatile platform for the synthesis of novel compounds. In medicinal chemistry, it offers a gateway to new bioactive molecules, particularly as a precursor to 2-fluoro-4-hydroxybenzaldehyde derivatives and as a scaffold for chalcones and Schiff bases. In materials science, its unique electronic and physical properties make it an attractive candidate for the development of high-performance polymers and organic electronic materials.
The experimental protocols and research avenues proposed in this guide are intended to serve as a foundation for further investigation. It is our belief that as researchers continue to explore the rich chemistry of fluorinated aromatic compounds, this compound will emerge as a key component in the development of next-generation pharmaceuticals and advanced materials.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Fluorinated Aromatic Aldehydes in Modern Drug Discovery. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 2-Fluoro-4-methoxybenzaldehyde in Materials Science Innovations. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). 2-Fluoro-4-methoxybenzaldehyde: Your Partner in Advanced Organic Synthesis. Retrieved from [Link]
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Microwave-Assisted and Fluorous Benzaldehyde-Based Synthesis of Heterocycles. (2011, August 15). ScholarWorks at UMass Boston. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
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SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. (n.d.). JournalAgent. Retrieved from [Link]
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The Versatile Virtues of 2-Fluoro-4-isopropoxybenzaldehyde: A Synthetic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and lipophilic moieties into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability, while carefully chosen lipophilic groups can enhance membrane permeability and target engagement. It is at the confluence of these design principles that 2-Fluoro-4-isopropoxybenzaldehyde emerges as a highly valuable and versatile synthetic building block. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, characteristic reactivity, and its burgeoning applications in the development of novel therapeutic agents.
Core Attributes: A Marriage of Reactivity and Strategic Substitution
This compound, with the chemical formula C₁₀H₁₁FO₂ and a molecular weight of 182.19 g/mol , is a liquid at room temperature.[1] Its structure is characterized by a benzaldehyde core, which offers a reactive aldehyde functionality for a plethora of chemical transformations. The strategic placement of a fluorine atom at the 2-position and an isopropoxy group at the 4-position bestows upon this molecule a unique set of properties that are highly sought after in contemporary drug discovery programs.
The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect. This can modulate the acidity of adjacent protons and influence the reactivity of the aromatic ring. Furthermore, the presence of fluorine can block metabolic oxidation at that position, a common strategy to improve the pharmacokinetic profile of a drug candidate. The isopropoxy group, on the other hand, introduces a degree of lipophilicity, which can be crucial for traversing cellular membranes to reach intracellular targets. The branched nature of the isopropyl group can also provide steric hindrance, which can be exploited to direct the regioselectivity of certain reactions or to fine-tune the binding of the final molecule to its biological target.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1242070-92-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Liquid | [1] |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |
Synthesis of this compound: A Step-by-Step Protocol
A robust and scalable synthesis of this compound is crucial for its widespread application. A common and effective strategy commences with the readily available starting material, 3-fluorophenol. The synthetic sequence involves the protection of the phenolic hydroxyl group as an isopropyl ether, followed by regioselective functionalization of the aromatic ring to introduce the aldehyde functionality.
Experimental Protocol: A Four-Step Synthesis
The following protocol is a representative procedure for the preparation of this compound, adapted from established methodologies.
Step 1: O-Isopropylation of 3-Fluorophenol
In this initial step, the phenolic hydroxyl group of 3-fluorophenol is protected as an isopropyl ether. This is a crucial maneuver to prevent unwanted side reactions in the subsequent steps and to install the desired isopropoxy moiety.
-
To a solution of 3-fluorophenol (1.0 eq) in a suitable polar aprotic solvent such as acetone or acetonitrile, is added a base, typically potassium carbonate (K₂CO₃) (2.0-2.5 eq).
-
The mixture is stirred at room temperature, and then 2-bromopropane (1.2-1.5 eq) is added dropwise.
-
The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled to room temperature, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude 1-fluoro-3-isopropoxybenzene is purified by distillation or column chromatography.
Step 2: Bromination of 1-Fluoro-3-isopropoxybenzene
With the hydroxyl group protected, the next step involves the regioselective introduction of a bromine atom onto the aromatic ring. This bromine atom will serve as a handle for the subsequent introduction of the formyl group.
-
1-Fluoro-3-isopropoxybenzene (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane or chloroform.
-
The solution is cooled to 0°C, and a brominating agent, such as N-bromosuccinimide (NBS) (1.0-1.1 eq), is added portion-wise.
-
The reaction is stirred at 0°C and allowed to slowly warm to room temperature while being monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to afford crude 1-bromo-2-fluoro-4-isopropoxybenzene, which may be purified by column chromatography.
Step 3: Grignard Reaction and Formylation
The bromine atom is then converted into a Grignard reagent, which is a powerful nucleophile. This nucleophile is then reacted with a formylating agent to introduce the aldehyde group.
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings (1.2 eq) are stirred. A small crystal of iodine can be added to activate the magnesium.
-
A solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to the magnesium turnings. The reaction is initiated with gentle heating if necessary.
-
Once the Grignard reagent formation is complete, the reaction mixture is cooled to 0°C.
-
Anhydrous N,N-dimethylformamide (DMF) (1.5-2.0 eq) is then added dropwise to the Grignard reagent.
-
The reaction is stirred at 0°C for a period and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Step 4: Work-up and Purification
The final step involves the isolation and purification of the desired product.
-
The quenched reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate or diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is then purified by column chromatography on silica gel to yield the final product.
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The Synthetic Versatility and Pharmaceutical Importance of 2-Fluoro-4-isopropoxybenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Fluorinated Aromatic Aldehyde with Strategic Importance
2-Fluoro-4-isopropoxybenzaldehyde is a substituted aromatic aldehyde that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry. Its strategic importance lies in the unique combination of its functional groups: a reactive aldehyde, a metabolically robust isopropoxy group, and a fluorine atom that can enhance the pharmacological properties of a final drug candidate. The presence of fluorine in a molecule can significantly impact its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a desirable feature in modern drug design. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1242070-92-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Liquid | [1] |
| IUPAC Name | 2-fluoro-4-(propan-2-yloxy)benzaldehyde | [1] |
| Synonyms | 2-Fluoro-4-(propan-2-yloxy)benzaldehyde | [1] |
Synthesis of this compound: A Multi-step Approach
A robust and scalable synthesis of this compound has been developed, commencing from the readily available starting material, 3-fluorophenol. This multi-step process involves the protection of the phenolic hydroxyl group, followed by a sequence of bromination, Grignard reagent formation, and formylation.
Synthetic Pathway Overview
The overall synthetic transformation can be visualized as follows:
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
The following protocol is adapted from a patented method for the preparation of this compound.[1]
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene
-
To a stirred mixture of 3-fluorophenol (1 equivalent) and potassium carbonate (2.3 equivalents) in acetonitrile, slowly add 2-bromopropane (1.4 equivalents) at 30-35 °C.
-
Heat the reaction mixture to 80-82 °C and maintain for 14 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the mixture to room temperature and add water and ethyl acetate.
-
Separate the organic layer, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene
-
Dissolve 1-fluoro-3-isopropoxybenzene (1 equivalent) in a suitable organic solvent.
-
React with a brominating agent to afford 1-bromo-2-fluoro-4-isopropoxybenzene. Note: The specific brominating agent and reaction conditions are not detailed in the provided source.
Step 3: Synthesis of this compound
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to between -10 °C and 0 °C.
-
Slowly add a solution of isopropylmagnesium chloride in THF.
-
After the Grignard exchange is complete, add N,N-dimethylformamide (DMF) to the reaction mixture.
-
Allow the reaction to proceed to completion.
-
Work-up the reaction mixture to isolate the final product, this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the aldehydic proton. The aromatic protons will exhibit splitting patterns influenced by both the fluorine and the isopropoxy and aldehyde groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the aldehyde, the aromatic carbons (with C-F coupling), and the carbons of the isopropoxy group.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the aromatic ring and the alkyl groups, and C-O stretching of the ether linkage.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 182. The fragmentation pattern will likely involve the loss of the aldehyde group (CHO), the isopropoxy group, and other characteristic cleavages of the aromatic ring.[2][3]
Application in Medicinal Chemistry: Synthesis of a Wip1 Phosphatase Inhibitor
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of Wild-type p53-induced phosphatase 1 (Wip1), a potential therapeutic target in oncology. One such inhibitor is GSK2830371.[4][5]
Synthetic Role of this compound in GSK2830371 Synthesis
The synthesis of GSK2830371 involves the conversion of this compound to a corresponding oxime, which then serves as a precursor for the construction of the core heterocyclic structure of the final drug molecule. The isopropoxy group in this context provides a stable ether linkage, and the fluoro-substituted phenyl ring contributes to the overall pharmacological profile of the inhibitor.
Caption: Role of this compound in the synthesis of GSK2830371.
The development of GSK2830371 highlights the importance of this compound as a specialized building block that enables the synthesis of complex and biologically active molecules for therapeutic applications.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly in the field of drug discovery. Its efficient multi-step synthesis from readily available starting materials, combined with its unique structural features, makes it an attractive building block for the preparation of novel compounds with enhanced pharmacological properties. The successful application of this aldehyde in the synthesis of the Wip1 phosphatase inhibitor GSK2830371 underscores its importance to the pharmaceutical industry. As the demand for sophisticated and effective therapeutics continues to grow, the role of strategically functionalized intermediates like this compound is set to become even more critical.
References
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Methodological & Application
A Regioselective, Multi-Step Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde from 3-Fluorophenol
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the synthesis of 2-Fluoro-4-isopropoxybenzaldehyde, a valuable substituted benzaldehyde derivative used as a building block in the development of novel pharmaceutical agents and functional materials.[1][2] The described synthetic route commences with the readily available starting material, 3-fluorophenol, and proceeds through a robust, three-step sequence. The methodology is designed for high regioselectivity and scalability, addressing common challenges in the functionalization of substituted aromatic rings. The core strategy involves an initial Williamson ether synthesis to protect the phenolic hydroxyl and introduce the isopropoxy group, followed by a highly regioselective bromination. The final formylation is achieved via a Grignard exchange and reaction with N,N-dimethylformamide (DMF), a method chosen for its precision over classical electrophilic formylation techniques. This guide offers in-depth procedural details, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible execution in a research and development setting.
Introduction and Synthetic Strategy
The synthesis of specifically substituted aromatic aldehydes is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. This compound incorporates a unique combination of a fluorine atom, an isopropoxy group, and a reactive aldehyde functionality, making it a desirable precursor for complex molecular scaffolds. The primary challenge in its synthesis is achieving the precise 2,4-substitution pattern on the fluorophenol core.
Direct formylation methods such as the Reimer-Tiemann or Vilsmeier-Haack reactions on the 1-fluoro-3-isopropoxybenzene intermediate are often plagued by poor regioselectivity.[3][4] The powerful ortho-, para-directing effect of the isopropoxy group would likely lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.
To circumvent this, we present a more controlled, three-step approach. This strategy leverages a well-defined sequence of reactions where each step sets the stage for the next, ensuring the desired regiochemical outcome. A Chinese patent describes a similar successful pathway, highlighting its industrial applicability.[5]
The overall workflow is as follows:
Caption: SN2 mechanism for the formation of 1-Fluoro-3-isopropoxybenzene.
Protocol:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-fluorophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetonitrile (approx. 2.5 mL per mmol of 3-fluorophenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq) to the mixture dropwise via an addition funnel.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting crude oil in ethyl acetate and wash sequentially with 1M NaOH (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 1-fluoro-3-isopropoxybenzene as a liquid. The product is often of sufficient purity for the next step, but can be purified by vacuum distillation if necessary.
Part 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene (Intermediate 2)
Reaction Principle: This step involves the electrophilic aromatic substitution (bromination) of the electron-rich aromatic ring. The isopropoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, yet also ortho-, para-directing group. The position para to the powerful isopropoxy activator is the most nucleophilic site on the ring, leading to highly regioselective bromination at this position, which is also conveniently ortho to the fluorine atom. [5]N-Bromosuccinimide (NBS) is often a preferred brominating agent for its ease of handling compared to liquid bromine.
Protocol:
-
Dissolve 1-fluoro-3-isopropoxybenzene (1.0 eq) in a suitable organic solvent like acetonitrile or dichloromethane in a flask protected from light. [5]2. Cool the solution to 0°C in an ice bath.
-
Add the brominating reagent (e.g., NBS, 1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine.
-
Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.
Part 3: Synthesis of this compound (Final Product)
Reaction Principle: This final transformation uses a Grignard-based formylation. First, the aryl bromide is converted into an aryl magnesium species (a Grignard reagent) through a metal-halogen exchange with a commercially available Grignard reagent like isopropyl magnesium chloride (i-PrMgCl). [5]This step inverts the polarity of the carbon atom from electrophilic to nucleophilic. The resulting aryl Grignard reagent then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N,N-dimethylformamide (DMF). The tetrahedral intermediate formed subsequently hydrolyzes upon acidic workup to yield the target aldehyde. This method is highly reliable for introducing an aldehyde group at the precise location of the bromine atom.
Caption: Key steps in the Grignard exchange and formylation with DMF.
Protocol:
-
Set up an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon) and equip it with a magnetic stirrer, thermometer, and an addition funnel.
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to a range of -10°C to 0°C using an ice-salt or dry ice/acetone bath. [5]4. Slowly add isopropyl magnesium chloride solution (i-PrMgCl in THF, 1.1 eq) dropwise via the addition funnel, maintaining the internal temperature below 0°C. Stir for 1-2 hours at this temperature to ensure complete Grignard exchange.
-
In a separate flask, prepare a solution of anhydrous N,N-dimethylformamide (DMF, 2.0 eq) in anhydrous THF.
-
Add the freshly prepared Grignard reagent solution to the DMF solution dropwise at -10°C to 0°C.
-
After the addition is complete, allow the reaction to warm slowly to room temperature and stir overnight.
-
Cool the reaction mixture to 0°C and cautiously quench by slow addition of 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to afford pure this compound. [6]
Data Summary: Reagents and Yields
The following table summarizes the reagents for a representative laboratory-scale synthesis. Actual quantities should be scaled as needed.
| Step | Reagent | MW ( g/mol ) | Equivalents | Purity | Typical Yield |
| 1 | 3-Fluorophenol | 112.10 | 1.0 | >98% | 85-95% |
| 2-Bromopropane | 122.99 | 1.2 | >99% | ||
| Potassium Carbonate | 138.21 | 1.5 | >99% | ||
| 2 | 1-Fluoro-3-isopropoxybenzene | 154.18 | 1.0 | - | 70-85% |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | >99% | ||
| 3 | 1-Bromo-2-fluoro-4-isopropoxybenzene | 233.07 | 1.0 | - | 60-75% |
| Isopropyl magnesium chloride | 102.86 | 1.1 | 2.0 M in THF | ||
| N,N-Dimethylformamide (DMF) | 73.09 | 2.0 | Anhydrous, >99.8% |
Safety and Handling Precautions
All experimental work should be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
3-Fluorophenol: Toxic if swallowed, harmful in contact with skin, and causes skin irritation and serious eye damage. [7]It is also a combustible liquid. Handle with care and avoid inhalation of vapors.
-
2-Bromopropane (Isopropyl Bromide): Highly flammable liquid and vapor. [8][9][10]May damage fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure. [8][11]Obtain special instructions before use and keep away from heat and open flames.
-
Hexamethylenetetramine (HMTA) (If used in alternative formylation): Flammable solid that may cause an allergic skin reaction. [12][13][14][15][16]Avoid creating dust.
-
Trifluoroacetic Acid (TFA) (If used in alternative formylation): Causes severe skin burns and eye damage and is harmful if inhaled. [17][18][19][20][21]Extremely corrosive. Handle with extreme caution in a fume hood.
-
Grignard Reagents (e.g., i-PrMgCl): Highly reactive and pyrophoric upon contact with air or moisture. Must be handled under a dry, inert atmosphere. Reactions should be quenched carefully and slowly.
-
Solvents (Acetonitrile, THF, DMF): Flammable and/or irritant. Ensure proper grounding of equipment and avoid sources of ignition.
Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
The synthetic protocol detailed in this application note presents a logical and robust pathway to this compound from 3-fluorophenol. By employing a sequence of a Williamson ether synthesis followed by regioselective bromination and a Grignard-based formylation, this method successfully overcomes the regioselectivity challenges inherent in direct formylation of the activated aromatic ring. The procedures are well-established and utilize common laboratory reagents, making this an accessible and reliable method for obtaining this valuable building block for further synthetic applications.
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CAS N/A | this compound - Alchem.Pharmtech . (n.d.). Retrieved January 19, 2026, from [Link]
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Safety Data Sheet: Hexamethylene tetramine - Carl ROTH . (n.d.). Retrieved January 19, 2026, from [Link]
- EP0349373A2 - Process for the preparation of ortho-substituted fluoro or alkyl benzene derivatives - Google Patents. (n.d.).
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Safety Data Sheet: Trifluoroacetic acid (TFA) - Carl ROTH . (n.d.). Retrieved January 19, 2026, from [Link]
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Reimer Tiemann Reaction | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy - YouTube . (2022). Retrieved January 19, 2026, from [Link]
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Discussion Addendum for: ortho-Formylations of Phenols; Preparation of 3-Bromosalicylaldehyde - Organic Syntheses . (n.d.). Retrieved January 19, 2026, from [Link]
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Williamson Ether Synthesis - YouTube . (2018). Retrieved January 19, 2026, from [Link]
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A Simple Note on Reimer Tiemann Reaction Mechanism - Unacademy . (n.d.). Retrieved January 19, 2026, from [Link]
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Reimer Tiemann Reaction Mechanism: Conditions & Applications - Allen . (n.d.). Retrieved January 19, 2026, from [Link]
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SAFETY DATA SHEET - Thermo Fisher Scientific . (2025). Retrieved January 19, 2026, from [Link]
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Williamson Ether Synthesis - Chemistry Steps . (n.d.). Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde via Grignard Reaction
Introduction: The Significance of 2-Fluoro-4-isopropoxybenzaldehyde in Medicinal Chemistry
This compound is a key building block in the synthesis of a variety of physiologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1] The presence of the fluorine atom, the aldehyde functional group, and the isopropoxy group provides multiple points for molecular modification, allowing for the fine-tuning of a compound's biological activity, metabolic stability, and pharmacokinetic profile. The strategic placement of the ortho-fluoro group can significantly influence the acidity of adjacent protons and the conformation of the molecule, often leading to enhanced binding affinity with biological targets. This application note provides a detailed protocol for the synthesis of this valuable intermediate, focusing on a robust and scalable Grignard reaction methodology.
Reaction Overview: A Multi-step Synthesis
The synthesis of this compound is achieved through a multi-step process commencing with the protection of the hydroxyl group of 3-fluorophenol, followed by bromination, and culminating in a Grignard reaction and formylation.[1][2] This protocol will focus on the critical Grignard reaction step for the formylation of the aryl magnesium halide.
Core Protocol: Grignard Reaction for the Synthesis of this compound
This protocol details the formylation of the Grignard reagent derived from 1-bromo-2-fluoro-4-isopropoxybenzene using N,N-dimethylformamide (DMF) as the formylating agent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-bromo-2-fluoro-4-isopropoxybenzene | ≥98% | Commercially Available | Starting material for the Grignard reaction. |
| Magnesium turnings | High Purity | Commercially Available | Ensure the surface is not heavily oxidized. |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available | Must be strictly anhydrous.[3] |
| Isopropylmagnesium chloride solution | 2.0 M in THF | Commercially Available | Used for Grignard exchange.[1] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Must be strictly anhydrous. |
| Hydrochloric acid (HCl) | 2N aqueous solution | Commercially Available | For quenching the reaction. |
| Methyl tert-butyl ether (MTBE) | Reagent Grade | Commercially Available | For extraction. |
| Saturated sodium chloride solution (brine) | Prepared in-house | For washing the organic phase. | |
| Anhydrous sodium sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying the organic phase. |
| Iodine (I₂) crystal | Reagent Grade | Commercially Available | Optional, for activating magnesium.[4] |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Pressure-equalizing dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Schlenk line (recommended for handling air- and moisture-sensitive reagents)[5]
-
Ice-water bath
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Protocol
1. Preparation of the Reaction Setup:
-
Thoroughly clean and flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, and a pressure-equalizing dropping funnel under a stream of nitrogen or argon.[3]
-
Maintain a positive pressure of inert gas throughout the reaction to exclude atmospheric moisture and oxygen.[5]
2. Grignard Reagent Formation (via Halogen-Magnesium Exchange):
-
Dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF) in the reaction flask.
-
Cool the solution to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Slowly add a solution of isopropylmagnesium chloride in THF dropwise to the stirred solution.[1] The use of a pre-formed Grignard reagent for exchange is often more reliable and tolerant of functional groups than the direct insertion of magnesium metal.[6]
3. Formylation with DMF:
-
After the Grignard exchange is complete (typically monitored by TLC or GC-MS of a quenched aliquot), add a solution of anhydrous N,N-dimethylformamide (DMF) in anhydrous THF dropwise to the reaction mixture while maintaining the temperature below 0 °C.[1] The highly polar C=O bond in DMF is susceptible to nucleophilic attack by the Grignard reagent.[7]
-
The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.
4. Reaction Completion:
-
Once the addition of DMF is complete, slowly allow the reaction mixture to warm to room temperature.
-
Continue stirring for approximately 2 hours to ensure the reaction goes to completion.[1]
5. Reaction Quench and Work-up:
-
Cool the reaction mixture in an ice-water bath.[8]
-
Slowly and carefully quench the reaction by the dropwise addition of a 2N aqueous solution of hydrochloric acid.[1] This step protonates the intermediate alkoxide to form the aldehyde and dissolves the magnesium salts.[9] Be aware that this is an exothermic process.
-
Transfer the mixture to a separatory funnel.
6. Extraction and Purification:
-
Extract the aqueous layer with methyl tert-butyl ether (MTBE).[1]
-
Combine the organic layers and wash with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude this compound can then be purified by reduced pressure distillation to yield the final product.[1]
Reaction Mechanism
The core of this synthesis is the nucleophilic addition of the Grignard reagent to the carbonyl carbon of DMF.
Caption: Simplified mechanism of Grignard reaction with DMF.
The carbon atom of the aryl group bound to magnesium is highly nucleophilic due to the polarity of the C-Mg bond and attacks the electrophilic carbonyl carbon of DMF.[10] This forms a tetrahedral intermediate which is unstable. The intermediate then collapses, eliminating a magnesium salt of dimethylamine, to form the desired aldehyde. Subsequent acidic work-up ensures the complete formation of the aldehyde and dissolves the magnesium byproducts.
Safety and Handling Precautions
-
Grignard Reagents: Grignard reagents are highly reactive, flammable, and react violently with water and protic solvents.[11] All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.[5]
-
Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides upon storage.[3] Use freshly opened or distilled solvents.
-
Exothermic Reaction: The formation and quenching of Grignard reagents are exothermic processes.[12] Proper temperature control with an ice bath is essential to prevent runaway reactions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and nitrile gloves.[5]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (if using Mg metal directly) | - Wet glassware or solvents- Passivated magnesium surface | - Rigorously dry all glassware and use anhydrous solvents.- Activate magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[13] |
| Low yield of aldehyde | - Incomplete Grignard formation- Reaction with atmospheric CO₂ or moisture- Impure DMF | - Ensure complete consumption of the aryl bromide before adding DMF.- Maintain a positive inert gas pressure throughout.- Use anhydrous DMF. |
| Formation of side products | - High reaction temperature- Presence of unreacted starting materials | - Maintain low temperatures during the addition of reagents.- Ensure the Grignard formation is complete before adding DMF. |
Conclusion
The Grignard reaction provides an effective and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly the exclusion of moisture and the management of temperature, is paramount to achieving high yields and purity. This protocol, grounded in established chemical principles and safety practices, offers a reliable guide for researchers and professionals in the field of organic synthesis and drug development.
References
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Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]
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Funny Ehs info. (2024, June 6). Grignard reaction safety [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]
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University of Wisconsin-Milwaukee. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]
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University of California, Riverside. (n.d.). 6. Grignard Reaction. Retrieved from [Link]
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Reddit. (2022, August 7). Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. Retrieved from [Link]
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University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
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Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]
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BYJU'S. (n.d.). Grignard Reaction Mechanism. Retrieved from [Link]
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Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS. Retrieved from [Link]
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Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]
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Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, April 6). 1-bromo-2-fluorobenzene reaction with magnesium and furan. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards. Retrieved from [Link]
-
Andrew G. Myers Research Group, Harvard University. (n.d.). Magnesium-Halogen Exchange. Retrieved from [Link]
-
Open Access Journals. (n.d.). A Report on Reagents and its Quenching Methods. Retrieved from [Link]
-
ACS Publications. (1952). A Mechanism Study of the Reducing Action of Grignard Reagents on Fluorinated Carbonyl Compounds. Journal of the American Chemical Society, 74(20), 5070–5072. [Link]
-
ACS Publications. (2020). Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis. Organic Process Research & Development, 24(3), 358–364. [Link]
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Chemistry LibreTexts. (2024, March 24). 19.2: Preparing Aldehydes and Ketones. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Application of 2-Fluoro-4-isopropoxybenzaldehyde in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides an in-depth guide to the synthesis and application of 2-Fluoro-4-isopropoxybenzaldehyde, a key building block in contemporary medicinal chemistry. We will explore the strategic importance of its unique structural motifs—the reactive aldehyde, the metabolically robust fluorine atom, and the tunable isopropoxy group. This guide offers detailed synthetic protocols, explains the causality behind experimental choices, and illustrates its application in the construction of complex therapeutic agents, particularly kinase inhibitors. The content is designed to provide researchers with both the practical methodology and the conceptual framework needed to effectively utilize this versatile intermediate in drug discovery programs.
Introduction: A Multifunctional Building Block
This compound has emerged as a valuable intermediate in the synthesis of biologically active molecules. Its utility stems from the specific combination of three functional groups, each conferring distinct and advantageous properties to a target molecule.
-
The Aldehyde Group: Serves as a versatile chemical handle for a wide array of transformations, including reductive aminations, Wittig reactions, and the formation of heterocyclic scaffolds crucial for many drug classes.
-
The Fluorine Atom: The strategic placement of a fluorine atom is a common tactic in medicinal chemistry to enhance pharmacological properties. It can improve metabolic stability by blocking potential sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity of nearby functional groups.
-
The Isopropoxy Group: This group serves a dual purpose. It acts as a robust protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic steps to reveal a critical hydrogen-bond donor.[1] Additionally, the isopropoxy moiety modulates the lipophilicity of the molecule, influencing its solubility, permeability, and overall pharmacokinetic profile.
The convergence of these features makes this compound a powerful starting point for creating diverse molecular architectures with desirable drug-like properties.
Synthesis and Physicochemical Properties
The preparation of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route begins with the readily available starting material, 3-fluorophenol.[1] The overall workflow involves protection of the phenol, followed by directed bromination and subsequent formylation.
Synthetic Workflow
The synthesis can be logically divided into three primary stages as illustrated below.
Caption: Synthetic pathway to this compound from 3-fluorophenol.
Physicochemical Data
A summary of the key physical and chemical properties of the title compound is provided below.
| Property | Value |
| IUPAC Name | 2-fluoro-4-(propan-2-yloxy)benzaldehyde |
| CAS Number | 1242070-92-3[2] |
| Molecular Formula | C₁₀H₁₁FO₂[2] |
| Molecular Weight | 182.19 g/mol [2] |
| Appearance | Liquid[2] |
| Purity | Typically ≥95% |
Core Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a precursor to more elaborate molecular structures, particularly in the field of oncology and kinase inhibition. Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[3]
Construction of Kinase Inhibitor Scaffolds
Many FDA-approved kinase inhibitors feature a substituted aromatic ring that forms crucial interactions within the ATP-binding site of the target kinase.[4][] The 2-fluoro-4-hydroxyphenyl motif, readily accessible from this compound via deprotection, is particularly prevalent. The aldehyde functionality is the key starting point for building the heterocyclic core of the inhibitor.
For instance, the aldehyde can undergo condensation with amino-pyrazoles or other nitrogen-containing heterocycles to form scaffolds like pyrazolopyrimidines, which are well-established frameworks for kinase inhibitors.[3]
Caption: Role of the aldehyde in constructing a generic kinase inhibitor scaffold.
Strategic Rationale: The Importance of Fluorine and Hydroxyl Groups
The fluorine atom ortho to the aldehyde influences the electronics and conformation of the ring, which can be critical for achieving potent and selective inhibition. More importantly, after de-isopropylation, the resulting hydroxyl group at the 4-position often acts as a key hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase domain—a common binding motif for Type I and Type II inhibitors.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and application of this compound. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of this compound
This protocol is adapted from patented methodologies and outlines the three-step synthesis from 3-fluorophenol.[1]
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene
-
To a round-bottom flask, add 3-fluorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and a suitable solvent such as acetonitrile or DMF.
-
Stir the suspension at room temperature.
-
Add 2-bromopropane (1.3 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80-85 °C and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene
-
Dissolve 1-fluoro-3-isopropoxybenzene (1.0 eq.) in an appropriate organic solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution to 0 °C.
-
Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or bromine, portion-wise while protecting the reaction from light.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a solution of sodium thiosulfate.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to afford the desired brominated intermediate.
Step 3: Synthesis of this compound
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -10 °C.
-
Slowly add a solution of isopropyl magnesium chloride in THF (1.1 eq.) dropwise to initiate the Grignard exchange.[1] Maintain the temperature below 0 °C.
-
After stirring for 1-2 hours at low temperature, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq.) dropwise.
-
Allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction carefully by adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
Protocol 2: General Reductive Amination for Library Synthesis
This protocol demonstrates the utility of the aldehyde for coupling with various amines, a foundational step in building chemical libraries for drug discovery.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine of choice (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or Dichloroethane (DCE) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound and the selected amine in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq.).
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the stirring solution. Note: This reagent is preferred for its mildness and tolerance of many functional groups.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amine product by column chromatography or preparative HPLC.
Conclusion
This compound is a strategically designed building block that provides medicinal chemists with a reliable and versatile entry point for the synthesis of complex therapeutic agents. Its unique combination of a reactive aldehyde, a bio-potentiating fluorine atom, and a protected hydroxyl group makes it particularly well-suited for the development of kinase inhibitors and other targeted therapies. The protocols and conceptual framework provided herein offer a solid foundation for researchers to leverage this powerful intermediate in their drug discovery and development endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
- Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- Fluorochem. This compound.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
- Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Smolecule. (2023). Buy 2-Fluoro-5-isopropoxybenzaldehyde | 219939-06-7.
- BOC Sciences. (2023). FDA-approved small molecule kinase inhibitors-Part 3.
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Application Note: 2-Fluoro-4-isopropoxybenzaldehyde as a Key Building Block in the Synthesis of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] This application note details the strategic use of 2-Fluoro-4-isopropoxybenzaldehyde, a versatile and functionalized aromatic aldehyde, as a pivotal starting material for the synthesis of potent and selective kinase inhibitors. We provide a comprehensive overview of the molecule's strategic advantages in medicinal chemistry, a detailed, field-proven synthetic protocol for its incorporation into a common kinase inhibitor scaffold, and the underlying scientific rationale for key experimental choices.
Introduction: The Strategic Value of Fluorinated Scaffolds
The design of effective kinase inhibitors often hinges on optimizing interactions within the ATP-binding pocket of the target kinase.[3] Medicinal chemists frequently employ specific structural motifs to enhance potency, selectivity, and pharmacokinetic properties. The this compound building block offers a unique combination of features that address these critical drug design parameters.
-
Fluorine Substitution: The strategic placement of a fluorine atom can significantly improve metabolic stability by blocking potential sites of oxidative metabolism. Furthermore, its high electronegativity can modulate the pKa of nearby functional groups and lead to favorable electrostatic or hydrogen bonding interactions with the target protein, thereby enhancing binding affinity.[4]
-
Isopropoxy Group: The isopropoxy moiety provides a balance of lipophilicity and steric bulk. This group can effectively occupy hydrophobic sub-pockets within the kinase active site, contributing to both potency and selectivity against other kinases.
-
Aldehyde Functionality: The aldehyde group serves as a versatile chemical handle, enabling a wide range of synthetic transformations for the construction of diverse heterocyclic systems common in kinase inhibitors, such as pyrimidines, quinazolines, and pyrrolopyrimidines.[1][5]
This combination makes this compound an attractive starting point for generating libraries of novel kinase inhibitors for screening and lead optimization.
Kinase Signaling and Inhibition: A Conceptual Overview
Protein kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This event acts as a molecular switch, regulating a cascade of downstream cellular processes. In many cancers, kinases become constitutively active, leading to uncontrolled cell growth and proliferation. Small molecule inhibitors typically function by competing with ATP for binding to the active site, thereby blocking the phosphorylation event and interrupting the aberrant signaling pathway.
Caption: Synthetic workflow for the preparation of a pyrazolopyrimidine-based kinase inhibitor core.
Step 1: Condensation of this compound with 3-Aminopyrazole
Rationale: This step forms the initial carbon-nitrogen bond required for the subsequent cyclization. The reaction is typically catalyzed by a weak acid, which protonates the aldehyde carbonyl, increasing its electrophilicity and facilitating nucleophilic attack by the aminopyrazole. Anhydrous conditions are preferred to prevent hydrolysis of the resulting imine intermediate.
Materials:
-
This compound (CAS: 1242070-92-3) [6]* 3-Amino-1H-pyrazole
-
Anhydrous Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The intermediate product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure to obtain the crude imine intermediate.
Step 2: Oxidative Cyclization to Form the Pyrazolopyrimidine Core
Rationale: This step involves an intramolecular cyclization followed by an oxidation to form the aromatic pyrazolopyrimidine ring system. Various reagents can be used for this transformation; this protocol uses a mild and efficient method. The resulting core is a stable heterocyclic system ready for further functionalization, if required (e.g., via Suzuki or Buchwald-Hartwig coupling at other positions).
Materials:
-
Crude imine intermediate from Step 1
-
Solvent such as N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
An appropriate oxidizing agent (e.g., air, DDQ)
-
Standard laboratory glassware for heating and work-up
Protocol:
-
Dissolve the crude imine intermediate (1.0 eq) in DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the mixture to 100-120 °C and stir vigorously, allowing air to act as the oxidant, for 8-12 hours. Alternatively, a chemical oxidant like DDQ can be used for a more controlled reaction.
-
Monitor the formation of the product by TLC or LC-MS.
-
After cooling, pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final pyrazolopyrimidine product.
Quantitative Data and Expected Results
| Parameter | This compound | 3-Amino-1H-pyrazole | Final Product |
| Molecular Weight | 182.19 g/mol [6] | 83.09 g/mol | 272.27 g/mol |
| Molar Equivalence | 1.0 | 1.1 | - |
| Typical Scale (Example) | 1.82 g (10 mmol) | 0.91 g (11 mmol) | - |
| Expected Yield (Overall) | - | - | 60-75% |
| Purity (Post-Chromatography) | >95% | >98% | >98% (by HPLC) |
| Appearance | Liquid [6] | White to off-white solid | Off-white to pale yellow solid |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of kinase inhibitors. Its inherent structural features—a reactive aldehyde, a metabolically robust fluorine atom, and a hydrophobic isopropoxy group—provide medicinal chemists with a powerful tool for developing next-generation therapeutics. The protocols outlined in this note demonstrate a reliable and efficient pathway to incorporate this scaffold into a pyrazolopyrimidine core, a privileged structure in oncology drug discovery. This methodology serves as a foundational template for creating diverse libraries of compounds aimed at selectively targeting dysregulated kinases in various diseases.
References
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Kossakowski, K., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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PubMed. (n.d.). Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[1][4][]riazine-based VEGFR-2 kinase inhibitors. PubMed. [Link]
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Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. [Link]
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Application Notes and Protocols: The Strategic Role of 2-Fluoro-4-isopropoxybenzaldehyde in the Synthesis of Advanced Agrochemicals
Introduction: The Advantage of Fluorinated Scaffolds in Agrochemical Design
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The introduction of fluorine into a molecular structure can dramatically alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes, often resulting in enhanced biological activity[1]. Fluorinated benzaldehydes, in particular, serve as versatile and highly valuable intermediates in the synthesis of a wide array of agrochemicals, including herbicides and fungicides[2].
Among these, 2-Fluoro-4-isopropoxybenzaldehyde has emerged as a key building block. Its unique substitution pattern—a fluorine atom ortho to the aldehyde and an isopropoxy group para—offers a combination of electronic and steric properties that are advantageous for constructing complex agrochemical active ingredients. The fluorine atom can enhance binding interactions and block metabolic degradation, while the isopropoxy group can fine-tune solubility and systemic properties within the plant. This guide provides an in-depth exploration of the application of this compound in agrochemical synthesis, with a focus on its use in preparing a representative pyrazole carboxamide fungicide, a class of compounds known for their potent and specific mode of action as succinate dehydrogenase inhibitors (SDHIs).
Core Concept: From Benzaldehyde to a Bioactive Moiety
The primary application of this compound in the synthesis of pyrazole carboxamide fungicides lies in its role as a precursor to the corresponding 2-fluoro-4-isopropoxyaniline. This aniline derivative is a crucial component that forms the "right-hand" side of the final fungicide molecule, which is essential for its interaction with the target enzyme. The overall synthetic strategy involves a two-stage process:
-
Conversion of the Aldehyde to an Aniline: This transformation is a key step and can be achieved through several reliable synthetic routes.
-
Amide Bond Formation: The resulting aniline is then coupled with a pre-synthesized pyrazole carboxylic acid derivative to form the final active ingredient.
This modular approach allows for the synthesis of a diverse library of potential agrochemicals by varying either the benzaldehyde precursor or the pyrazole coupling partner.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-Fluoro-4-isopropoxyaniline
The conversion of an aldehyde to a primary amine is a fundamental transformation in organic synthesis. For the conversion of this compound to 2-Fluoro-4-isopropoxyaniline, a robust and scalable method is reductive amination. This protocol details a two-step, one-pot procedure involving the formation of an oxime followed by its reduction.
Protocol 1: Synthesis of 2-Fluoro-4-isopropoxyaniline
Materials:
-
This compound (1.0 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium acetate (1.5 eq)
-
Ethanol
-
Zinc dust (4.0 eq)
-
Ammonium chloride (saturated aqueous solution)
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
Oxime Formation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
-
Reduction to Aniline:
-
To the reaction mixture containing the oxime, carefully add a saturated aqueous solution of ammonium chloride.
-
Portion-wise, add zinc dust (4.0 eq) to the stirred solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.
-
Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the complete conversion of the oxime to the aniline.
-
-
Work-up and Purification:
-
Filter the reaction mixture through a pad of celite to remove the zinc residue and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate in vacuo to yield the crude 2-Fluoro-4-isopropoxyaniline.
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Expected Outcome:
This procedure should provide the desired 2-Fluoro-4-isopropoxyaniline in good yield and purity, suitable for the subsequent coupling reaction.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| 2-Fluoro-4-isopropoxyaniline | 169.20 | 75-85 | >98 |
Part 2: Synthesis of a Representative Pyrazole Carboxamide Fungicide
With the key aniline intermediate in hand, the final step is the formation of the amide bond with a suitable pyrazole carboxylic acid chloride. For this example, we will use 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride, a common building block in commercial fungicides.
Protocol 2: Amide Coupling to Form the Final Product
Materials:
-
2-Fluoro-4-isopropoxyaniline (1.0 eq)
-
1-Methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq)
-
Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve 2-Fluoro-4-isopropoxyaniline (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 eq) to the solution and stir for 10 minutes.
-
-
Acylation:
-
In a separate flask, dissolve 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the acid chloride solution dropwise to the aniline solution at 0°C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to afford the pure pyrazole carboxamide fungicide.
-
Expected Outcome:
This protocol is expected to produce the target N-(2-fluoro-4-isopropoxyphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide with high purity and in good yield.
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by HPLC, %) |
| N-(2-fluoro-4-isopropoxyphenyl)-1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carboxamide | 341.32 | 80-90 | >99 |
Visualizing the Synthesis
To provide a clear overview of the synthetic pathway, the following diagrams illustrate the chemical structures and the overall workflow.
Caption: Synthetic scheme for a representative pyrazole carboxamide fungicide.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion and Future Perspectives
This compound is a strategically important building block for the synthesis of modern agrochemicals. Its utility is particularly evident in the construction of pyrazole carboxamide fungicides, where it provides access to the crucial 2-fluoro-4-isopropoxyaniline intermediate. The protocols detailed in this guide offer a reliable and scalable pathway for the synthesis of a representative active ingredient. The modularity of this synthetic approach, allowing for the combination of various substituted anilines and pyrazole derivatives, ensures its continued relevance in the discovery and development of new and improved crop protection solutions. Future research will likely focus on the development of more efficient and sustainable catalytic methods for both the aniline synthesis and the final amide coupling steps.
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Application Notes and Protocols: Condensation Reactions Involving 2-Fluoro-4-isopropoxybenzaldehyde
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 2-Fluoro-4-isopropoxybenzaldehyde in Synthesis
This compound (CAS No. 1242070-92-3) is a highly versatile aromatic aldehyde that has emerged as a valuable building block in medicinal chemistry and materials science. Its utility stems from a unique combination of structural features: a reactive aldehyde group, a strategically placed fluorine atom, and an isopropoxy moiety. The aldehyde functionality serves as a versatile anchor for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.
The judicious incorporation of fluorine into drug candidates is a widely employed strategy to enhance pharmacological properties.[1] Fluorine's high electronegativity can influence molecular conformation, pKa, and binding affinity, while often improving metabolic stability and membrane permeability.[1][2] The isopropoxy group further modulates the molecule's lipophilicity and electronic nature, providing a powerful tool for fine-tuning the characteristics of the final products. This guide provides detailed protocols and expert insights into the most pertinent condensation reactions involving this aldehyde, designed for researchers engaged in drug discovery and advanced organic synthesis.
Claisen-Schmidt Condensation: Synthesis of Fluorinated Chalcones
The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones with two aromatic rings.[3][4] These compounds are precursors to flavonoids and exhibit a wide array of biological activities.[3][5] The reaction involves the base-catalyzed condensation of an aromatic aldehyde (lacking α-hydrogens) with an aliphatic ketone or an aryl methyl ketone.[6][7]
Expertise & Causality: Mechanistic Rationale
The reaction proceeds via an aldol condensation mechanism. A strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound. The electron-withdrawing effect of the ortho-fluorine atom increases the electrophilicity of the carbonyl carbon, facilitating this nucleophilic attack. The resulting β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to yield the highly conjugated and thermodynamically stable chalcone product.[8]
Experimental Protocol: Synthesis of (E)-1-(Aryl)-3-(2-fluoro-4-isopropoxyphenyl)prop-2-en-1-one
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1.82 g) and the desired substituted acetophenone (10 mmol) in 30 mL of ethanol with magnetic stirring.
-
Initiation: Prepare a 10% aqueous solution of sodium hydroxide (NaOH). Slowly add 5 mL of the NaOH solution dropwise to the ethanolic solution of the reactants at room temperature.
-
Reaction: Stir the mixture vigorously. The reaction progress can be monitored by the formation of a precipitate, which is the chalcone product. Allow the reaction to stir for 4-6 hours at room temperature. For less reactive ketones, the mixture can be gently heated to 40°C.[9]
-
Work-up and Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the solid with cold water until the filtrate is neutral.[5][10]
-
Purification: Recrystallize the crude solid from a suitable solvent, typically ethanol, to obtain the purified chalcone derivative.[5]
-
Characterization: Confirm the structure of the final product using standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Data Presentation: Representative Claisen-Schmidt Reactions
| Acetophenone Reactant | Base/Solvent | Time (h) | Typical Yield (%) |
| Acetophenone | 10% NaOH / EtOH | 4 | 85-95 |
| 4'-Hydroxyacetophenone | 10% KOH / EtOH | 6 | 80-90 |
| 4'-Methoxyacetophenone | 10% NaOH / EtOH | 5 | 88-96 |
| 4'-Chloroacetophenone | 10% KOH / EtOH | 6 | 82-92 |
Visualization: Claisen-Schmidt Condensation Workflow
Caption: Workflow for the synthesis of chalcones via Claisen-Schmidt condensation.
Knoevenagel Condensation: Access to α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base such as piperidine or an amine.[11][12] This reaction is exceptionally versatile for creating α,β-unsaturated products that are key intermediates in the synthesis of pharmaceuticals and fine chemicals.[11]
Expertise & Causality: Mechanistic Rationale
The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by the basic catalyst to form a resonance-stabilized carbanion (enolate).[12] This nucleophile then adds to the electrophilic carbonyl of this compound. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final conjugated product. The choice of a weak base is crucial to prevent self-condensation of the aldehyde or other side reactions.[12]
Experimental Protocol: Synthesis of 2-cyano-3-(2-fluoro-4-isopropoxyphenyl)acrylate
-
Setup: In a flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (10 mmol, 1.82 g), an active methylene compound (e.g., ethyl cyanoacetate, 11 mmol, 1.24 g), and 40 mL of toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (0.5 mmol, 0.05 mL) and a few drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux. The water formed during the condensation is azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction by TLC until the starting aldehyde is consumed (typically 3-5 hours).
-
Work-up: After cooling to room temperature, wash the toluene solution with 1N HCl (2 x 20 mL), followed by saturated sodium bicarbonate solution (20 mL), and finally with brine (20 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Data Presentation: Representative Knoevenagel Reactions
| Active Methylene Compound | Catalyst | Solvent | Typical Yield (%) |
| Malononitrile | Piperidine | Toluene | 90-98 |
| Ethyl Cyanoacetate | Piperidine | Toluene | 85-95 |
| Diethyl Malonate | Piperidine | Toluene | 75-85 |
| Barbituric Acid | Water (reflux) | Water | 88-96 |
Visualization: Knoevenagel Condensation Mechanism
Caption: General mechanism of the Knoevenagel condensation.[12]
Schiff Base Formation: Synthesis of Imines
Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone.[13][14] This reaction is fundamental in organic synthesis and coordination chemistry, with the resulting C=N bond being a key structural motif in many biologically active compounds.[13][15]
Expertise & Causality: Mechanistic Rationale
The reaction is typically carried out in a solvent like ethanol or methanol and is often catalyzed by a trace amount of acid. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a hemiaminal (or carbinolamine) intermediate. This intermediate is unstable and readily eliminates a molecule of water to form the stable imine product. The equilibrium is driven towards the product by removing the water formed, either azeotropically or by using a dehydrating agent.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolution: Dissolve this compound (10 mmol, 1.82 g) in 25 mL of absolute ethanol in a round-bottom flask.
-
Amine Addition: To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline, p-toluidine).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Reflux the mixture for 2-4 hours. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath. The solid Schiff base product will often precipitate.
-
Purification: Collect the product by filtration, wash with a small amount of cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting residue can be recrystallized from a suitable solvent like ethanol or hexane.
Data Presentation: Representative Schiff Base Formations
| Primary Amine | Catalyst | Time (h) | Typical Yield (%) |
| Aniline | Acetic Acid | 2 | 90-97 |
| 4-Methylaniline | Acetic Acid | 2 | 92-98 |
| 4-Methoxyaniline | Acetic Acid | 3 | 88-95 |
| 2-Aminopyridine | Acetic Acid | 4 | 85-93 |
Visualization: Schiff Base Formation Workflow
Caption: General workflow for the synthesis of Schiff bases.
Additional Key Transformations
Beyond the classical condensations, several other reactions are pivotal for leveraging this compound as a synthetic precursor.
A. Wittig Reaction for Olefination
The Wittig reaction is an indispensable method for converting aldehydes and ketones into alkenes.[16] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[17][18]
-
Protocol Insight: The ylide is typically prepared in situ by treating a triphenylphosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[19] The choice of ylide determines the structure of the resulting alkene. Non-stabilized ylides generally favor the formation of (Z)-alkenes, while stabilized ylides yield (E)-alkenes.[17] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[19]
B. Henry (Nitroaldol) Reaction
The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and an aldehyde, yielding a β-nitro alcohol.[20][21]
-
Protocol Insight: The reaction begins with the deprotonation of the nitroalkane to form a nitronate anion, which then acts as a nucleophile.[20] The resulting β-nitro alcohols are valuable intermediates that can be easily converted into other functional groups, such as nitroalkenes (via dehydration) or β-amino alcohols (via reduction of the nitro group).[20] Careful control of reaction conditions, particularly using only catalytic amounts of base, is necessary if the β-nitro alcohol is the desired product, as elimination to the nitroalkene can be facile.[21]
C. Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that synthesizes tetrahydroisoquinolines and tetrahydro-β-carbolines. It involves the condensation of a β-arylethylamine with an aldehyde, followed by an intramolecular electrophilic aromatic substitution (cyclization).[22][23]
-
Protocol Insight: When reacting this compound with a tryptamine derivative, the reaction first forms a Schiff base intermediate. Under acidic conditions (e.g., trifluoroacetic acid or HCl), the indole ring acts as the nucleophile, attacking the iminium ion to form the new ring system. This reaction is a cornerstone for the synthesis of many alkaloids and pharmacologically active compounds.[24]
General Safety and Handling
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed hazard information.[25] The bases (NaOH, KOH, n-BuLi) and solvents used in these protocols are corrosive, flammable, and/or toxic and must be handled with appropriate care.
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Experimental procedure for formylation to yield 2-Fluoro-4-isopropoxybenzaldehyde
An Application Note and Protocol for the Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde via Vilsmeier-Haack Formylation
Introduction
This compound is a key intermediate in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom and an isopropoxy group ortho and para to the formyl group respectively, makes it a versatile building block for constructing complex molecular architectures. The electron-donating isopropoxy group activates the aromatic ring, while the ortho-fluorine atom can modulate the electronic properties and metabolic stability of the final products. This document provides a detailed experimental procedure for the regioselective formylation of 1-fluoro-3-isopropoxybenzene to yield this compound using the Vilsmeier-Haack reaction.
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The reaction utilizes a phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF), to generate an electrophilic chloroiminium ion known as the Vilsmeier reagent. This electrophile then attacks the activated aromatic ring, leading to the formation of an aldehyde after aqueous workup. This method is generally preferred for its relatively mild conditions and high efficiency with activated substrates like alkoxybenzenes.[3][4][5]
This guide is intended for researchers, chemists, and process development scientists, offering a comprehensive, step-by-step protocol grounded in established chemical principles and safety practices.
Reaction Principle and Mechanism
The synthesis proceeds via an electrophilic aromatic substitution mechanism. The process can be conceptually divided into two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a nucleophilic amide, attacks the electrophilic phosphorus center of phosphoryl chloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic Vilsmeier reagent, N,N-dimethylchloroiminium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1-fluoro-3-isopropoxybenzene attacks the Vilsmeier reagent. The isopropoxy group is a strong ortho-, para-director. Formylation occurs preferentially at the position ortho to the fluorine and para to the strongly activating isopropoxy group due to steric hindrance at the other ortho position and the combined directing effects. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.
Caption: General mechanism of the Vilsmeier-Haack reaction.
Materials and Reagent Data
Proper preparation and handling of all materials are critical for the success and safety of this procedure.
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Eq. | Density (g/mL) |
| 1-Fluoro-3-isopropoxybenzene | C₉H₁₁FO | 154.18 | 10.0 g | 0.065 | 1.0 | ~1.05 |
| Phosphoryl Chloride (POCl₃) | POCl₃ | 153.33 | 12.9 g (7.8 mL) | 0.084 | 1.3 | 1.645 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - | - | 0.949 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 100 mL | - | - | 1.33 |
| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 26.6 g | 0.325 | 5.0 | - |
| Ice | H₂O | 18.02 | 200 g | - | - | ~0.92 |
Safety Precautions
This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
-
Phosphoryl Chloride (POCl₃): Highly toxic, corrosive, and reacts violently with water, releasing toxic gases.[6][7][8] It can cause severe skin burns and eye damage.[7] Inhalation may be fatal and can cause delayed pulmonary edema.[6][9] Handle with extreme caution in a fume hood, avoiding any contact with moisture.[10]
-
N,N-Dimethylformamide (DMF): A flammable liquid and vapor.[11][12] It is harmful if inhaled or in contact with skin and can cause serious eye irritation.[12][13] It is also a suspected reproductive toxin.[13][14]
-
Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
-
This compound (Product): Classified as toxic if swallowed, in contact with skin, or if inhaled.[15] Handle the final product with care.
-
Quenching: The reaction quench is highly exothermic. Perform the addition of the reaction mixture to ice slowly and with vigorous stirring.
An emergency eyewash and safety shower must be readily accessible.
Experimental Protocol
The following diagram outlines the complete experimental workflow.
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is thoroughly dried before use.
-
Vilsmeier Reagent Formation: Charge the reaction flask with 25 mL of anhydrous DMF. Begin stirring and cool the flask to 0-5 °C using an ice-water bath.
-
Slowly add phosphoryl chloride (7.8 mL, 0.084 mol) to the cooled DMF via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction. After the addition is complete, stir the resulting mixture at 0-5 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1-fluoro-3-isopropoxybenzene (10.0 g, 0.065 mol) in 20 mL of anhydrous dichloromethane (DCM). Add this solution to the Vilsmeier reagent via the dropping funnel over 15-20 minutes, keeping the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-70 °C using an oil bath.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 3-5 hours.
-
Quenching and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker (1 L), prepare a slurry of 200 g of crushed ice.
-
With vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice. This step is highly exothermic and may produce fumes; ensure it is performed deep within the fume hood.
-
Add solid sodium acetate (26.6 g, 0.325 mol) in portions to the quenched mixture to neutralize the acid and facilitate the hydrolysis of the iminium intermediate. Stir the mixture at room temperature for 1-2 hours until the hydrolysis is complete (indicated by the disappearance of the intermediate on TLC).
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of DCM and separate the organic layer.
-
Extract the aqueous layer twice more with 25 mL portions of DCM.
-
Combine all organic layers and wash them sequentially with 50 mL of water and 50 mL of saturated sodium chloride (brine) solution.
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 15% ethyl acetate) to afford this compound as a pure product.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Appearance: Typically a colorless to pale yellow liquid.
-
¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ, ppm): ~10.3 (s, 1H, -CHO), ~7.8 (t, 1H, Ar-H), ~6.8-6.7 (m, 2H, Ar-H), ~4.6 (septet, 1H, -OCH(CH₃)₂), ~1.4 (d, 6H, -OCH(CH₃)₂). Note: This is a predicted spectrum based on known data for similar structures.[16]
-
¹³C NMR (101 MHz, CDCl₃): Expected signals for aromatic, carbonyl, and aliphatic carbons.
-
Mass Spectrometry (MS): Calculation for C₁₀H₁₁FO₂: [M]+ at m/z = 182.07.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is oven-dried and reagents are anhydrous. Use freshly opened or distilled POCl₃ and DMF. |
| Insufficient reaction time or temperature. | Increase reaction time and/or temperature slightly (e.g., to 80 °C) while monitoring by TLC. | |
| Formation of Byproducts | Reaction temperature too high. | Maintain careful temperature control, especially during the addition of POCl₃ and the substrate. |
| Impure starting materials. | Purify the starting 1-fluoro-3-isopropoxybenzene by distillation if necessary. | |
| Difficult Workup | Emulsion formation during extraction. | Add more brine solution to the separatory funnel to help break the emulsion. |
| Incomplete Hydrolysis | Insufficient time or inadequate pH for hydrolysis. | Ensure the mixture is stirred for an adequate time after adding sodium acetate. Check the pH and adjust if necessary. |
References
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Alfa Aesar. (2025). Phosphorus(V) oxychloride - SAFETY DATA SHEET. Retrieved from [Link]
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RCI Labscan Limited. (2021). Dimethylformamide - SAFETY DATA SHEET. Retrieved from [Link]
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Carlo Erba Reagents. (n.d.). N,N-Dimethyl Formamide - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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LANXESS. (2015). Product Safety Assessment: Phosphorus oxychloride. Retrieved from [Link]
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Loba Chemie Pvt. Ltd. (2015). PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. Retrieved from [Link]
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Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]
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chemeurope.com. (n.d.). Duff reaction. Retrieved from [Link]
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ResearchGate. (2021). A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier-Haack Acetylation and Formylation with Anisole. Retrieved from [Link]
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Chem-Station. (2016). Duff Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Rieche formylation. Retrieved from [Link]
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SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]
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Organic Syntheses. (n.d.). MESITALDEHYDE. Retrieved from [Link]
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ResearchGate. (n.d.). An Improved Method for the Direct Formylation of Substituted Benzenes Using Dichloromethyl Methyl Ether-Silver Trifluoromethanesulfonate. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
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Application Notes and Protocols: 2-Fluoro-4-isopropoxybenzaldehyde as a Strategic Intermediate for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of 2-Fluoro-4-isopropoxybenzaldehyde
In the landscape of modern medicinal chemistry and drug discovery, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. This compound (CAS No. 1242070-92-3) has emerged as a highly valuable and versatile intermediate.[1] Its strategic utility stems from a unique combination of three key structural features: a reactive aldehyde, a strategically placed fluorine atom, and a robust isopropoxy group. This combination provides chemists with a powerful tool to construct complex molecular architectures with desirable pharmacological properties.
-
The Aldehyde Functional Group: As a cornerstone of organic synthesis, the aldehyde group offers a gateway to a vast array of chemical transformations. It readily participates in carbon-carbon and carbon-nitrogen bond-forming reactions, including Wittig reactions, aldol condensations, and reductive aminations, enabling the construction of diverse molecular scaffolds.
-
The 2-Fluoro Substituent: The presence of a fluorine atom ortho to the aldehyde group significantly influences the molecule's electronic and conformational properties. Fluorine's high electronegativity can modulate the reactivity of the aldehyde and adjacent positions. In the final bioactive molecule, a fluorine atom can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[2]
-
The 4-Isopropoxy Group: This group serves a dual purpose. Firstly, it acts as a stable and moderately lipophilic moiety that can improve the pharmacokinetic profile of a drug candidate. Secondly, it functions as a robust protecting group for a phenolic hydroxyl group.[3] This allows for extensive chemical manipulation at other parts of the molecule without interference from a more reactive phenol. The isopropoxy group can be retained in the final compound or deprotected in a later synthetic step to reveal the 2-fluoro-4-hydroxybenzaldehyde core, itself a critical intermediate for many physiologically active compounds.[3]
This document provides detailed application notes and validated protocols for the use of this compound in the synthesis of common bioactive scaffolds, underscoring its role as a strategic starting material for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties and handling requirements is fundamental to safe and successful experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1242070-92-3 | [1] |
| Molecular Formula | C₁₀H₁₁FO₂ | [1] |
| Molecular Weight | 182.19 g/mol | [1] |
| Appearance | Liquid | [1] |
| IUPAC Name | 2-fluoro-4-propan-2-yloxybenzaldehyde | [1] |
| Purity | Typically ≥95% | [1] |
| InChI Key | RJOOMVDJWKWFDU-UHFFFAOYSA-N | [1] |
Table 2: GHS Hazard and Precautionary Information
| Category | Information | Reference |
| Pictogram | GHS06 (Toxic) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | [1] |
| Precautionary Statements | P261, P270, P280, P301+P310, P302+P352, P304+P340 | [1] |
Note: Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[4][5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
Synthesis of this compound
The preparation of this key intermediate is typically achieved through a multi-step sequence starting from readily available 3-fluorophenol. The following protocol is based on established synthetic routes.[3]
Workflow for Synthesis
Caption: Synthetic pathway for this compound.
Detailed Protocol
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene (Hydroxyl Protection)
-
Rationale: The phenolic hydroxyl group of 3-fluorophenol is acidic and would interfere with the subsequent Grignard reaction. Therefore, it is first protected as a stable isopropyl ether via a standard Williamson ether synthesis.[3]
-
Procedure:
-
To a stirred suspension of 3-fluorophenol (1.0 eq) and finely ground potassium carbonate (2.0 eq) in anhydrous acetonitrile, add 2-bromopropane (1.3 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with ethyl acetate.
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or used directly in the next step if purity is sufficient.
-
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene (Directed Bromination)
-
Rationale: To introduce a functional group handle for the subsequent formylation, a bromine atom is installed. The isopropoxy group is an ortho-, para-director, and the fluorine is also an ortho-, para-director. The position ortho to the fluorine and para to the isopropoxy group is sterically and electronically favored for electrophilic aromatic substitution.
-
Procedure:
-
Dissolve 1-fluoro-3-isopropoxybenzene (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC or GC-MS until the starting material is consumed.
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
Step 3: Synthesis of this compound (Formylation)
-
Rationale: A Grignard reaction provides an efficient method for C-C bond formation. The aryl bromide is converted to an aryl magnesium species, which then acts as a nucleophile, attacking the electrophilic carbon of N,N-dimethylformamide (DMF) to install the aldehyde group after acidic workup.[3]
-
Procedure:
-
Under an inert nitrogen atmosphere, add magnesium turnings to a flame-dried flask containing anhydrous tetrahydrofuran (THF).
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (1.0 eq) in anhydrous THF to the magnesium suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -5°C to 0°C and add anhydrous DMF (1.5 eq) dropwise, maintaining the low temperature.
-
After the addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by carefully pouring it into a cold 2N hydrochloric acid solution.
-
Extract the aqueous layer with ethyl acetate or MTBE. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting crude aldehyde by vacuum distillation or silica gel column chromatography to obtain pure this compound.[3]
-
Application in the Synthesis of Bioactive Scaffolds
The true value of this compound is realized in its conversion to scaffolds of known biological relevance. The following protocols detail its use in constructing chalcones and substituted amines.
Protocol 1: Synthesis of a 2'-Fluoro-4'-isopropoxychalcone Derivative
-
Scientific Context: Chalcones are α,β-unsaturated ketones that form the central core of a variety of important biological compounds.[2] They are known to exhibit a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. The Claisen-Schmidt condensation is a reliable method for their synthesis.
-
Workflow:
Caption: Claisen-Schmidt condensation to form a chalcone derivative.
-
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and a substituted acetophenone (e.g., 4-methoxyacetophenone) (1.0 eq) in ethanol.
-
To this stirred solution, add an aqueous solution of potassium hydroxide (2.0-3.0 eq) dropwise at room temperature.
-
A color change and/or the formation of a precipitate usually indicates reaction progress. Stir the mixture at room temperature for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.
-
The precipitated solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Protocol 2: Synthesis of a Substituted Secondary Amine via Reductive Amination
-
Scientific Context: The secondary amine motif is a ubiquitous feature in pharmaceuticals. Reductive amination is a powerful and efficient method for its construction, proceeding through an intermediate Schiff base (imine) which is reduced in situ.
-
Workflow:
Caption: Two-step, one-pot reductive amination workflow.
-
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary amine (1.1 eq) followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate Schiff base.
-
Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is chosen as it is mild enough to selectively reduce the protonated imine without reducing the starting aldehyde, minimizing side reactions.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-12 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired secondary amine.
-
Conclusion
This compound is a quintessential example of a modern synthetic building block, offering a pre-packaged array of functionalities designed to streamline the synthesis of complex, high-value molecules. Its aldehyde handle provides a point of diversification, while the fluoro and isopropoxy groups offer avenues for fine-tuning the steric, electronic, and pharmacokinetic properties of the final compounds. The protocols outlined in this guide demonstrate its facile conversion into medicinally relevant scaffolds, providing a solid foundation for researchers engaged in the discovery and development of next-generation bioactive molecules.
References
-
Title: 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 Source: PubChem URL: [Link]
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-
Title: SAFETY DATA SHEET - 4-Isopropoxybenzaldehyde Source: Thermo Fisher Scientific URL: [Link]
-
Title: Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Overview of the performed synthetic routes yielding the desired... Source: ResearchGate URL: [Link]
-
Title: 2-fluoro-3-isopropoxybenzaldehyde (C10H11FO2) Source: PubChemLite URL: [Link]
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Application Notes and Protocols for the Scale-Up Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
Abstract
This comprehensive guide details a robust and scalable three-step synthesis for 2-Fluoro-4-isopropoxybenzaldehyde, a key building block in the development of contemporary pharmaceuticals. The synthesis commences with the Williamson etherification of 3-fluorophenol, followed by a regioselective bromination, and culminates in a Grignard reaction and formylation to yield the target aldehyde. This document provides not only detailed, step-by-step protocols suitable for laboratory and pilot-plant scale-up but also delves into the critical rationale behind experimental choices, comprehensive safety protocols, and process optimization strategies. The methodologies have been structured to ensure reproducibility and provide researchers, scientists, and drug development professionals with a self-validating system for producing high-purity this compound.
Introduction and Strategic Overview
This compound is an important intermediate in organic synthesis, particularly valued in the field of medicinal chemistry. The presence of the fluorine atom can significantly modulate the pharmacokinetic and physicochemical properties of a drug molecule, such as metabolic stability, lipophilicity, and binding affinity. This guide presents a reliable and scalable synthetic route, optimized from established patent literature, focusing on safety, efficiency, and purity.[1]
The synthesis is logically divided into three primary stages, each designed for high yield and selectivity, making it amenable to large-scale production.
Figure 1: Overall synthetic workflow for this compound.
Detailed Synthesis Protocols
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene
This initial step involves the protection of the phenolic hydroxyl group of 3-fluorophenol as an isopropyl ether via the Williamson ether synthesis.
Expertise & Experience: The "Why" Behind the Method
The Williamson ether synthesis is a classic and highly reliable method for forming ethers.[2][3][4][5] For this specific transformation, several key choices ensure efficiency and scalability:
-
Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this reaction. It is strong enough to deprotonate the acidic phenol (pKa ≈ 10) to its corresponding phenoxide nucleophile but is not so strong as to cause unwanted side reactions.[6] Its insolubility in acetonitrile necessitates a heterogeneous reaction, which is easily managed on a large scale.
-
Alkylating Agent: 2-Bromopropane is a cost-effective and reactive secondary alkyl halide. While secondary halides can sometimes lead to elimination byproducts, the Sₙ2 pathway is favored here due to the good nucleophilicity of the phenoxide and the moderate reaction temperature.[4]
-
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the starting 3-fluorophenol and 2-bromopropane. It also has a convenient boiling point for reflux conditions, allowing for a controlled reaction rate.
| Reagent/Solvent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 3-Fluorophenol | 112.10 | 1.0 | 100.0 g |
| Potassium Carbonate | 138.21 | 2.0 | 246.5 g |
| 2-Bromopropane | 122.99 | 1.3 | 142.5 g (95.5 mL) |
| Acetonitrile | 41.05 | - | 1 L |
Protocol:
-
To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermocouple, add 3-fluorophenol (100.0 g, 0.89 mol), potassium carbonate (246.5 g, 1.78 mol), and acetonitrile (1 L).
-
Begin vigorous stirring to create a fine suspension.
-
Slowly add 2-bromopropane (142.5 g, 1.16 mol) to the suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting 3-fluorophenol is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 100 mL).
-
Combine the filtrates and remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dissolve the resulting oil in ethyl acetate (500 mL) and wash with water (2 x 250 mL) and brine (250 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-fluoro-3-isopropoxybenzene as a crude oil. This product is typically of sufficient purity for the next step.
-
Expected Yield: 90-95%
-
Step 2: Regioselective Bromination of 1-Fluoro-3-isopropoxybenzene
This step introduces a bromine atom at the position ortho to the fluorine and para to the isopropoxy group, setting up the subsequent Grignard reaction.
Expertise & Experience: The "Why" Behind the Method
The directing effects of the substituents on the aromatic ring are key to the success of this step. The isopropoxy group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group.
-
Regioselectivity: The powerful para-directing effect of the isopropoxy group, combined with the ortho-directing effect of the fluorine, strongly favors bromination at the C2 position. The alternative ortho position to the isopropoxy group (C4) is sterically hindered by the bulky isopropyl group.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine, especially for scale-up operations.[7][8] It provides a source of electrophilic bromine in a controlled manner. Using NBS in a polar solvent like acetonitrile facilitates the reaction. There are known hazards associated with NBS in DMF, making acetonitrile a safer choice.[9]
| Reagent/Solvent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 1-Fluoro-3-isopropoxybenzene | 154.18 | 1.0 | 129.0 g (from previous step) |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 157.0 g |
| Acetonitrile | 41.05 | - | 1 L |
Protocol:
-
In a 2 L three-necked round-bottom flask protected from light and equipped with a mechanical stirrer and thermocouple, dissolve the crude 1-fluoro-3-isopropoxybenzene (129.0 g, 0.84 mol) in acetonitrile (1 L).
-
Cool the solution to 0-5°C using an ice bath.
-
Add N-Bromosuccinimide (157.0 g, 0.88 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed 10°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by GC-MS or HPLC.
-
Once the reaction is complete, pour the mixture into water (2 L) and extract with methyl tert-butyl ether (MTBE) (3 x 500 mL).
-
Combine the organic layers and wash with saturated aqueous sodium thiosulfate solution (500 mL) to quench any remaining bromine, followed by water (500 mL) and brine (500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-bromo-2-fluoro-4-isopropoxybenzene. This product should be purified by vacuum distillation for the best results in the next step.
-
Expected Yield: 80-85%
-
Step 3: Grignard Reaction and Formylation to this compound
This final step involves the formation of a Grignard reagent from the aryl bromide, followed by quenching with an electrophilic formylating agent.
Expertise & Experience: The "Why" Behind the Method
The Grignard reaction is a powerful tool for carbon-carbon bond formation but requires strict control of conditions.[10]
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its etheric oxygen atoms coordinate with the magnesium center of the Grignard reagent, stabilizing it and keeping it in solution.[11] It is crucial that the THF is completely dry, as any trace of water will quench the Grignard reagent.
-
Initiation: Activating the magnesium turnings is critical for initiating the reaction. This is often achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane, which reacts with the magnesium to expose a fresh, reactive metal surface.[10][12]
-
Formylating Agent: N,N-Dimethylformamide (DMF) serves as the electrophilic source of the aldehyde group. The Grignard reagent adds to the carbonyl carbon of DMF, and the resulting intermediate is hydrolyzed during the acidic workup to release the final benzaldehyde product.[13]
-
Temperature Control: The formation of the Grignard reagent is exothermic. On a large scale, the aryl bromide solution must be added slowly to maintain control over the reaction temperature and prevent a runaway reaction. The subsequent formylation is performed at a low temperature (-15 to 0°C) to prevent side reactions, such as the addition of the Grignard reagent to the newly formed aldehyde.
| Reagent/Solvent | Molar Mass ( g/mol ) | Molar Eq. | Quantity |
| 1-Bromo-2-fluoro-4-isopropoxybenzene | 233.07 | 1.0 | 156.0 g (from previous step) |
| Magnesium Turnings | 24.31 | 1.2 | 20.0 g |
| Anhydrous THF | 72.11 | - | 1.2 L |
| Iodine | 253.81 | catalytic | 1-2 small crystals |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 | 73.0 g (77.2 mL) |
| 2N Hydrochloric Acid | - | - | As needed for workup |
Protocol:
-
Set up a 3 L three-necked flask with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere. All glassware must be rigorously flame-dried.
-
Add magnesium turnings (20.0 g, 0.82 mol) and a crystal of iodine to the flask.
-
Add approximately 50 mL of anhydrous THF to cover the magnesium.
-
In the dropping funnel, place a solution of 1-bromo-2-fluoro-4-isopropoxybenzene (156.0 g, 0.67 mol) in anhydrous THF (500 mL).
-
Add a small portion (~20 mL) of the aryl bromide solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If it does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the Grignard solution to -15°C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of DMF (73.0 g, 1.0 mol) in anhydrous THF (500 mL) and cool it to 0°C.
-
Slowly add the DMF solution to the cold Grignard reagent via cannula or dropping funnel, keeping the internal temperature below -10°C.
-
After the addition, allow the mixture to stir at -10°C for 1 hour, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture in an ice bath and slowly quench by adding 2N HCl until the solution is acidic (pH ~1-2).
-
Extract the aqueous layer with MTBE (3 x 500 mL).
-
Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Expected Yield: 70-80%
-
Purification, Characterization, and Data
Purification Protocol
The crude this compound is typically a liquid and can be purified by vacuum distillation.
-
Set up a short-path distillation apparatus.
-
Heat the crude product under vacuum. Collect the fraction that distills at the appropriate boiling point.
-
For higher purity, column chromatography on silica gel can be employed, using a gradient of ethyl acetate in hexanes as the eluent.[14]
Characterization Data
| Analysis | Expected Result |
| Appearance | Liquid |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| HPLC Purity | >95% (after purification)[14] |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.3 (s, 1H, CHO), 7.7 (m, 1H, Ar-H), 6.8-6.7 (m, 2H, Ar-H), 4.6 (sept, 1H, CH), 1.4 (d, 6H, CH₃) |
| ¹⁹F NMR (376 MHz, CDCl₃) | Expected singlet in the typical aryl fluoride region. |
Safety, Handling, and Scale-Up Considerations
Trustworthiness: A Self-Validating System
Adherence to stringent safety protocols is paramount for the successful and safe execution of this synthesis, particularly at scale.
Hazard Analysis and Mitigation
-
3-Fluorophenol: Toxic and corrosive. Handle in a fume hood with appropriate PPE, including gloves and safety glasses.
-
2-Bromopropane: Flammable liquid and potential carcinogen. Use in a well-ventilated area and avoid ignition sources.
-
N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust. Store away from moisture. Be aware of potential thermal instability, especially in certain solvents like DMF.[9]
-
Magnesium Turnings: Flammable solid. Handle under an inert atmosphere. Ensure no water is present during the Grignard reaction setup to prevent ignition.
-
Grignard Reagent: Highly reactive and pyrophoric upon contact with air if the solvent evaporates. It reacts violently with water. All operations must be conducted under a dry, inert atmosphere (Nitrogen or Argon).
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood.
Scale-Up Protocol Logic
Scaling this synthesis from the lab bench to a pilot plant requires careful consideration of several factors:
-
Heat Management: The Grignard formation (Step 3) is significantly exothermic. On a larger scale, the rate of addition of the aryl bromide must be carefully controlled to match the cooling capacity of the reactor. A jacketed reactor with a reliable cooling system is essential.
-
Mass Transfer: In the heterogeneous Williamson ether synthesis (Step 1), efficient stirring is critical to ensure good contact between the solid potassium carbonate and the liquid phase. Baffled reactors and appropriately sized impellers are necessary for effective mixing at scale.
-
Inert Atmosphere: Maintaining a strictly anhydrous and inert atmosphere is crucial for the Grignard reaction. On a larger scale, this involves thorough purging of the reactor with nitrogen or argon and using dry solvents.
-
Reagent Handling: The addition of solids like potassium carbonate and NBS, and reactive metals like magnesium, needs to be done using appropriate powder charging systems to minimize exposure and maintain inert conditions.
-
Quenching: The quenching of the large-scale Grignard reaction is also highly exothermic and will generate hydrogen gas if any unreacted magnesium is present. The quenching solution (acid) must be added slowly and with efficient cooling and ventilation.
References
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link][3]
-
Chemistry LibreTexts. 14.3: The Williamson Ether Synthesis. (2019). [Link][4]
-
PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. [Link][15]
-
The Royal Society of Chemistry. Supporting Information for .... [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
ResearchGate. An efficient regioselective NBS aromatic bromination in the presence of an ionic liquid | Request PDF. [Link]
-
University of California, Irvine. 25. The Grignard Reaction. [Link][10]
-
Organic Chemistry Portal. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide. [Link][16]
-
Organic Chemistry Portal. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). [Link][8]
-
The Royal Society of Chemistry. 4 - Supporting Information. [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link][11]
-
ResearchGate. Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts | Request PDF. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link][13]
-
Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. [1]
Sources
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide) [organic-chemistry.org]
- 9. scientificupdate.com [scientificupdate.com]
- 10. community.wvu.edu [community.wvu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Fluoro-4-isopropoxybenzaldehyde by Distillation
Welcome to the technical support center for the purification of 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the successful distillation of this key aromatic aldehyde intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both purity of product and safety of process.
Troubleshooting Guide: Distillation Issues & Solutions
This section addresses specific issues that may arise during the vacuum distillation of this compound.
Question: My product is darkening, thickening, or solidifying in the distillation flask. What is happening and how can I prevent it?
Answer: This is a classic sign of either thermal decomposition or polymerization. Aromatic aldehydes, especially when heated for prolonged periods, can be susceptible to both.[1]
-
Causality:
-
High Temperature: The isopropoxy and aldehyde functional groups can be sensitive to high temperatures, leading to decomposition.[1] Vacuum distillation is employed specifically to lower the boiling point and mitigate this risk.[2]
-
Acidic/Basic Impurities: Trace amounts of acidic or basic impurities from the synthesis can catalyze decomposition or polymerization reactions upon heating.[1]
-
Oxygen Exposure: Aldehydes can be air-sensitive and may oxidize, especially at elevated temperatures, to the corresponding carboxylic acid (2-fluoro-4-isopropoxybenzoic acid).[3][4] This impurity has a much higher boiling point and can contribute to residue and darkening.
-
-
Solutions & Protocol:
-
Pre-Distillation Wash: Before distilling, wash the crude product in a separatory funnel with a dilute, saturated sodium bicarbonate (NaHCO₃) solution.[1] Continue until CO₂ evolution ceases, indicating neutralization of acidic impurities. Follow this with a deionized water wash and a final wash with saturated brine to aid in the removal of water.
-
Thorough Drying: Dry the washed organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the drying agent completely. Residual water can interfere with the distillation.
-
Reduce the Boiling Point: The most effective solution is to use a lower vacuum (a better vacuum pump) to significantly reduce the required distillation temperature.[1]
-
Use a Polymerization Inhibitor: Consider adding a small amount (100-200 ppm) of a non-volatile radical inhibitor like Butylated Hydroxytoluene (BHT) to the distillation flask.[1] This can prevent polymerization during heating.
-
Minimize Heating Time: Ensure efficient and even heating with a well-fitted heating mantle and vigorous stirring to shorten the time the compound spends at high temperatures.[1]
-
Question: The distillation is bumping violently, or the boiling is uneven. What is the cause and how can I fix this?
Answer: This issue, known as bumping, is common in vacuum distillation and is caused by the superheating of the liquid followed by the sudden, explosive boiling of a large vapor bubble.
-
Causality:
-
Solutions & Protocol:
-
Use a Magnetic Stir Bar: The most reliable method to prevent bumping under vacuum is to use a magnetic stir bar and stir plate.[1][5] The stirring action provides a large surface area for smooth bubble formation and ensures even temperature distribution throughout the liquid.
-
Ensure Even Heating: Use a heating mantle that is appropriately sized for your distillation flask. Consider adding sand or another heat-transfer medium between the mantle and the flask to promote uniform heating.
-
Question: My compound is not distilling over, even though the heating mantle is set to a high temperature. What are the potential problems?
Answer: This is a frustrating but common issue, typically pointing to a problem with the distillation setup rather than the compound itself.
-
Causality & Solutions:
-
System Leaks: The most common cause is a leak in the vacuum apparatus. Under vacuum, even a small leak will prevent the system from reaching the low pressure required to reduce the compound's boiling point.[1]
-
Solution: Inspect all ground glass joints. They must be properly sealed. For vacuum distillations, it is essential to apply a thin, uniform layer of vacuum grease to all joints.[5] Ensure all tubing is thick-walled vacuum tubing and that connections are secure.
-
-
Inaccurate Pressure Reading: Your vacuum gauge may be faulty or improperly calibrated, leading you to believe the pressure is lower than it actually is.[1]
-
Solution: Verify the accuracy of your vacuum gauge. Test your vacuum source (e.g., water aspirator or pump) independently to ensure it is pulling a sufficient vacuum.[5]
-
-
Insufficient Heating/Insulation: The vapor may be condensing in the upper part of the flask or the distillation head before it can reach the condenser, especially with high-boiling-point compounds.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended vacuum and temperature settings for the distillation of this compound?
While the exact boiling point at atmospheric pressure is not readily published due to thermal instability, we can estimate the boiling point at reduced pressures based on similar compounds like 4-Isopropoxybenzaldehyde, which boils at 108-110°C at 5 torr.[6] The goal is to keep the pot temperature as low as possible.
| Vacuum Pressure (torr/mmHg) | Estimated Boiling Point Range (°C) |
| 10 | 115 - 125 |
| 5 | 105 - 115 |
| 2 | 90 - 100 |
| 1 | 80 - 90 |
| Note: This table provides estimated values. The actual boiling point should be determined empirically during the distillation. The key is to observe the temperature at the distillation head, which should remain constant as the pure product distills over. |
Q2: What is the proper experimental setup for this vacuum distillation?
A standard vacuum distillation apparatus should be used. Key components include a round-bottom flask, a Claisen adapter (highly recommended to prevent bumping into the condenser), a distillation head with a thermometer, a condenser, a vacuum adapter, and receiving flasks.[5] All glassware must be inspected for cracks or defects before use.[5]
Caption: Workflow for the vacuum distillation of this compound.
Q3: What are the primary impurities I should be aware of?
Impurities can originate from the synthesis or degradation.[4] Based on common synthetic routes (e.g., Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde), potential impurities include:
-
Starting Materials: Unreacted 2-fluoro-4-hydroxybenzaldehyde.
-
Reagents: Residual isopropanol or isopropyl halides.
-
By-products: Side-products from the synthetic route.
-
Degradation Products: 2-fluoro-4-isopropoxybenzoic acid (from oxidation) and polymers.[1][4]
Q4: What safety precautions are essential during this procedure?
Handling this compound and performing vacuum distillation requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles (or a face shield), and a lab coat.[7][8]
-
Ventilation: Conduct the entire procedure in a well-ventilated chemical fume hood.[7][8]
-
Implosion Hazard: Because the distillation is performed under vacuum, there is a risk of implosion. Use a blast shield, and ensure your glassware is free from any cracks or defects.[5]
-
Chemical Hazards: The compound and its precursors may cause skin, eye, and respiratory irritation.[7][8] Avoid inhalation of vapors and direct contact with skin and eyes.
Q5: How should I properly store the purified product?
Like many aldehydes, this compound can be sensitive to air and light.[3][7]
-
Inert Atmosphere: Store the purified liquid in a clean, dry amber glass bottle under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature: Keep the container tightly closed and store it in a refrigerator to slow down potential degradation or polymerization.[3]
-
Inhibitor: For long-term storage, consider adding a small amount of an inhibitor like BHT.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 587246, 2-Fluoro-4-hydroxybenzaldehyde. Available at: [Link]
-
Random Experiments International (2015). How to do a vacuum distillation (Benzaldehyde). Available at: [Link]
- Google Patents (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
Wikipedia (2023). Vacuum distillation. Available at: [Link]
-
Koch Modular (2026). High Vacuum Aroma Distillation. Available at: [Link]
-
Chemistry LibreTexts (2022). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Available at: [Link]
-
Home Chemistry (2019). Organic Solvent Vacuum Distillation. Available at: [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 250077, 4-Isopropoxybenzaldehyde. Available at: [Link]
Sources
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- 2. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. guidechem.com [guidechem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Recrystallization Techniques for 2-Fluoro-4-isopropoxybenzaldehyde
Welcome to the technical support center for 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of this compound. We will move beyond standard protocols to address the specific challenges presented by its physicochemical properties.
Part 1: Initial Assessment & Physicochemical Profile
A critical first step in any purification strategy is to understand the physical properties of the target compound. This compound presents a unique challenge as its physical state at room temperature can be ambiguous, heavily influenced by purity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Fluoro-4-methoxybenzaldehyde (Analogue) | Note |
| CAS Number | 1242070-92-3 | 331-64-6 | For unambiguous identification. |
| Molecular Formula | C₁₀H₁₁FO₂ | C₈H₇FO₂ | The isopropoxy group adds more mass and steric bulk. |
| Molecular Weight | 182.19 g/mol [1] | 154.14 g/mol | Affects boiling point and solubility characteristics. |
| Physical State | Liquid (at 95% purity)[1] | Solid | This is the most critical parameter for purification choice. |
| Melting Point | Not widely reported; likely near room temperature. | 43-48 °C | The larger isopropoxy group may lower the melting point compared to the methoxy analogue. |
Core Directive: Is Recrystallization the Correct Technique?
Given that this compound is often supplied as a liquid, standard recrystallization is not a viable purification method.[1] Recrystallization is fundamentally a technique for purifying solids.[2][3]
The first action is to determine the state of your sample and choose the appropriate purification path.
Caption: Initial decision workflow for purifying this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when handling and purifying this compound.
Q1: My sample is a liquid. How can I purify it?
Answer: For a liquid compound, the preferred method of purification is fractional vacuum distillation, not recrystallization. Aldehydes can be sensitive to high temperatures, so performing the distillation under reduced pressure is crucial to lower the boiling point and prevent decomposition or polymerization.[4]
Expert Insight:
-
Preventing Polymerization: Fluorinated benzaldehydes can be prone to polymerization upon heating.[4] It is advisable to add a radical inhibitor, such as Butylated hydroxytoluene (BHT), to the distillation flask.
-
System Integrity: Ensure your vacuum system is free of leaks to maintain a stable, low pressure. An unstable vacuum will lead to fluctuating boiling points and poor separation of impurities.[4]
Q2: My sample is a solid, but it melts into an oil in the hot solvent and doesn't crystallize upon cooling. What is "oiling out" and how do I prevent it?
Answer: This phenomenon is called "oiling out" and is the most common challenge when recrystallizing low-melting-point solids.[5][6] It occurs when the saturated solution is cooled to a temperature that is still above the melting point of your compound. The compound separates as a liquid phase (the "oil") instead of a solid crystalline lattice because it is more stable as a molten liquid at that temperature.[6][7] Impurities exacerbate this by depressing the melting point of the mixture.[5][8]
Causality & Solutions:
-
Cause: The solution is becoming supersaturated at a temperature above the compound's melting point.
-
Solution A: Add More Solvent. The most reliable solution is to return the mixture to a boil, add more of the primary solvent (10-20% volume increase) to decrease the saturation point, and then allow it to cool again. This ensures the solution remains unsaturated until it has cooled to a temperature below the compound's melting point.[5]
-
Solution B: Slower Cooling. Rapid cooling promotes oiling out. Once the solid is fully dissolved in the minimal amount of hot solvent, allow the flask to cool as slowly as possible. Insulate the flask with glass wool or leave it on a hot plate that is turned off to cool gradually. This provides a larger window of time for crystal nucleation to occur at the proper temperature.[9]
-
-
Cause: The chosen solvent's boiling point is too high.
-
Solution: Change Solvents. Select a solvent or solvent system with a lower boiling point. For an aromatic aldehyde, consider systems like hexane/ethyl acetate or isopropanol/water.
-
-
Cause: High levels of impurities are significantly depressing the melting point.
-
Solution: Pre-purification/Charcoal Treatment. If the solution is colored, it may indicate organic impurities that can be removed. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration to remove the charcoal and the adsorbed impurities.[8][10] This can raise the melting point of the crude solid, reducing the tendency to oil out.
-
Q3: I managed to get crystals, but my recovery yield is very low. What went wrong?
Answer: A low yield is a common issue in recrystallization and can be traced to several factors.[5]
Troubleshooting Low Yield:
-
Excessive Solvent: This is the most frequent cause.[9] Using too much solvent during the initial dissolution step will keep a significant portion of your compound dissolved in the mother liquor even after cooling.
-
Remedy: If you have not discarded the mother liquor, you can boil off a portion of the solvent to re-concentrate the solution and attempt a second crystallization to recover more material (a "second crop").[5]
-
-
Premature Crystallization: If crystals form in the funnel during a hot filtration step, you will lose product.
-
Remedy: Ensure the funnel and receiving flask are pre-heated. Rinsing the filter paper with a small amount of hot, pure solvent can dissolve these crystals and wash them into the filtrate.[10]
-
-
Washing with Room-Temperature Solvent: Washing the final crystals in the Büchner funnel with solvent that is not ice-cold will dissolve some of your product.
-
Remedy: Always use a minimal amount of ice-cold recrystallization solvent for the washing step.
-
Q4: Could my compound exist in different crystalline forms?
Answer: Yes, this is a possibility. The phenomenon where a single compound crystallizes into different structures is known as polymorphism.[11][12] These different forms, or polymorphs, can have distinct physical properties, including melting point, solubility, and stability.[13][14] For professionals in drug development, understanding and controlling polymorphism is critical as it can impact a drug's bioavailability and efficacy.[13]
Expert Insight:
-
Polymorphism is often influenced by the conditions of crystallization, such as the solvent used, the rate of cooling, and the temperature.[13]
-
If you observe different crystal habits (e.g., needles vs. plates) or variable melting points from different batches, you may be dealing with polymorphs. Characterization techniques like X-ray diffraction (XRD) or Differential Scanning Calorimetry (DSC) are used to identify and study them.[15]
Part 3: Experimental Protocols
Protocol 1: Systematic Solvent Screening
The success of a recrystallization hinges on selecting an appropriate solvent. The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[16]
Methodology:
-
Preparation: Place approximately 20-30 mg of your solid this compound into several small test tubes.
-
Solvent Addition: To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, hexane, ethyl acetate, toluene) dropwise, starting with 0.5 mL. Agitate the tube at room temperature.
-
Solubility at Room Temperature: If the compound dissolves completely at room temperature, that solvent is unsuitable as a primary recrystallization solvent. It may, however, be used as the "soluble" solvent in a mixed-solvent system.
-
Solubility at High Temperature: If the compound is insoluble at room temperature, gently heat the test tube in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves.
-
Crystallization upon Cooling: Allow the clear, hot solution to cool slowly to room temperature, then place it in an ice bath.
-
Evaluation: The best solvent will be one where the compound is largely insoluble at cold temperatures but fully soluble in a minimal amount of hot solvent, and which produces a high yield of crystals upon cooling.
Protocol 2: Optimized Recrystallization for a Low-Melting Solid (Anti-Oiling-Out Protocol)
This protocol is designed to minimize the risk of oiling out.
Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (from Protocol 1) in small portions while heating the flask with stirring. Add just enough hot solvent to completely dissolve the solid.
-
Dilution for Safety: Once the solid is fully dissolved, add an additional 10-15% of the total solvent volume. This is the key step to prevent premature supersaturation and oiling out.[5]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Re-heat the mixture to a boil for 2-3 minutes.
-
Hot Filtration (If Necessary): To remove the charcoal or any insoluble impurities, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Slow Cooling (CRITICAL): Cover the mouth of the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Do not place it directly on a cold surface; an insulating pad (cork ring or paper towels) is recommended.[5]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a minimal amount of ice-cold solvent. Dry the crystals in a vacuum oven at a temperature well below the melting point.
References
-
SFA ScholarWorks. (2019). Conformational Polymorphism in Organic Crystals: Structural and Functional aspects - A Review. [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]
-
Reddit. (2013). Recrystallization (help meeeeee). [Link]
-
Yu Lab - School of Pharmacy, UW–Madison. Polymorphism of Organic Materials. [Link]
-
Brainly. (2024). Why do crystals oil out and what are the remedies and prevention methods?. [Link]
-
Wikipedia. (n.d.). Crystal polymorphism. [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]
-
ResearchGate. (n.d.). Polymorphic behavior of an organic compound. [Link]
-
Creative Biolabs. (2024). Understanding Oiling-Out in Crystallization Processes. [Link]
-
AZoLifeSciences. (2025). What are Polymorphs?. [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. [Link]
-
Wired Chemist. (n.d.). Recrystallization. [Link]
-
Unknown Source. (n.d.). Recrystallization1. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. [Link]
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. [Link]
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- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. mt.com [mt.com]
- 7. reddit.com [reddit.com]
- 8. brainly.com [brainly.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Recrystallization [wiredchemist.com]
- 11. Polymorphism of Organic Materials – Yu Lab – UW–Madison [pharmacy.wisc.edu]
- 12. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 13. scholarworks.sfasu.edu [scholarworks.sfasu.edu]
- 14. azolifesciences.com [azolifesciences.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
Welcome to the Technical Support Center for the synthesis of 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed analytical protocols, and mechanistic insights to support your experimental work.
I. Overview of the Synthetic Pathway and Key Challenges
The most common and industrially viable synthesis of this compound involves a two-step process:
-
Williamson Ether Synthesis: The reaction of 3-fluorophenol with an isopropyl halide (such as 2-bromopropane or 2-iodopropane) in the presence of a base to form the intermediate, 1-fluoro-3-isopropoxybenzene.
-
Vilsmeier-Haack Formylation: The formylation of 1-fluoro-3-isopropoxybenzene using a Vilsmeier reagent (typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃)) to yield the desired product.
While this pathway is robust, it is not without its challenges. The primary issues arise from the management of impurities stemming from unreacted starting materials, side reactions during both synthetic steps, and the inherent stability of the final product. This guide will address these issues in a systematic, question-and-answer format.
II. Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during your synthesis.
A. Impurities Originating from Starting Materials and the Williamson Ether Synthesis
Question 1: My initial workup of the 1-fluoro-3-isopropoxybenzene intermediate shows the presence of unreacted 3-fluorophenol. How can I improve the conversion?
Answer: The presence of unreacted 3-fluorophenol is a common issue and can typically be addressed by optimizing the reaction conditions of the Williamson ether synthesis.
-
Causality: Incomplete deprotonation of the 3-fluorophenol or insufficient reaction time are the most likely causes. The phenoxide anion is the active nucleophile in this Sₙ2 reaction, and its concentration is critical.
-
Troubleshooting Steps:
-
Base Selection and Stoichiometry: Ensure you are using a suitable base and an appropriate molar ratio. While strong bases like sodium hydride (NaH) will ensure complete deprotonation, they can be hazardous. A weaker base like potassium carbonate (K₂CO₃) is often preferred for safety and cost-effectiveness, but it may require a slight excess (1.5-2.5 equivalents) and more forcing conditions to drive the reaction to completion.[1]
-
Reaction Time and Temperature: Williamson ether syntheses with aryl halides can be sluggish. Consider increasing the reaction time or temperature. A typical condition involves heating the reaction mixture at 80°C for 12-14 hours.[1]
-
Choice of Isopropyl Halide: Isopropyl iodide is more reactive than isopropyl bromide, which is more reactive than isopropyl chloride. If you are using isopropyl chloride, consider switching to the bromide or iodide to enhance the reaction rate.
-
Question 2: I am observing an impurity with the same mass as my desired 1-fluoro-3-isopropoxybenzene intermediate. What could this be?
Answer: While less common, C-alkylation of the phenoxide is a potential side reaction that would result in an isomer of your desired product. However, in this specific case, the O-alkylation product is highly favored. A more likely scenario is the presence of an isomeric starting material in your 3-fluorophenol, such as 2-fluorophenol or 4-fluorophenol, which would lead to the formation of isomeric fluoro-isopropoxybenzene derivatives.
-
Preventative Measures:
-
Starting Material Purity: Always verify the purity of your starting 3-fluorophenol by GC-MS or NMR before beginning the synthesis.
-
Analytical Confirmation: If you suspect the presence of an isomer, careful analysis of the ¹H and ¹³C NMR spectra of your intermediate is crucial. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.
-
B. Impurities from the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic rings.[2][3][4][5][6] However, the regioselectivity of the reaction is a critical factor in determining the impurity profile of the final product.
Question 3: My crude product shows multiple spots on TLC and several peaks in the GC-MS that I suspect are isomers of this compound. What are these isomers and why are they forming?
Answer: The formation of isomeric benzaldehydes is the most significant challenge in this synthesis. Both the fluoro and isopropoxy groups are ortho, para-directing substituents in electrophilic aromatic substitution.[7][8] This means the incoming electrophile (the Vilsmeier reagent) can add at several positions on the 1-fluoro-3-isopropoxybenzene ring.
-
Expected Isomeric Impurities:
-
This compound (Desired Product): Formylation occurs para to the isopropoxy group and ortho to the fluoro group. This is generally the major product due to the strong activating and para-directing nature of the alkoxy group.
-
4-Fluoro-2-isopropoxybenzaldehyde (Major Impurity): Formylation occurs ortho to the isopropoxy group and para to the fluoro group. The steric hindrance from the bulky isopropoxy group can make this isomer less favored than the 2,4-substituted product.
-
2-Fluoro-6-isopropoxybenzaldehyde (Minor Impurity): Formylation occurs ortho to both the isopropoxy and fluoro groups. This isomer is generally formed in the smallest amount due to significant steric hindrance between the two substituents and the incoming electrophile.
-
Diagram of Vilsmeier-Haack Formylation Regioselectivity:
Sources
- 1. 1-broMo-3-fluoro-5-isopropoxybenzene synthesis - chemicalbook [chemicalbook.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. m.youtube.com [m.youtube.com]
- 8. studysmarter.co.uk [studysmarter.co.uk]
Technical Support Center: Grignard Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-4-isopropoxybenzaldehyde. This valuable intermediate presents unique challenges during its preparation via the Grignard pathway. This document provides in-depth troubleshooting, answers to frequently asked questions, and a validated protocol to help you navigate the complexities of this reaction and minimize the formation of critical side products.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My Grignard reaction fails to initiate or is extremely sluggish. What are the common causes and how can I resolve this?
Answer: Failure to initiate is the most common hurdle in Grignard synthesis. The root cause is almost always a compromised magnesium surface or the presence of reactive impurities.
-
Probable Cause 1: Magnesium Passivation. Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which prevents the organic halide from accessing the reactive metal surface.[1][2][3]
-
Solution: Magnesium Activation. The MgO layer must be disrupted. Chemical activation is highly effective. Add a single crystal of iodine (I₂) to the flask with the magnesium turnings and gently warm under an inert atmosphere.[1] The disappearance of the violet iodine vapor is a strong indicator of initiation. Alternatively, a few drops of 1,2-dibromoethane can be used; the observation of ethylene bubbles signals activation.[3]
-
-
Probable Cause 2: Presence of Moisture. Grignard reagents are potent bases and are instantly quenched by protic species, especially water.[1][2][4][5] This prevents the reagent from forming in the first place.
-
Solution: Rigorous Anhydrous Technique. All glassware must be meticulously dried, either by oven-drying at >120°C overnight or by flame-drying under vacuum and cooling under a stream of dry nitrogen or argon.[1][2] The solvent (typically THF) must be anhydrous grade and preferably distilled from a suitable drying agent prior to use.
-
Question 2: I've confirmed Grignard reagent formation, but my final aldehyde yield is disappointingly low after reacting with N,N-dimethylformamide (DMF). What side reactions are consuming my intermediate?
Answer: Low yield after successful Grignard formation points toward competing side reactions during either the formation or formylation step.
-
Probable Cause 1: Wurtz Coupling. This is a major side reaction where the formed Grignard reagent (Ar-MgBr) nucleophilically attacks a molecule of unreacted starting material (Ar-Br) to form a homocoupled biaryl product (Ar-Ar).[4][6][7][8][9] This byproduct can be difficult to separate from the desired product.
-
Solution: Control Reagent Concentration. The key to suppressing Wurtz coupling is to keep the concentration of the aryl bromide low relative to the magnesium surface area.[9] This is achieved by the slow, dropwise addition of the aryl bromide solution to the stirred suspension of magnesium turnings. This ensures that as soon as the halide is introduced, it preferentially reacts with the magnesium rather than an already-formed Grignard molecule.
-
-
Probable Cause 2: Reaction with Atmospheric Gases. If the inert atmosphere is not strictly maintained, the Grignard reagent will react with oxygen to form magnesium alkoxides and with carbon dioxide to form magnesium carboxylates.[4]
-
Solution: Maintain a Strict Inert Atmosphere. Ensure a positive pressure of high-purity nitrogen or argon is maintained throughout the entire process, from initiation to quenching. Use gas-tight septa and proper cannulation techniques for all liquid transfers.
-
-
Probable Cause 3: Inefficient Formylation or Over-addition. The reaction with DMF forms a tetrahedral intermediate. If this intermediate is unstable or if the reaction temperature is too high, side reactions can occur. While less common with DMF than with esters, it is theoretically possible for a second equivalent of Grignard reagent to react, leading to more complex byproducts.
-
Solution: Low-Temperature Formylation. The formylation step should be conducted at a reduced temperature, typically between -10°C and 0°C.[10] Add the DMF solution dropwise to the Grignard reagent (inverse addition) to ensure the Grignard is not exposed to a high concentration of the electrophile. This controlled addition minimizes exothermic spikes and improves selectivity.[11]
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical during both stages of the synthesis? A1: Temperature control is paramount for both safety and selectivity. The formation of a Grignard reagent is highly exothermic.[12] Uncontrolled addition of the aryl halide can lead to a dangerous runaway reaction. Maintaining a gentle reflux allows for a controlled reaction rate.[13] Conversely, the subsequent formylation step is performed at low temperatures (e.g., 0°C) to prevent side reactions of the highly reactive Grignard reagent with the formylating agent and to ensure the stability of the intermediate adduct before hydrolysis.[10][11]
Q2: My starting material is 1-bromo-2-fluoro-4-isopropoxybenzene. Does the ortho-fluoro substituent affect the reaction? A2: Yes, the ortho-fluoro group can have an electronic effect, making the adjacent carbon-bromine bond more polarized and potentially influencing the rate of oxidative addition to magnesium. However, it is generally not considered a group that inhibits Grignard formation. The primary challenges remain the universal ones for all Grignard syntheses: moisture and oxygen exclusion, and magnesium activation.
Q3: Can I use a different formylating agent besides DMF? A3: While DMF is a common and effective choice for this transformation, other formylating agents exist, such as ethyl formate. However, using esters like ethyl formate with Grignard reagents can be problematic as the initially formed aldehyde is often more reactive than the starting ester, leading to the addition of a second equivalent of the Grignard reagent and the formation of a secondary alcohol as a byproduct.[14][15][16] For this reason, DMF is generally preferred as the intermediate is stable until acidic workup.
Section 3: Visualizing the Chemistry
Diagrams of Reaction Pathways
The following diagrams illustrate the intended synthetic route and the primary off-pathway reactions that can compromise yield and purity.
Caption: Desired synthetic pathway for this compound.
Caption: Major side reactions diverting from the main synthetic route.
Troubleshooting Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 10. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. reddit.com [reddit.com]
- 12. hzdr.de [hzdr.de]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Fluoro-4-isopropoxybenzaldehyde
Welcome to the technical support center for 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this key aromatic intermediate. Our goal is to synthesize technical accuracy with field-proven insights to help you optimize your reaction conditions and achieve high-yield, high-purity outcomes.
I. Synthetic Strategy Overview
The synthesis of this compound is typically approached via a two-stage process. The first stage involves the formation of an ether linkage, followed by the introduction of a formyl group onto the aromatic ring.
-
Etherification: The process generally starts with 3-fluorophenol, which is subjected to a Williamson ether synthesis to introduce the isopropoxy group.[1][2] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl electrophile.
-
Formylation: The resulting 1-fluoro-3-isopropoxybenzene is then formylated. This is the critical, regioselectivity-determining step. Several methods can be employed, including the Vilsmeier-Haack reaction, the Duff reaction, or directed ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[3][4]
The choice of formylation method is paramount as it dictates the final isomeric purity and yield. The isopropoxy group is a strong ortho-, para-directing group, while the fluorine atom is a weaker ortho-, para-director. The desired product requires formylation ortho to the isopropoxy group and meta to the fluorine atom.
Caption: General two-stage synthetic workflow for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent route involves the Williamson ether synthesis of 3-fluorophenol with an isopropyl halide (e.g., 2-bromopropane), followed by a regioselective formylation reaction. For formylation, the Vilsmeier-Haack reaction is often favored on an industrial scale due to its cost-effectiveness and use of common reagents like phosphorus oxychloride (POCl₃) and DMF.[3][5] However, for achieving the highest regioselectivity, directed ortho-lithiation can be a superior, albeit more technically demanding, option.[4][6]
Q2: Why is regioselectivity a major challenge in the formylation step?
A2: The challenge arises from the competing directing effects of the two substituents on the aromatic ring. The isopropoxy group (-O-iPr) is a strongly activating ortho-, para-director due to resonance electron donation. The fluorine atom (-F) is deactivating inductively but is also an ortho-, para-director through resonance. The formylation must occur at the C2 position, which is ortho to the isopropoxy group but meta to the fluorine. The desired C2 position is sterically hindered by the adjacent isopropoxy group. This competition can lead to the formation of the undesired isomer, 4-fluoro-2-isopropoxybenzaldehyde.
Caption: Competing formylation pathways leading to desired and undesired products.
Q3: What are the typical impurities I should watch for in my crude product?
A3: Common impurities include:
-
Unreacted Starting Materials: 1-fluoro-3-isopropoxybenzene.
-
Isomeric Byproducts: Primarily 4-fluoro-2-isopropoxybenzaldehyde from the formylation step.
-
Oxidation Products: The aldehyde group can be oxidized to the corresponding carboxylic acid (2-fluoro-4-isopropoxybenzoic acid), especially if exposed to air during workup or storage.[7]
-
Byproducts from Synthesis: Depending on the route, residual reagents or their breakdown products may be present. For instance, in a Vilsmeier-Haack reaction, residual DMF can be an impurity.
Q4: How should I properly store the purified this compound?
A4: To maintain purity and prevent degradation, the product, which is a liquid at room temperature, should be stored in an amber glass bottle under an inert atmosphere (argon or nitrogen) and refrigerated.[7][8] This minimizes oxidation of the aldehyde group to the carboxylic acid and prevents potential polymerization or degradation from light exposure.
III. Troubleshooting & Optimization Guides
Guide 1: Williamson Ether Synthesis (Stage 1)
Problem: Low yield of 1-fluoro-3-isopropoxybenzene and/or significant recovery of 3-fluorophenol starting material.
-
Potential Cause 1: Incomplete Deprotonation of 3-Fluorophenol.
-
Scientific Rationale: The Williamson ether synthesis is an Sₙ2 reaction that requires the formation of a potent nucleophile, the phenoxide ion.[1][9] If the base is not strong enough or is used in insufficient stoichiometric amounts, a significant portion of the weakly nucleophilic phenol will remain, leading to low conversion.
-
Solutions:
-
Base Selection: Use at least one equivalent of a suitable base. While sodium hydroxide (NaOH) can be used, stronger bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic solvent like DMF or acetonitrile often give higher yields by driving the deprotonation equilibrium further to the right.[2][10]
-
Anhydrous Conditions: If using highly reactive bases like NaH, ensure the reaction is conducted under strictly anhydrous conditions, as water will quench the base.
-
-
-
Potential Cause 2: Side Reaction - Elimination of Isopropyl Halide.
-
Scientific Rationale: The alkylating agent, typically 2-bromopropane or 2-iodopropane, is a secondary halide. The phenoxide is not only a good nucleophile but also a reasonably strong base. These conditions can favor a competing E2 elimination reaction, which converts the isopropyl halide into propene gas, consuming both the base and the alkylating agent without forming the desired ether.[2][9]
-
Solutions:
-
Temperature Control: Keep the reaction temperature as low as reasonably possible to favor the Sₙ2 pathway over elimination. Sₙ2 reactions have a lower activation energy than E2 reactions. A typical range is 50-80°C, depending on the solvent and reagents.[10]
-
Choice of Leaving Group: Isopropyl tosylate can be a better electrophile than isopropyl bromide, as the tosylate is an excellent leaving group and is less prone to elimination under certain conditions.
-
-
Table 1: Comparison of Conditions for Williamson Ether Synthesis
| Parameter | Condition A (Aqueous) | Condition B (Aprotic) | Rationale & Recommendation |
| Substrate | 3-Fluorophenol | 3-Fluorophenol | - |
| Base | NaOH (1.1 eq) | K₂CO₃ (1.5 eq) or NaH (1.1 eq) | K₂CO₃/NaH in aprotic solvents provides more complete deprotonation. Recommended for higher yields. |
| Alkylating Agent | 2-Bromopropane (1.2 eq) | 2-Bromopropane (1.2 eq) | 2-Iodopropane can be more reactive but is more expensive and less stable. |
| Solvent | Water/Ethanol | DMF or Acetonitrile | Aprotic polar solvents like DMF stabilize the phenoxide and accelerate Sₙ2 reactions.[11] |
| Temperature | 80-100°C (Reflux) | 60-80°C | Lower temperatures in aprotic solvents are sufficient and minimize the E2 side reaction.[2] |
| Typical Yield | Moderate | High | Condition B is generally preferred for optimizing yield and minimizing side reactions. |
Guide 2: Regioselective Formylation (Stage 2)
Problem: Low yield of the desired this compound and/or formation of significant amounts of the 4-fluoro-2-isopropoxy isomer.
-
Potential Cause 1: Suboptimal Formylation Method.
-
Scientific Rationale: The choice of formylation reaction is critical for controlling regioselectivity. The Vilsmeier-Haack reagent (formed from POCl₃/DMF) is a relatively bulky electrophile, which can be sensitive to steric hindrance.[12] The Duff reaction, using hexamine, typically requires strongly activating groups and favors ortho-formylation to hydroxyl groups, which is not directly applicable here but illustrates the principle of directed synthesis.[13][14] Directed ortho-lithiation offers the most precise regiocontrol.
-
Solutions:
-
Vilsmeier-Haack Reaction: This is a viable method. The reaction proceeds via electrophilic aromatic substitution with the Vilsmeier reagent.[3][5] The outcome is a balance between the electronic directing effect of the strong -OiPr group and the steric hindrance at the C2 position. Optimization of temperature (typically 0°C to room temperature) and reaction time is crucial.[3]
-
Directed Ortho-Lithiation: This method provides excellent regioselectivity. The isopropoxy group can act as a directed metalating group (DMG), coordinating with an organolithium base (like n-BuLi or s-BuLi) to selectively deprotonate the adjacent C2 position.[6][15] The resulting aryllithium intermediate is then quenched with DMF to install the aldehyde group precisely at the desired location. This approach effectively overrides other electronic effects.
-
Reaction Conditions: For lithiation, cryogenic temperatures (e.g., -78°C) are essential to prevent side reactions and ensure the stability of the lithiated intermediate.[16][17]
-
-
-
Potential Cause 2: Incorrect Stoichiometry or Reaction Conditions.
-
Scientific Rationale: All formylation reactions require careful control of stoichiometry and temperature to prevent side reactions or decomposition. For example, in the Vilsmeier-Haack reaction, an excess of the reagent can lead to the formation of byproducts, while in lithiation, sub-stoichiometric amounts of base will result in incomplete conversion.
-
Solutions:
-
Titrate Organolithium Reagents: The concentration of commercial organolithium reagents can vary. It is best practice to titrate them before use to ensure accurate stoichiometry.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and determine the optimal reaction time, preventing the formation of degradation products from prolonged reaction times or excessive heat.
-
-
Guide 3: Product Purification
Problem: Difficulty separating the desired product from the isomeric byproduct.
-
Potential Cause: Similar Physical Properties.
-
Scientific Rationale: The desired this compound and the common impurity 4-fluoro-2-isopropoxybenzaldehyde are structural isomers. As such, they often have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging.
-
Solutions:
-
High-Resolution Column Chromatography: Use a high-efficiency silica gel and an optimized eluent system. A shallow solvent gradient (e.g., slowly increasing the percentage of ethyl acetate in hexane) can improve separation. It is critical to first identify an optimal solvent system using TLC that shows clear separation between the spots.[18]
-
Preparative HPLC: For very high purity requirements, preparative HPLC may be necessary.
-
Derivatization/Recrystallization: In some cases, the aldehyde mixture can be converted to a crystalline derivative (e.g., an oxime or hydrazone), which may have different crystallization properties, allowing for separation by recrystallization. The pure derivative can then be hydrolyzed back to the pure aldehyde.
-
-
Problem: Product darkens or decomposes during vacuum distillation.
-
Potential Cause: Thermal Instability and Oxidation.
-
Scientific Rationale: Aromatic aldehydes can be susceptible to decomposition or polymerization at elevated temperatures. The presence of oxygen can also lead to the formation of the corresponding carboxylic acid, which can further catalyze decomposition.[7]
-
Solutions:
-
Use a Lower Vacuum: Employ a high-vacuum pump to lower the boiling point of the compound, thus reducing the required distillation temperature.
-
Add an Inhibitor: Add a small amount (e.g., 100-200 ppm) of a radical inhibitor like butylated hydroxytoluene (BHT) to the distillation flask to prevent polymerization.[7]
-
Minimize Heating Time: Ensure the distillation apparatus is pre-heated, and distill the product as quickly as possible. Collect the purified aldehyde in a receiver cooled with an ice bath.
-
-
IV. Recommended Experimental Protocol: Synthesis via Ortho-Lithiation
This protocol emphasizes regiochemical control and is recommended for achieving high isomeric purity.
Stage 1: Williamson Ether Synthesis of 1-Fluoro-3-isopropoxybenzene
-
To a stirred suspension of anhydrous potassium carbonate (1.5 eq) in anhydrous acetonitrile, add 3-fluorophenol (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise.
-
Heat the reaction mixture to 80-82°C and maintain for 4-6 hours, monitoring by TLC or HPLC until the 3-fluorophenol is consumed.[10]
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove any unreacted phenol), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 1-fluoro-3-isopropoxybenzene, which can be purified by vacuum distillation if necessary.
Stage 2: Directed Ortho-Lithiation and Formylation
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.
-
Dissolve 1-fluoro-3-isopropoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the resulting solution at -78°C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Slowly add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise, again maintaining the temperature below -70°C.
-
Stir the reaction at -78°C for an additional 1-2 hours.
-
Quench the reaction at low temperature by the slow addition of a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
V. References
-
Duff, J. C.; Bills, E. J. (1941). "A new general method for the preparation of o-hydroxyaldehydes from phenols and hexamethylenetetramine". J. Chem. Soc.: 547. [Link]
-
Wikipedia. "Duff reaction". [Link]
-
Grokipedia. "Duff reaction". [Link]
-
Bele, S. et al. (2010). "In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes". Chem. Commun., 46, 8648-8650. [Link]
-
RSC Publishing. "In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes". [Link]
-
ResearchGate. "Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale". [Link]
-
J&K Scientific LLC. "Vilsmeier-Haack Reaction". [Link]
-
NROChemistry. "Vilsmeier-Haack Reaction". [Link]
-
Sciencemadness.org. "Sulfuric Duff reaction". [Link]
-
Google Patents. "Preparation method of 2-fluoro-4-hydroxybenzaldehyde". CN115124410A.
-
The ScholarShip. "The Duff Reaction: Researching A Modification". [Link]
-
Wikipedia. "Vilsmeier–Haack reaction". [Link]
-
JOCPR. "Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A". [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. "REVIEW ARTICLE ON VILSMEIER-HAACK REACTION". [Link]
-
Wikipedia. "Williamson ether synthesis". [Link]
-
Chemistry Steps. "The Williamson Ether Synthesis". [Link]
-
Master Organic Chemistry. "The Williamson Ether Synthesis". [Link]
-
University of Wisconsin-Platteville. "The Williamson Ether Synthesis". [Link]
-
Semantic Scholar. "Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives". [Link]
-
Lumen Learning. "Williamson ether synthesis". [Link]
-
University of Liverpool. "Directed (ortho) Metallation". [Link]
-
Organic Syntheses. "Discussion Addendum for: ortho-Formylations of Phenols". [Link]
-
Organic Chemistry Portal. "Formylation - Common Conditions". [Link]
-
Organic Syntheses. "ortho-Formylation of phenols". [Link]
-
PubChem. "2-Fluoro-4-hydroxybenzaldehyde". [Link]
-
ChemRxiv. "Automated Optimization under Dynamic Flow Conditions". [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. "Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde". [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Formylation - Common Conditions [commonorganicchemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Duff_reaction [chemeurope.com]
- 15. uwindsor.ca [uwindsor.ca]
- 16. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
Welcome to the technical support center for the synthesis of 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to enhance your synthetic success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the synthesis of this compound, with a focus on a common synthetic route starting from 3-fluorophenol.
Q1: I am getting a low yield in the first step, the isopropylation of 3-fluorophenol. What are the likely causes and how can I improve it?
A low yield in the Williamson ether synthesis of 1-fluoro-3-isopropoxybenzene can often be attributed to several factors:
-
Incomplete Deprotonation: The phenoxide is the active nucleophile. Incomplete deprotonation of 3-fluorophenol will result in unreacted starting material.
-
Solution: Ensure you are using a sufficient excess of a suitable base. Potassium carbonate is a common choice, and using 1.8 to 2.3 equivalents is recommended.[1] The base should be finely ground to maximize its surface area.
-
-
Suboptimal Reaction Temperature: The reaction rate is temperature-dependent.
-
Solution: While the reaction can proceed at room temperature, heating is often necessary to drive it to completion. A temperature of 80-82 °C has been shown to be effective.[1]
-
-
Choice of Solvent: The solvent plays a crucial role in solvating the reactants.
-
Solution: Polar aprotic solvents like acetonitrile, acetone, or DMF are good choices for this reaction.[1]
-
-
Purity of Reagents: Water in the reaction mixture can hydrolyze the alkylating agent and deactivate the base.
-
Solution: Use anhydrous solvents and ensure your 3-fluorophenol and 2-bromopropane are of high purity.
-
Troubleshooting Workflow for Isopropylation:
Caption: Troubleshooting decision tree for low yield in the isopropylation of 3-fluorophenol.
Q2: My bromination of 1-fluoro-3-isopropoxybenzene is giving multiple products. How can I improve the regioselectivity?
The bromination of 1-fluoro-3-isopropoxybenzene aims to install a bromine atom ortho to the fluorine and para to the isopropoxy group. The formation of other isomers can be a significant issue.
-
Steric Hindrance: The isopropoxy group is sterically bulky and directs ortho, para. The fluorine atom is an ortho, para director as well, but is deactivating. The desired product, 1-bromo-2-fluoro-4-isopropoxybenzene, is favored due to the directing effects of both groups.
-
Reaction Conditions: Harsh reaction conditions can lead to over-bromination or isomerization.
-
Solution: Use a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. Control the reaction temperature carefully, often starting at a low temperature and allowing it to slowly warm to room temperature.
-
Q3: The Grignard reaction to form the arylmagnesium species is sluggish or fails to initiate. What should I do?
Grignard reagent formation is highly sensitive to reaction conditions.
-
Presence of Water: Even trace amounts of water will quench the Grignard reagent.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents (e.g., tetrahydrofuran) and ensure the magnesium turnings are fresh and dry.
-
-
Activation of Magnesium: The surface of the magnesium turnings can have an oxide layer that prevents the reaction.
-
Solution: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating can also help initiate the reaction.
-
-
Temperature Control: The reaction is exothermic once initiated.
-
Solution: Initiate the reaction at room temperature, but have an ice bath ready to control the exotherm. For the subsequent reaction with DMF, the temperature should be carefully controlled between -10 to 0 °C.[1]
-
Q4: I am observing a low yield and several byproducts in the final formylation step using the Vilsmeier-Haack reaction. What are the common pitfalls?
The formylation of the Grignard reagent with dimethylformamide (DMF) or a related Vilsmeier-Haack formylation of the aromatic ring are common routes. Low yields in these steps are a frequent challenge.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) can decompose if not prepared and used correctly.
-
Incorrect Stoichiometry: The ratio of the Vilsmeier reagent to the substrate is critical.
-
Suboptimal Reaction Temperature: The reaction temperature affects both the rate and the selectivity.
-
Solution: After the initial low-temperature addition, the reaction may require heating to proceed to completion. A temperature of 60-70 °C for 2-4 hours is a reasonable starting point.[2] Monitor the reaction progress by TLC to determine the optimal time and temperature.
-
-
Formation of Byproducts: Chlorinated byproducts can form, especially at higher temperatures.[2]
-
Solution: Maintain the lowest effective reaction temperature and ensure a prompt and efficient aqueous work-up to hydrolyze the intermediate iminium salt.[2]
-
Troubleshooting the Vilsmeier-Haack Formylation:
Caption: Troubleshooting flowchart for the Vilsmeier-Haack formylation step.
Q5: How should I purify the final product, this compound?
Common impurities include unreacted starting materials, isomeric byproducts, and oxidation products (the corresponding benzoic acid).[5]
-
Column Chromatography: This is a highly effective method for separating the desired product from impurities.[6]
-
Protocol: Use a silica gel column and a solvent system of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.25-0.35 for the product.[6]
-
-
Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be a good purification method.[5]
-
Caution: Aldehydes can be prone to polymerization at high temperatures. It is advisable to add a polymerization inhibitor like BHT to the distillation flask.[5]
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective technique.[6]
-
Protocol: Find a suitable solvent or solvent system where the product is soluble when hot and insoluble when cold.[6]
-
Experimental Protocols
Synthesis of this compound (adapted from CN115124410A[1])
Step 1: Synthesis of 1-Fluoro-3-isopropoxybenzene
-
To a mixture of 3-fluorophenol (1 eq), and ground potassium carbonate (2.0 eq) in acetonitrile, slowly add 2-bromopropane (1.3 eq).
-
Heat the reaction mixture to 80-82 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature, add water and ethyl acetate.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-fluoro-3-isopropoxybenzene.
Step 2: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene
-
Dissolve 1-fluoro-3-isopropoxybenzene (1 eq) in a suitable organic solvent.
-
React with a brominating agent (e.g., NBS) to obtain 1-bromo-2-fluoro-4-isopropoxybenzene.
Step 3: Synthesis of this compound
-
In a flame-dried flask under a nitrogen atmosphere, dissolve 1-bromo-2-fluoro-4-isopropoxybenzene (1 eq) in anhydrous tetrahydrofuran.
-
Cool the solution to -10 to 0 °C and slowly add a solution of isopropyl magnesium chloride in THF.
-
After the Grignard exchange is complete, add DMF for formylation to obtain this compound.[1]
Data Presentation
Table 1: Summary of Reaction Conditions and Typical Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1. Isopropylation | 3-fluorophenol, K₂CO₃, 2-bromopropane | Acetonitrile | 80-82 | 4-6 | ~95 |
| 2. Bromination | 1-fluoro-3-isopropoxybenzene, NBS | Dichloromethane | 0 to RT | 2-4 | ~85-90 |
| 3. Formylation | 1-bromo-2-fluoro-4-isopropoxybenzene, i-PrMgCl, DMF | THF | -10 to 10 | 1-2 | ~70-80 |
References
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents.
-
Having some troubles with a Vislmeier-Haack reaction. - Reddit. Available at: [Link]
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. - International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Vilsmeier Haack Reaction : r/OrganicChemistry - Reddit. Available at: [Link]
-
Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Sources
Troubleshooting low conversion in 2-Fluoro-4-isopropoxybenzaldehyde synthesis
Welcome to the technical support center for the synthesis of 2-Fluoro-4-isopropoxybenzaldehyde. This guide is intended for researchers, scientists, and drug development professionals who are encountering challenges with this specific synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to help you diagnose and resolve issues leading to low conversion and yield.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical and agrochemical compounds. The presence of both a fluorine atom and an isopropoxy group on the aromatic ring presents unique challenges in achieving high conversion and purity. This guide will focus on the two most common synthetic strategies for the formylation of the starting material, 1-Fluoro-3-isopropoxybenzene: the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation.
Troubleshooting Guide: Low Conversion in this compound Synthesis
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My Vilsmeier-Haack reaction is resulting in a low yield of this compound. What are the likely causes?
Low yields in the Vilsmeier-Haack formylation of 1-Fluoro-3-isopropoxybenzene can often be attributed to a combination of factors related to substrate reactivity, reagent quality, and reaction conditions.
Possible Causes and Solutions:
-
Insufficient Aromatic Ring Activation: While the isopropoxy group is an electron-donating and activating group, the fluorine atom is an electron-withdrawing and deactivating group.[1] This push-pull electronic effect can make the aromatic ring less nucleophilic than in substrates with only activating groups, leading to a slower reaction rate.[2][3]
-
Solution: Consider increasing the reaction temperature in small increments (e.g., 10-20 °C) to provide more energy to overcome the activation barrier.[4] However, be mindful that excessive heat can lead to side reactions and decomposition.
-
-
Poor Quality or Decomposed Vilsmeier Reagent: The Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃), is sensitive to moisture and can decompose.[4][5]
-
Solution: Ensure that your DMF is anhydrous and that the POCl₃ is fresh and has been properly stored. It is advisable to use freshly opened bottles of reagents.
-
-
Suboptimal Reaction Conditions: The choice of solvent and reaction time can significantly impact the conversion.
-
Solution: While the reaction is often performed in excess DMF, in some cases, a co-solvent like dichloromethane or 1,2-dichloroethane can be beneficial. Additionally, extending the reaction time may allow the reaction to proceed to completion, especially if the substrate is not highly reactive.[6]
-
Q2: I am observing the formation of multiple isomers in my reaction mixture. How can I improve the regioselectivity?
The formation of isomeric products is a common challenge in electrophilic aromatic substitution reactions on disubstituted benzene rings. In the case of 1-Fluoro-3-isopropoxybenzene, formylation can occur at different positions on the ring.
Understanding Regioselectivity:
-
The isopropoxy group is a strong ortho-, para-director, while the fluorine atom is a weaker ortho-, para-director.[7] The directing effects of both substituents must be considered. The desired product, this compound, results from formylation at the position ortho to the fluorine and para to the isopropoxy group.
-
Side Products: A likely isomeric byproduct is 4-Fluoro-2-isopropoxybenzaldehyde, resulting from formylation at the position ortho to the isopropoxy group and para to the fluorine.
Strategies to Enhance Regioselectivity:
-
Lowering the Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the formation of the thermodynamically more stable product, which may be the desired isomer.[4]
-
Choice of Formylation Method: If the Vilsmeier-Haack reaction is providing poor regioselectivity, consider switching to an ortho-lithiation strategy.
Q3: My ortho-lithiation reaction is giving a low yield. What are the key parameters to check?
Directed ortho-lithiation is a powerful technique for achieving high regioselectivity, but it is highly sensitive to reaction conditions.[8]
Critical Factors for Successful Ortho-lithiation:
-
Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and other protic sources. All glassware must be rigorously dried, and all solvents and reagents must be anhydrous.
-
Choice of Base and Solvent: The choice of alkyllithium base (e.g., n-BuLi, s-BuLi, t-BuLi) and solvent (e.g., THF, diethyl ether, hexanes) can influence the efficiency and regioselectivity of the lithiation. For substrates with a fluorine directing group, a strong base like n-BuLi is often effective.[9][10]
-
Temperature Control: The lithiation step is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Purity of the Starting Material: Impurities in the 1-Fluoro-3-isopropoxybenzene can consume the organolithium reagent, leading to lower yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The two most prevalent methods for the synthesis of this compound from 1-Fluoro-3-isopropoxybenzene are:
-
Vilsmeier-Haack Reaction: This involves the formylation of the aromatic ring using a Vilsmeier reagent, which is typically generated in situ from DMF and POCl₃.[6][11][12][13][14] This reaction is an electrophilic aromatic substitution.[15]
-
Ortho-lithiation followed by Formylation: This method utilizes a strong organolithium base to deprotonate the aromatic ring at the position ortho to the fluorine atom, which acts as a directing group.[16] The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as DMF.[9]
Q2: How can I effectively purify the crude this compound?
Purification of the crude product is essential to remove unreacted starting materials, isomeric byproducts, and other impurities. The most common purification techniques are:
-
Column Chromatography: This is a highly effective method for separating the desired product from its isomers and other impurities.[17] A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for developing a separation method.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent pair can be an efficient way to obtain highly pure material.[18]
Q3: What are the potential side reactions to be aware of during the synthesis?
Besides the formation of isomers, other potential side reactions include:
-
Over-reaction: In some cases, diformylation of the aromatic ring can occur, although this is less likely with a deactivated ring.
-
Decomposition: At high temperatures, the starting material or product may decompose, leading to a lower yield and the formation of tarry byproducts.
-
Hydrolysis of the Vilsmeier Reagent: If moisture is present, the Vilsmeier reagent can be hydrolyzed, rendering it inactive.[5]
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Fluoro-3-isopropoxybenzene
Materials:
-
1-Fluoro-3-isopropoxybenzene
-
Anhydrous Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of anhydrous DMF in DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add POCl₃ dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-Fluoro-3-isopropoxybenzene in DCM to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it into a beaker of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ortho-lithiation and Formylation of 1-Fluoro-3-isopropoxybenzene
Materials:
-
1-Fluoro-3-isopropoxybenzene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a solution of 1-Fluoro-3-isopropoxybenzene in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi in hexanes dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| Low Conversion (Vilsmeier-Haack) | Insufficient ring activation | Increase reaction temperature cautiously |
| Poor reagent quality | Use anhydrous DMF and fresh POCl₃ | |
| Suboptimal conditions | Extend reaction time, consider co-solvent | |
| Isomer Formation | Poor regioselectivity | Lower reaction temperature, consider ortho-lithiation |
| Low Conversion (Ortho-lithiation) | Presence of moisture | Use rigorously dried glassware and anhydrous reagents |
| Incorrect stoichiometry | Ensure accurate titration of n-BuLi | |
| Temperature fluctuations | Maintain a constant low temperature during lithiation |
Visualizations
Caption: Troubleshooting workflow for low conversion.
Caption: Factors influencing regioselectivity.
References
- CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google P
- Why could the yield be low in an Electrophilic Aromatic Substitution (EAS) experiment?. (2023-04-19). (URL: )
- Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides - Benchchem. (URL: )
- Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. (2021-07-09). (URL: )
- Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde - Benchchem. (URL: )
- Technical Support Center: Purification of Fluorinated Benzaldehyde Deriv
- This compound. (URL: )
- side reaction pathways in the formylation of fluorophenylfurans - Benchchem. (URL: )
- Vilsmeier-Haack Reaction - Chemistry Steps. (URL: )
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (URL: )
- VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube. (2022-04-20). (URL: )
- Vilsmeier-Haack Reaction - Organic Chemistry Portal. (URL: )
- Vilsmeier–Haack reaction - Wikipedia. (URL: )
- A. Schall and O. Reiser The formylation of arylmetal reagents, most prominently of aryllithium or arylmagne- sium compounds, rep. (URL: )
- Vilsmeier-Haack Reaction. (URL: )
- 1-Fluoro-3-isopropoxybenzene = 95 203115-93-9 - Sigma-Aldrich. (URL: )
- 2413441-10-6 | 6-Bromo-2-fluoro-3-isopropoxybenzaldehyde | ChemScene. (URL: )
- US4845304A - Process for producing fluorobenzaldehydes - Google P
- 2-Fluoro-4-hydroxybenzaldehyde | C7H5FO2 | CID 587246 - PubChem. (URL: )
- Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale | Request PDF - ResearchG
- Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed. (2013-09-11). (URL: )
- What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora. (2023-07-11). (URL: )
- Tricky problem on electrophilic aromatic substitution : must w
- 1-Fluoro-3-isopropoxy-benzene | 203115-93-9 | Manchester Organics. (URL: )
- Directed ortho metal
- ortho-Formylation of phenols - Organic Syntheses Procedure. (URL: )
- US5457239A - Process for formylation of aromatic compounds - Google P
- 1-Fluoro-4-isopropoxybenzene 459-06-3 wiki - Guidechem. (URL: )
- Practice Problem: Electrophilic Aromatic Substitution R
- Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: )
- US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy)
- 4-Fluoro-2-isopropoxybenzaldehyde | 1289162-65-7 - Sigma-Aldrich. (URL: )
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- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. researchgate.net [researchgate.net]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Removal of unreacted starting materials from 2-Fluoro-4-isopropoxybenzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 2-Fluoro-4-isopropoxybenzaldehyde and need to remove unreacted starting materials and other common impurities. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to streamline your purification workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the purification of this compound.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. A common method for synthesizing this compound involves the formylation of a substituted benzene ring. Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: A likely unreacted starting material is 1-bromo-2-fluoro-4-isopropoxybenzene, which is an intermediate in some synthetic pathways.[1] You might also have residual 1-fluoro-3-isopropoxybenzene if the bromination step was incomplete.
-
Oxidation Product: The aldehyde functional group is susceptible to air oxidation, which leads to the formation of the corresponding 2-fluoro-4-isopropoxybenzoic acid.[2][3] This is a very common impurity in aldehyde purifications.
-
Isomeric Impurities: Depending on the regioselectivity of the formylation reaction, you may have small amounts of other isomers of the desired product.[4]
-
Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether, ethyl acetate) and any excess reagents may also be present.
Q2: My primary goal is to remove the unreacted starting material, which is not an aldehyde. What is the most efficient method?
A2: For selectively removing your target aldehyde from non-aldehyde impurities, a sodium bisulfite wash (liquid-liquid extraction) is a highly effective and recommended method.[5][6][7][8][9]
The underlying principle (causality): This technique is based on the reversible nucleophilic addition of the bisulfite ion to the carbonyl group of the aldehyde. This reaction forms a water-soluble ionic bisulfite adduct.[5][8] The non-aldehyde starting materials and other organic impurities will not react and will remain in the organic phase, allowing for a clean separation.[5][6][9] The aldehyde can then be recovered from the aqueous phase by basification, which reverses the reaction.[6][9]
Q3: I've noticed an acidic pH in my crude product. How do I address this?
A3: An acidic pH is a strong indicator that the aldehyde has partially oxidized to the corresponding carboxylic acid (2-fluoro-4-isopropoxybenzoic acid).[4] This can be easily removed with a simple basic aqueous wash .
Protocol Insight: By washing your organic solution with a dilute basic solution, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), you deprotonate the carboxylic acid.[2][3] This forms the corresponding sodium salt, which is highly soluble in the aqueous layer and can be easily separated and removed.
Q4: Can I use column chromatography to purify this compound? I'm seeing multiple spots on my TLC.
A4: Yes, silica gel column chromatography is a very effective method for separating multiple components in a mixture.[2][10][11] However, there are some important considerations when purifying aldehydes on silica gel.
Expertise & Experience: Silica gel is slightly acidic, which can sometimes lead to the degradation or oxidation of sensitive aldehydes.[2][12] To mitigate this, you can:
-
Deactivate the silica gel: Add a small amount of a tertiary amine, like triethylamine (typically 0.5-1% v/v), to your eluent system.[12] This will neutralize the acidic sites on the silica gel.
-
Use neutral alumina: As an alternative stationary phase, neutral alumina can be used to avoid potential acid-catalyzed decomposition.[12]
An ideal mobile phase for separating your product from less polar impurities (like the starting material) would likely be a gradient of ethyl acetate in hexanes.[10] Your target product should have an Rf value between 0.25 and 0.35 on the TLC for optimal separation on the column.[10]
Q5: Is recrystallization a viable purification method for this compound?
A5: Recrystallization can be an excellent final purification step, especially for removing small amounts of impurities, provided you can find a suitable solvent system.[10][13] The key is to find a solvent (or solvent pair) in which your this compound has high solubility at an elevated temperature and low solubility at room temperature or below, while the impurities remain in solution.[13][14]
Troubleshooting Recrystallization:
-
No crystals form: This could be due to using too much solvent or the compound being highly soluble even at low temperatures. Try slowly evaporating some of the solvent or adding an "anti-solvent" (a miscible solvent in which your compound is insoluble) dropwise to the warm solution until it becomes slightly cloudy.[4] Scratching the inside of the flask with a glass rod can also help induce crystallization.[13][15]
-
Oiling out: The compound comes out of solution as an oil instead of crystals. This often happens if the solution is cooled too quickly or if there is a high concentration of impurities.[4] Allow the solution to cool more slowly.
-
Poor recovery: This can happen if the compound has significant solubility in the cold solvent or if too much solvent is used for washing the crystals.[4] Ensure the solution is thoroughly cooled in an ice bath before filtration and wash the crystals with a minimal amount of ice-cold solvent.[4]
Q6: What about distillation?
A6: While distillation is a standard technique for purifying aldehydes, it may not be the best choice for this compound.[12] This is because higher molecular weight aromatic aldehydes can have high boiling points, and the required temperatures for distillation (even under vacuum) might lead to thermal degradation.[2] Column chromatography and recrystallization are generally preferred for such compounds.[2]
Experimental Protocols
Protocol 1: Selective Removal of Aldehyde via Sodium Bisulfite Extraction
This protocol is designed to separate the desired aldehyde product from non-aldehyde starting materials and other impurities.
Materials:
-
Crude this compound dissolved in a water-miscible organic solvent (e.g., methanol, THF, or DMF).[6]
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared).
-
Water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether).
-
Deionized water.
-
Separatory funnel.
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent like methanol in a separatory funnel.[9]
-
Adduct Formation: Add the freshly prepared saturated aqueous sodium bisulfite solution. The volume should be sufficient to react with all the aldehyde. Shake the separatory funnel vigorously for about 30 seconds to 1 minute.[9][16]
-
Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate) and deionized water to the separatory funnel. Shake vigorously to partition the components.[5][6]
-
Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct, while the upper organic layer will contain the unreacted non-aldehyde starting materials and other organic impurities.[5]
-
Work-up:
-
Drain the lower aqueous layer containing the aldehyde adduct into a clean flask.
-
The organic layer can be washed with water, dried over anhydrous MgSO₄, and concentrated to recover the unreacted starting materials if desired.
-
-
Aldehyde Recovery (Optional):
-
Transfer the aqueous layer containing the bisulfite adduct back to a clean separatory funnel.
-
Add an organic solvent like ethyl acetate.
-
Slowly add a 5-10% sodium hydroxide (NaOH) solution while monitoring the pH until it is strongly basic (pH ~12).[5] This will reverse the reaction and regenerate the free aldehyde.
-
Shake the funnel to extract the liberated aldehyde into the organic layer.
-
Separate the layers, wash the organic layer with water, dry it over anhydrous MgSO₄, and concentrate using a rotary evaporator to obtain the purified this compound.[5]
-
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying this compound using flash column chromatography.
Materials:
-
Crude this compound.
-
Silica gel (230-400 mesh).
-
Hexanes (or heptane).
-
Ethyl acetate.
-
Triethylamine (optional).
-
Glass column with stopcock.
-
Collection tubes.
Procedure:
-
TLC Analysis: Determine an appropriate eluent system by running thin-layer chromatography (TLC) on the crude material. Test various ratios of hexanes:ethyl acetate to find a system where the desired product has an Rf value of approximately 0.25-0.35.[10] If streaking or decomposition is observed, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate) and pour it into the column. Allow the silica to settle, ensuring a level bed, and drain the excess solvent until it is just above the silica surface.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the desired product.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization.
Materials:
-
Crude this compound.
-
A suitable recrystallization solvent or solvent pair (e.g., isopropanol, ethanol/water, hexane/ethyl acetate).[10]
-
Erlenmeyer flask.
-
Hot plate.
-
Ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points to find a suitable solvent. An ideal solvent will dissolve the compound when hot but not when cold.[4][10]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.[4][10]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal.[10]
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[2][10]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[2]
Data Summaries
Table 1: Comparison of Purification Techniques
| Purification Method | Principle of Separation | Best For Removing | Advantages | Disadvantages |
| Sodium Bisulfite Wash | Reversible formation of a water-soluble adduct.[5] | Non-aldehyde starting materials and impurities. | Highly selective for aldehydes, efficient, and allows for aldehyde recovery.[5][6][12] | Requires aqueous conditions; not suitable for aldehyde products that are water-sensitive. |
| Basic Aqueous Wash | Converts acidic impurities to water-soluble salts.[2][12] | Acidic impurities (e.g., 2-fluoro-4-isopropoxybenzoic acid). | Simple, fast, and uses inexpensive reagents. | Does not remove non-acidic impurities. |
| Column Chromatography | Differential adsorption onto a stationary phase.[12] | Multiple impurities with different polarities. | Can achieve high purity; applicable to a wide range of compounds.[12] | Can be time-consuming and use large volumes of solvent; potential for product decomposition on acidic silica gel.[2][12] |
| Recrystallization | Difference in solubility at different temperatures.[13] | Small amounts of impurities with different solubility profiles. | Can yield very pure crystalline material; scalable. | Finding a suitable solvent can be challenging; potential for product loss.[4] |
| Distillation | Difference in boiling points.[12] | Non-volatile or much more volatile impurities. | Can handle large quantities; effective for thermally stable compounds.[12] | Potential for thermal degradation of the product; may not separate compounds with close boiling points.[2] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Reversible reaction of an aldehyde with sodium bisulfite.
References
- BenchChem. (n.d.). Application Note: Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
-
Boucher, M. M., Furigay, M. H., Quach, P. K., & Brindle, C. S. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1146–1152. [Link]
- ResearchGate. (n.d.). Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Request PDF.
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- BenchChem. (n.d.). identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Google Patents. (n.d.). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- BenchChem. (n.d.). Technical Support Center: Purification of Fluorinated Benzaldehyde Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- BenchChem. (n.d.). Technical Support Center: Purification of 2-(Benzyloxy)-4-fluorobenzaldehyde.
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]
-
Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]
Sources
- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. æ±æï¼ç«ç¹å·²æå [chemicalcas.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Reagents & Solvents [chem.rochester.edu]
- 15. reddit.com [reddit.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Byproducts in 2-Fluoro-4-isopropoxybenzaldehyde Reactions
Welcome to the technical support center for 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile aromatic aldehyde. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address challenges related to byproduct formation in your reactions. Our focus is on providing practical, experience-driven insights to ensure the integrity of your synthetic pathways and the purity of your final products.
I. Understanding the Reactivity of this compound
This compound is a valuable building block in pharmaceutical and materials science synthesis.[1] Its reactivity is primarily governed by the electrophilic aldehyde group, which is susceptible to nucleophilic attack. The fluorine and isopropoxy substituents on the aromatic ring also play a crucial role in modulating the reactivity of the aldehyde and the stability of intermediates. Understanding these electronic and steric influences is key to controlling reaction outcomes and minimizing byproduct formation.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis and subsequent reactions of this compound.
A. Impurities from the Synthesis of this compound
Question 1: I am seeing impurities in my starting material. What are the likely byproducts from the synthesis of this compound?
Answer: The synthesis of this compound often proceeds via a multi-step route, typically starting from 3-fluorophenol. Each step is a potential source of impurities. A common synthetic pathway involves:
-
Williamson Ether Synthesis: Protection of the phenolic hydroxyl group of 3-fluorophenol as an isopropyl ether.
-
Bromination: Introduction of a bromine atom ortho to the fluorine.
-
Grignard Reaction & Formylation: Formation of a Grignard reagent followed by reaction with a formylating agent like N,N-dimethylformamide (DMF).[2][3]
Potential byproducts from this synthesis include:
-
Unreacted Starting Materials: Residual 1-fluoro-3-isopropoxybenzene or 1-bromo-2-fluoro-4-isopropoxybenzene.
-
Isomeric Byproducts: Incomplete regioselectivity during bromination can lead to other bromo-fluoro-isopropoxybenzene isomers.
-
Hydrolysis of Grignard Reagent: Premature quenching of the Grignard reagent will lead to the formation of 1-fluoro-3-isopropoxybenzene.
-
Wurtz Coupling Products: Homocoupling of the Grignard reagent can also occur.
Troubleshooting:
-
Purification of Intermediates: Ensure each intermediate is purified to a high degree before proceeding to the next step.
-
Strict Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Controlled Reagent Addition: Slow, controlled addition of reagents, particularly during the Grignard formation and formylation steps, can minimize side reactions.
B. Byproducts in Common Reactions of this compound
Question 2: I am performing a reductive amination and observing multiple spots on my TLC. What are the likely byproducts?
Answer: Reductive amination is a powerful method for C-N bond formation but can be prone to side reactions.[4]
Common Byproducts in Reductive Amination:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Unreacted Aldehyde | Incomplete reaction or inefficient imine formation. | Use a slight excess of the amine, add a dehydrating agent (e.g., MgSO₄), or allow for a longer imine formation time before adding the reducing agent.[5] |
| Reduced Aldehyde (Alcohol) | The reducing agent is too strong or added prematurely, reducing the starting aldehyde. | Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). If using NaBH₄, ensure complete imine formation first.[6] |
| Over-alkylation (Tertiary Amine) | The desired secondary amine product reacts further with the aldehyde. | Use a stoichiometric amount of the aldehyde or a slight excess of the primary amine. Perform the reaction at a lower temperature. |
| Imine Intermediate | Incomplete reduction of the imine.[7] | Increase the amount of reducing agent or the reaction time. Ensure the reducing agent is of good quality. |
Experimental Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Question 3: My Grignard reaction with this compound is giving a complex mixture. What are the possible side products?
Answer: Grignard reactions are classic C-C bond-forming reactions but require careful execution to avoid byproducts.[8][9]
Common Byproducts in Grignard Reactions:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Starting Aldehyde | Incomplete reaction or poor quality Grignard reagent. | Ensure the Grignard reagent is freshly prepared and titrated. Use a slight excess of the Grignard reagent. |
| Reduced Aldehyde (Alcohol) | The Grignard reagent acts as a reducing agent (hydride transfer). | This is more common with bulky Grignard reagents. Use a less hindered Grignard reagent if possible. |
| Enolization of Aldehyde | The Grignard reagent acts as a base, deprotonating the alpha-carbon. | This is less likely with benzaldehydes which lack alpha-protons. |
| Wurtz Coupling Product | Reaction of the Grignard reagent with unreacted alkyl/aryl halide. | Slow addition of the halide during Grignard reagent preparation. |
Reaction Pathway for Grignard Addition:
Caption: Grignard reaction pathway.
Question 4: I am observing a new, more polar spot on my TLC that I suspect is an oxidation or dealkylation byproduct. How can I confirm this?
Answer: Aromatic aldehydes are susceptible to oxidation, and ether linkages can be cleaved under certain conditions.
-
Oxidation: this compound can be oxidized to 2-fluoro-4-isopropoxybenzoic acid, especially if exposed to air for prolonged periods or in the presence of oxidizing agents.[10][11][12][13] This byproduct will be significantly more polar than the starting aldehyde.
-
Dealkylation: The isopropoxy group can be cleaved under acidic or high-temperature conditions to yield 2-fluoro-4-hydroxybenzaldehyde.[14] This phenolic byproduct will also be more polar.
Troubleshooting:
-
Inert Atmosphere: For sensitive reactions, maintain an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Control: Avoid excessive heating during reactions and workup.
-
pH Control: Be mindful of the pH of your reaction and workup conditions to avoid acid-catalyzed dealkylation.
III. Analytical Characterization of Byproducts
Accurate identification of byproducts is crucial for process optimization and ensuring the quality of your final compound. A combination of chromatographic and spectroscopic techniques is recommended.
A. Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): The primary tool for assessing the purity of your reaction mixture and isolating impurities for further characterization. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities.[15]
B. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.[16][17] Key diagnostic signals to look for:
-
¹H NMR:
-
Aldehyde proton: ~9.8-10.2 ppm (singlet)
-
Carboxylic acid proton (from oxidation): ~10-13 ppm (broad singlet)
-
Phenolic proton (from dealkylation): ~5-8 ppm (broad singlet)
-
-
¹³C NMR:
-
Aldehyde carbon: ~185-195 ppm
-
Carboxylic acid carbon: ~165-185 ppm
-
-
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture, aiding in the identification of byproducts.[15]
Typical Analytical Workflow:
Caption: Byproduct characterization workflow.
IV. Purification Strategies
Once byproducts have been identified, appropriate purification techniques can be employed.
-
Column Chromatography: The most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your desired product and the impurities.
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method.
-
Distillation: For liquid products with sufficiently different boiling points from the impurities, distillation under reduced pressure may be an option.
-
Acid-Base Extraction: Useful for separating acidic (e.g., carboxylic acid) or basic (e.g., amine) byproducts from your neutral product.
V. References
-
Google Patents. (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Retrieved from
-
Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2025). Question about reductive amination reaction procedure. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Reddit. (2025). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
National Institutes of Health. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Retrieved from [Link]
-
CONICET. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]
-
ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation? Retrieved from [Link]
-
Alchem.Pharmtech. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of aldehydes to carboxylic acids. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 4-Isopropoxybenzaldehyde. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-isopropoxy-5-methoxy-benzaldehyde. Retrieved from [Link]
-
YouTube. (2019). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions with Grignard Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Light-promoted oxidation of aldehydes to carboxylic acids under aerobic and photocatalyst-free conditions. Retrieved from [Link]
-
ResearchGate. (2017). Oxidation of Aldehydes and Alcohols to Carboxylic Acids Using NaClO Under Microwave Irradiation or Classical Heating Without a Catalyst. Retrieved from [Link]
-
Google Patents. (1989). US4845304A - Process for producing fluorobenzaldehydes. Retrieved from
-
Journal of Molecular Science. (2025). Hyphenated techniques in impurity profiling of Efavirenz. Retrieved from [Link]
Sources
- 1. 2,5-Difluoro-4-isopropoxybenzaldehyde | 2121512-60-3 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
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- 10. researchgate.net [researchgate.net]
- 11. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. jmolecularsci.com [jmolecularsci.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to the Stability and Storage of 2-Fluoro-4-isopropoxybenzaldehyde
Welcome to the technical support resource for 2-Fluoro-4-isopropoxybenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the stability and successful application of this reagent in your experiments.
Introduction to this compound
This compound is a substituted aromatic aldehyde, a class of compounds widely utilized as building blocks in organic synthesis. The reactivity of the aldehyde functional group, combined with the electronic effects of the fluorine and isopropoxy substituents, makes it a valuable intermediate. However, these same features can also make it susceptible to degradation if not handled and stored correctly. Understanding its stability profile is crucial for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound to degrade?
A1: The primary degradation pathways for this compound are oxidation and, to a lesser extent, hydrolysis. The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-fluoro-4-isopropoxybenzoic acid. This process can be accelerated by exposure to air (oxygen), light, and certain contaminants. While the ether linkage of the isopropoxy group is generally stable, prolonged exposure to strong acids or bases could potentially lead to hydrolysis.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure maximum shelf-life, this compound should be stored in a cool, dry, and dark environment. Safety data sheets for similar benzaldehyde derivatives recommend keeping the container tightly sealed and storing in a well-ventilated place.[1][2] For long-term storage, refrigeration (2-8°C) is advisable.[3] To mitigate oxidation, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice.[4]
Q3: What are the visual signs of degradation?
A3: A pure sample of this compound is typically a liquid or a low-melting solid.[5][6] The most common visual indicator of degradation is a change in color, often yellowing or browning, which may suggest the formation of oxidized impurities. The formation of a precipitate could indicate the presence of the less soluble carboxylic acid byproduct. A change in odor may also be indicative of chemical changes.
Q4: Is this compound sensitive to light?
A4: Yes, similar aromatic aldehydes can be light-sensitive.[7] Photons can provide the activation energy for oxidation and other degradation reactions. Therefore, it is recommended to store the compound in an amber or opaque container to protect it from light.
Q5: What materials should be avoided when handling or storing this compound?
A5: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[1][8] Strong oxidizers can rapidly convert the aldehyde to a carboxylic acid. Strong bases can potentially catalyze aldol condensation or other side reactions.
Troubleshooting Guide
This section addresses common problems encountered during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent reaction yields or formation of unexpected byproducts. | Degradation of the starting material due to improper storage or handling. | 1. Verify the purity of the aldehyde using techniques like NMR or GC-MS before use. 2. If degradation is suspected, consider purifying the material by distillation or chromatography. 3. Ensure all future handling is done under an inert atmosphere and with minimal exposure to light. |
| The compound has developed a yellow or brown color. | Oxidation of the aldehyde functional group. | 1. The material may still be usable for some applications, but the purity should be assessed. 2. For sensitive reactions, purification is recommended. 3. Review storage procedures; ensure the container is tightly sealed and consider flushing with an inert gas before sealing. |
| A solid precipitate has formed in the liquid. | Formation of the corresponding carboxylic acid, which may have lower solubility. | 1. Attempt to dissolve a small sample of the liquid in a suitable solvent to see if the precipitate remains. 2. Characterize the precipitate if possible. 3. If confirmed to be the carboxylic acid, the remaining liquid may be purified, but it will be of lower concentration. |
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon receipt, inspect the container for any damage to the seal.
-
For long-term storage, place the tightly sealed container in a refrigerator at 2-8°C.[3]
-
Protect the container from light by storing it in a dark location or using an amber vial.
-
For optimal stability, especially after first use, flush the headspace of the container with a dry, inert gas (e.g., argon or nitrogen) before re-sealing. This displaces oxygen and moisture.[4]
Protocol 2: Handling for Experimental Use
-
Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture into the compound.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Use clean, dry glassware and syringes.
-
If transferring the liquid, do so under a positive pressure of an inert gas.
-
After dispensing the required amount, tightly reseal the container, preferably after flushing with an inert gas.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound may cause skin and eye irritation.[7][9]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound.
References
- Benchchem. (n.d.). 2,5-Difluoro-4-isopropoxybenzaldehyde.
- PubChem. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Isopropoxybenzaldehyde.
- Apollo Scientific. (2023). Safety Data Sheet: 4-Fluoro-2-hydroxybenzaldehyde.
- Fisher Scientific. (2025). Safety Data Sheet: 2-Fluoro-4-hydroxybenzaldehyde.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzaldehyde.
- ChemicalBook. (n.d.). This compound.
- CymitQuimica. (2024). Safety Data Sheet: 3-Fluoro-2-isopropoxybenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-hydroxybenzaldehyde.
- Alchem.Pharmtech. (n.d.). This compound.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Isopropoxybenzaldehyde.
- Fluorochem. (n.d.). This compound.
- Google Patents. (n.d.). Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Echemi. (n.d.). Buy 2-Fluoro-4-nitrobenzaldehyde from Helios biomedical Inc./chemicals.
- Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-methoxybenzaldehyde.
- PubChem. (n.d.). 3-Fluoro-2-isopropoxy-4-methoxybenzaldehyde.
- BLD Pharm. (n.d.). 2-Fluoro-4-iodo-3-isopropoxybenzaldehyde.
- PubChem. (n.d.). 4-Isopropoxybenzaldehyde.
- ChemicalBook. (n.d.). 2-Fluoro-4-isobutoxybenzaldehyde.
- CymitQuimica. (n.d.). This compound.
- PubChem. (n.d.). 4-Fluoro-5-isopropoxy-2-methylbenzaldehyde.
- University of Bath's Research Portal. (n.d.). The synthesis of fluorinated natural products.
- MDPI. (2019). Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling.
- Google Patents. (n.d.). Process for producing fluorobenzaldehydes.
- ChemScene. (n.d.). 2-Hydroxy-4-isopropoxybenzaldehyde.
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to Purity Determination of 2-Fluoro-4-isopropoxybenzaldehyde
For researchers, scientists, and drug development professionals, the purity of a synthetic intermediate like 2-Fluoro-4-isopropoxybenzaldehyde is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable downstream applications. Impurities, even in trace amounts, can introduce unforeseen variables, leading to failed reactions, altered biological activity, or complications in regulatory filings. This guide provides an in-depth comparison of the principal analytical methods for assessing the purity of this key building block, grounded in the principles of modern analytical chemistry. We will move beyond simple procedural descriptions to explore the causality behind methodological choices, ensuring that every protocol is a self-validating system.
The Analytical Imperative: Understanding Potential Impurities
Before selecting an analytical method, it is crucial to understand the likely impurity profile of this compound. Impurities typically arise from three sources: the synthetic route, subsequent degradation, or storage. A common synthesis involves the Williamson ether synthesis from 2-fluoro-4-hydroxybenzaldehyde and an isopropylating agent, or formylation of a corresponding benzene precursor.[1]
This context suggests potential process-related impurities could include:
-
Starting Materials: Unreacted 2-fluoro-4-hydroxybenzaldehyde or 1-bromo-2-fluoro-4-isopropoxybenzene.
-
By-products: Isomers formed during aromatic substitution, or by-products from the formylation step.
-
Degradation Products: The most common degradant is the corresponding 2-fluoro-4-isopropoxybenzoic acid, formed via oxidation of the aldehyde functional group.
An effective purity method must be able to separate and quantify the main component from these and other unexpected impurities. This necessitates a multi-faceted analytical approach.
Comparative Analysis of Core Methodologies
The three most powerful and commonly employed techniques for purity determination are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR). Each offers distinct advantages and is suited to different aspects of purity analysis.
dot
Caption: Overall workflow for purity assessment of an organic compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of the pharmaceutical industry for purity analysis of non-volatile organic molecules.[2] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
-
Principle of Causality: For a moderately polar compound like this compound, a reversed-phase (RP-HPLC) method is the logical choice. The nonpolar C18 stationary phase retains the analyte and related aromatic impurities through hydrophobic interactions. A polar mobile phase (e.g., a mixture of acetonitrile or methanol and water) is then used to elute the compounds. By creating a gradient or isocratic flow, we can modulate the elution strength to achieve separation based on subtle differences in polarity. The aldehyde is less polar than the potential starting material impurity (2-fluoro-4-hydroxybenzaldehyde) but more polar than potential ether by-products, allowing for effective separation.
-
Advantages:
-
Limitations:
-
Relative Method: HPLC with UV detection is a relative quantification method. It assumes that all impurities have the same response factor as the main peak, which is often not true. For accurate quantification, a reference standard for each impurity is required.
-
Non-Volatile Focus: Not suitable for highly volatile impurities like residual solvents.[1]
-
Gas Chromatography (GC)
GC is a powerful technique for analyzing volatile and thermally stable compounds.[2] Separation is achieved based on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a capillary column.
-
Principle of Causality: this compound has a boiling point suitable for GC analysis. This method is particularly valuable for detecting volatile process impurities that HPLC would miss, such as residual synthesis solvents (e.g., tetrahydrofuran, acetonitrile) or volatile starting materials like 2-bromopropane. When coupled with a Mass Spectrometer (GC-MS), it provides definitive identification of unknown volatile peaks, making it an indispensable tool for thorough impurity profiling.[6]
-
Advantages:
-
High Sensitivity: Especially with detectors like Flame Ionization Detector (FID) or MS, GC can detect trace-level volatile impurities, often in the parts-per-billion (ppb) range.[6]
-
Speed: GC analyses are typically faster than HPLC runs.[2]
-
Excellent for Volatiles: The premier choice for analyzing residual solvents and other volatile organic compounds.
-
-
Limitations:
-
Thermal Lability: Not suitable for compounds that degrade at the high temperatures required for volatilization.
-
Limited Scope: Ineffective for non-volatile impurities like the benzoic acid degradant or salts.[7]
-
Quantitative NMR (qNMR)
Unlike chromatography, qNMR is a primary analytical method that allows for direct, absolute quantification of a substance without needing a reference standard of the same compound.[8]
-
Principle of Causality: The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[9] By adding a certified internal standard of known purity and mass to a precisely weighed sample of the analyte, we can use the ratio of their integrals to calculate the analyte's absolute purity. The choice of the internal standard is critical; it must have signals that do not overlap with the analyte's signals, be stable, and have a known purity.[10] For this compound, a standard like maleic acid or 1,4-dinitrobenzene could be suitable.
-
Advantages:
-
Direct Measurement: Provides an absolute purity value (e.g., % w/w) that is traceable to SI units, unlike the relative area % from HPLC.[11]
-
Structural Information: The same experiment provides structural confirmation of the main component and can help identify impurities if they are present at sufficient concentration.[8]
-
Universal Detection: Detects any proton-containing molecule, avoiding the response factor issues seen in HPLC-UV.[11]
-
-
Limitations:
-
Lower Sensitivity: Compared to chromatographic methods, NMR is less sensitive and generally requires impurities to be present at levels of >0.1% for reliable quantification.
-
Signal Overlap: Complex impurity profiles can lead to overlapping signals, complicating quantification.
-
Performance Comparison
The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | HPLC-UV | GC-MS | ¹H-qNMR |
| Principle | Differential Partitioning (Liquid/Solid) | Differential Partitioning (Gas/Solid) | Nuclear Spin Resonance |
| Primary Use Case | Quantification of non-volatile impurities and degradants. | Identification & quantification of volatile impurities and residual solvents. | Absolute purity determination of the main component. |
| Quantification Type | Relative (% Area) | Relative (with standard) or Semi-Quantitative | Absolute (% w/w) |
| Pros | High resolution, versatile for non-volatiles, well-established. | High sensitivity for volatiles, fast analysis, definitive ID with MS.[2][6] | Primary method, no analyte-specific standard needed, provides structural data.[9][11] |
| Cons | Requires impurity standards for accurate quantification, blind to volatiles. | Not for non-volatile or thermally labile compounds. | Lower sensitivity, potential for peak overlap, requires high-field NMR. |
| Typical LOD/LOQ | ~0.01% / 0.05% (Area %) | ~1-10 ppm (for volatiles) | ~0.05% / 0.1% (w/w) |
| Validation | Heavily reliant on ICH guidelines (Q2(R1)).[12] | Follows similar validation principles as HPLC. | Requires validation of precision, accuracy, specificity.[13] |
Experimental Protocols
The following protocols are robust starting points. They must be fully validated in the end-user's laboratory to ensure suitability for their intended purpose , following guidelines from authorities like the ICH.[14]
Protocol: Reversed-Phase HPLC for Purity Assessment
This method is designed to separate the main component from less polar by-products and more polar degradants or starting materials.
dot
Caption: Standard workflow for an HPLC purity analysis.
-
Instrumentation: Standard analytical HPLC system with a UV/PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Suitability: Before analysis, inject a standard solution five times. The relative standard deviation (RSD) for the main peak area should be ≤ 2.0%.
-
Data Analysis: Integrate all peaks. Calculate purity using the area percent method. Any peak exceeding the disregard limit (typically 0.05%) should be reported.
Protocol: ¹H-qNMR for Absolute Purity Determination
This protocol provides a direct measurement of purity against a certified internal standard.
dot
Caption: Logical flow of a quantitative NMR (qNMR) purity calculation.
-
Instrumentation: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).
-
Materials:
-
This compound sample.
-
Certified Internal Standard (e.g., Maleic Acid, ≥99.5% purity).
-
Deuterated Solvent (e.g., DMSO-d₆).
-
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a clean vial. Record the mass precisely.
-
Accurately weigh ~10 mg of the certified internal standard into the same vial. Record the mass precisely.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆. Ensure complete dissolution.
-
Transfer the solution to a clean, dry NMR tube.
-
-
NMR Acquisition Parameters (Critical for Quantification):
-
Pulse Angle: 30-90° (use a calibrated 90° pulse).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard). A delay of 30-60 seconds is often sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Carefully integrate a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton signal around 10 ppm) and a signal for the internal standard (e.g., the olefinic protons of maleic acid around 6.3 ppm).
-
-
Calculation: Use the following formula to calculate the absolute purity of the analyte[10][11]: Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_Standard / I_Standard) * (MW_Analyte / MW_Standard) * (m_Standard / m_Analyte) * Purity_Standard Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular Weight
-
m = mass
-
Purity_Standard = Purity of the internal standard (e.g., 99.8%)
-
Conclusion and Recommendations
No single method can provide a complete picture of a compound's purity. A robust, self-validating approach for this compound combines these techniques:
-
Primary Purity Assessment (HPLC): Use a validated RP-HPLC method as the primary tool for routine quality control to determine the relative purity and impurity profile. It is excellent for detecting common process-related impurities and degradation products.
-
Volatile Impurity Screening (GC-MS): Employ GC-MS, particularly during process development or for release testing of early batches, to ensure the absence of residual solvents and other volatile impurities.
-
Absolute Purity Confirmation (qNMR): Use ¹H-qNMR to establish the absolute purity of reference standards and to periodically verify the purity of key batches. It serves as an essential orthogonal method to corroborate HPLC results and provides the most accurate mass balance.[11]
By judiciously applying these complementary methods, researchers and drug developers can build a comprehensive and trustworthy purity profile for this compound, ensuring the quality, consistency, and reliability of their scientific endeavors.
References
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link].
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. Available at: [Link].
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Patsnap Eureka. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Patsnap. Available at: [Link].
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link].
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. Lab Manager. Available at: [Link].
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JEOL Ltd. What is qNMR (quantitative NMR)?. JEOL Ltd. Available at: [Link].
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Walter, T., & Baffi, R. (2014). Validation of Impurity Methods, Part II. LCGC North America. Available at: [Link].
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EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. Available at: [Link].
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Food Safety Institute. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Food Safety Institute. Available at: [Link].
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Pro-foun-d. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Pro-foun-d. Available at: [Link].
- Google Patents. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
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ResearchGate. 19 F NMR analysis of the enzymatic conversion of 2-fluorobenzaldehyde... ResearchGate. Available at: [Link].
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International Journal of Pharmaceutical Quality Assurance. Analytical method validation: A brief review. Available at: [Link].
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Veeprho. Difference between HPLC and GC Technique. Veeprho. Available at: [Link].
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link].
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Canadian Science Publishing. Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. Canadian Journal of Chemistry. Available at: [Link].
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Proprep. Interpret the NMR spectrum of benzaldehyde and identify its characteristic peaks. Proprep. Available at: [Link].
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Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. Available at: [Link].
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ResearchGate. Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz... ResearchGate. Available at: [Link].
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University of Wisconsin-Madison. 1H NMR: Intermediate Level, Spectrum 6. Available at: [Link].
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National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. NIH. Available at: [Link].
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PubMed. The application of 19 F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed. Available at: [Link].
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NIST WebBook. Benzaldehyde, 2-fluoro-. NIST. Available at: [Link].
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PubChem. 2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available at: [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link].
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A Strategic Choice in Synthesis: A Comparative Guide to 2-Fluoro-4-isopropoxybenzaldehyde and 2-Fluoro-4-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical and fine chemical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Fluorinated benzaldehydes are particularly valuable building blocks, offering a reactive handle for molecular elaboration while imparting desirable properties such as enhanced metabolic stability and binding affinity.[1][2] This guide provides an in-depth comparison of two closely related yet functionally distinct reagents: 2-Fluoro-4-isopropoxybenzaldehyde and 2-Fluoro-4-methoxybenzaldehyde . We will delve into their synthesis, physicochemical properties, and, most importantly, the subtle yet significant impact of the isopropoxy versus the methoxy group on their reactivity and synthetic utility.
At a Glance: Key Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis. The substitution of a methyl with an isopropyl group introduces notable differences in molecular weight, physical state, and lipophilicity, which can influence solvent choice and reaction work-up procedures.
| Property | This compound | 2-Fluoro-4-methoxybenzaldehyde |
| CAS Number | 1242070-92-3[3] | 331-64-6[4] |
| Molecular Formula | C₁₀H₁₁FO₂[3] | C₈H₇FO₂[4] |
| Molecular Weight | 182.19 g/mol [3] | 154.14 g/mol [4] |
| Appearance | Liquid[3] | White to brown powder/crystal |
| Melting Point | Not applicable | 43-48 °C |
| Boiling Point | Not available | 226.5±20.0 °C (Predicted) |
| Purity | Typically ≥95%[3] | Typically ≥97% |
| Storage | 2-8°C | 2-8°C |
The Decisive Factor: Steric vs. Electronic Effects
The choice between an isopropoxy and a methoxy substituent is fundamentally a decision based on the interplay of steric and electronic effects. Both are alkoxy groups and act as strong activating, ortho-para directors in electrophilic aromatic substitution reactions due to the lone pairs on the oxygen atom participating in resonance with the aromatic ring (+M effect).[5][6] However, the increased bulk of the isopropyl group introduces significant steric hindrance, which can be either a desirable feature or a limitation depending on the specific transformation.
Electronic Effects
Both the methoxy and isopropoxy groups are potent electron-donating groups through resonance, enriching the electron density of the aromatic ring, particularly at the ortho and para positions.[5] This enhanced nucleophilicity of the ring makes it more susceptible to electrophilic attack. The aldehyde group, being a deactivator, will direct incoming electrophiles to the meta position relative to itself. The combined directing effects of the activating alkoxy group and the deactivating aldehyde group will influence the regioselectivity of further substitutions on the aromatic ring.
Steric Hindrance: The Isopropoxy Advantage (and Disadvantage)
The primary differentiator between the two molecules is the steric bulk of the isopropoxy group. This has several practical implications in synthesis:
-
Regioselectivity: The bulky isopropoxy group can hinder reactions at the adjacent ortho position (position 3). This can be strategically employed to favor substitution at the less hindered ortho position (position 5) or the para position relative to the alkoxy group. In contrast, the smaller methoxy group exerts less steric influence, potentially leading to mixtures of ortho-substituted products.
-
Protecting Group Strategy: The isopropoxy group can be used as a more robust protecting group for a phenolic hydroxyl compared to a methoxy group. Its bulk can provide greater stability towards certain reagents. A patent for the preparation of 2-fluoro-4-hydroxybenzaldehyde describes the use of an isopropyl group to protect the hydroxyl of 3-fluorophenol, which is then carried through several steps before deprotection.[7] This suggests its utility in multi-step syntheses where selective deprotection is required.
-
Reaction Rates: The steric hindrance of the isopropoxy group may lead to slower reaction rates compared to the methoxy analogue in reactions where a reagent needs to approach the aromatic ring or the aldehyde functionality.
Synthetic Pathways: A Comparative Overview
Both this compound and 2-fluoro-4-methoxybenzaldehyde are commonly synthesized from 3-fluorophenol. The general strategy involves the O-alkylation of the phenol followed by ortho-lithiation and formylation.
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A Senior Application Scientist's Guide to the Comparative Reactivity of Fluorinated Benzaldehyde Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, fluorinated aromatic aldehydes are indispensable building blocks. The strategic incorporation of fluorine atoms onto the benzaldehyde scaffold profoundly alters its electronic properties, offering a powerful tool to modulate reactivity and tailor molecular characteristics. This guide provides an in-depth, objective comparison of the reactivity of various fluorinated benzaldehyde derivatives, supported by experimental data and detailed protocols. Our focus is to elucidate the causal relationships between fluorine substitution patterns and reaction outcomes, empowering you to make informed decisions in your synthetic endeavors.
The Electronic Influence of Fluorine: A Double-Edged Sword
The reactivity of the aldehyde functional group is fundamentally governed by the electrophilicity of the carbonyl carbon. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I).[1] This effect significantly increases the partial positive charge on the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack.[1][2]
However, the story is more nuanced. Fluorine also possesses lone pairs that can participate in resonance, a +R (or +M) effect. In the para position, this resonance donation can partially counteract the inductive withdrawal. For the meta position, the resonance effect is negligible, and the strong -I effect dominates. In the ortho position, both inductive and resonance effects are at play, often compounded by steric hindrance. Understanding this interplay is crucial for predicting reactivity.
This guide will explore these effects through the lens of four key transformations: the Wittig reaction, Baeyer-Villiger oxidation, Aldol condensation, and reductive amination.
Comparative Reactivity Data
The following tables summarize the expected and experimentally supported reactivity trends for a series of fluorinated benzaldehydes. The reactivity is benchmarked against unsubstituted benzaldehyde.
Table 1: Hammett Substituent Constants (σ) for Fluorine
The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of the electronic effect of a substituent on a reaction's rate (k) relative to the unsubstituted compound (k₀).[3][4] The substituent constant (σ) quantifies the electronic influence of the substituent, while the reaction constant (ρ) indicates the sensitivity of the reaction to these effects.[3]
| Substituent Position | Hammett Constant (σ) | Primary Electronic Effect |
| meta | +0.34 | Strong -I |
| para | +0.05 | -I > +R |
Source: Adapted from Schwarzenbach et al.[5]
The positive σ values indicate that fluorine is electron-withdrawing in both positions, though significantly more so from the meta position.
Table 2: Predicted and Observed Relative Reactivity in Nucleophilic Additions
| Benzaldehyde Derivative | Relative Reactivity (Predicted) | Rationale |
| Benzaldehyde | 1 (Baseline) | - |
| 4-Fluorobenzaldehyde | > 1 | Moderate net electron withdrawal (-I > +R) increases carbonyl electrophilicity. |
| 3-Fluorobenzaldehyde | >> 1 | Strong, uncompensated -I effect significantly increases carbonyl electrophilicity. |
| 2-Fluorobenzaldehyde | > 1 (Variable) | Strong -I effect is dominant, but steric hindrance from the ortho-fluorine can impede nucleophilic attack. |
| 2,4-Difluorobenzaldehyde | >>> 1 | Additive strong -I effects from two fluorine atoms greatly enhance carbonyl electrophilicity.[1] |
| Pentafluorobenzaldehyde | >>>> 1 | Cumulative and potent -I effect of five fluorine atoms renders the carbonyl carbon highly electrophilic. |
Experimental Workflows and Protocols
To provide a practical framework for comparing the reactivity of fluorinated benzaldehyde derivatives, we present detailed, self-validating experimental protocols.
Workflow for Comparative Kinetic Analysis
The following workflow can be adapted for various reactions to obtain comparative kinetic data.
Caption: General workflow for comparative kinetic studies.
In-Depth Analysis of Key Reactions
The Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones to alkenes, is a cornerstone of organic synthesis.[6] The rate-determining step is typically the nucleophilic attack of the phosphorus ylide on the carbonyl carbon.[7] Consequently, electron-withdrawing groups on the benzaldehyde accelerate the reaction.[7]
Causality in Experimental Design: For comparing the reactivity of fluorinated benzaldehydes, a stabilized ylide (e.g., ethyl (triphenylphosphoranylidene)acetate) is often preferred. These ylides are less reactive, which allows for more discernible differences in reaction rates between the various aldehydes.[8] The use of a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide is crucial for generating the ylide in situ without competing with the desired reaction.[9]
This protocol allows for the direct comparison of the reactivity of two different benzaldehyde derivatives.
-
Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 equivalents) portion-wise. Stir the resulting orange-red mixture at room temperature for 1 hour.
-
Competitive Reaction: In a separate flask, prepare an equimolar solution of 4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde (1.0 equivalent total) in anhydrous THF.
-
Reaction Initiation: Add the benzaldehyde mixture to the ylide solution at room temperature.
-
Monitoring and Analysis: Withdraw aliquots from the reaction mixture at regular intervals and quench with a saturated aqueous solution of ammonium chloride. Extract with diethyl ether, dry over anhydrous sodium sulfate, and analyze the organic layer by GC-MS to determine the ratio of the two alkene products over time. The derivative that is consumed faster is the more reactive one.
Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation converts aldehydes to carboxylic acids or formates (which are then hydrolyzed to phenols) using a peroxyacid.[10] The mechanism involves the migration of a group from the carbonyl carbon to an adjacent oxygen atom in a Criegee intermediate.[11] For substituted benzaldehydes, there is a competition between the migration of the aryl group (leading to a phenol) and the hydride (leading to a carboxylic acid).
Causality in Experimental Design: Electron-withdrawing groups on the aromatic ring, such as fluorine, generally disfavor the migration of the aryl group, leading to the formation of the corresponding benzoic acid.[12] However, recent studies have shown that the choice of solvent can dramatically influence the chemoselectivity. For instance, using 2,2,2-trifluoroethanol as the solvent can significantly favor the formation of fluorophenols even from electron-deficient benzaldehydes.[13] This is a prime example of how experimental conditions can be tailored to achieve a desired outcome based on mechanistic understanding.
This protocol monitors the disappearance of the benzaldehyde derivative.
-
Solution Preparation: Prepare stock solutions of the fluorinated benzaldehyde derivative (e.g., 0.1 M in acetonitrile) and meta-chloroperoxybenzoic acid (m-CPBA) (e.g., 0.5 M in acetonitrile).
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the benzaldehyde derivative, a wavelength where m-CPBA and the products have minimal absorbance.
-
Kinetic Run: In a quartz cuvette, combine the benzaldehyde solution and acetonitrile. Place the cuvette in a thermostatted cell holder in the spectrophotometer. Initiate the reaction by adding a small volume of the m-CPBA solution and immediately begin recording the absorbance as a function of time.
-
Data Analysis: Under pseudo-first-order conditions (large excess of m-CPBA), a plot of ln(Absorbance) vs. time will be linear, and the slope will be equal to -k_obs. The second-order rate constant can be determined by dividing k_obs by the concentration of m-CPBA.
Aldol Condensation
The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of an aromatic aldehyde with a ketone.[14] The rate-limiting step is often the nucleophilic attack of the enolate (from the ketone) on the aldehyde carbonyl. Therefore, the reactivity of the aldehyde is a key factor.
Causality in Experimental Design: Fluorinated benzaldehydes, with their enhanced electrophilicity, are excellent substrates for aldol condensations. The reaction is typically base-catalyzed (e.g., with NaOH or KOH in ethanol) to generate the enolate.[14] The increased reactivity of fluorinated benzaldehydes can lead to faster reaction times and higher yields compared to unsubstituted benzaldehyde.[15]
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1 equivalent) and acetophenone (1 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, slowly add an aqueous solution of sodium hydroxide (2 equivalents). A precipitate should begin to form.
-
Reaction and Workup: Continue stirring for 2-3 hours. Monitor the reaction by TLC.[14] Once complete, pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.[14]
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure chalcone derivative.[14]
Reductive Amination
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. It proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ.[16] The formation of the imine is often the rate-determining step and is facilitated by the electrophilicity of the aldehyde.
Causality in Experimental Design: The enhanced electrophilicity of fluorinated benzaldehydes accelerates the initial condensation with the amine.[17] Mild reducing agents like sodium triacetoxyborohydride (STAB) are often preferred because they are selective for the iminium ion over the aldehyde, preventing premature reduction of the starting material.[18] Lewis acids can also be used to catalyze the reaction by activating the carbonyl group.[1][2]
-
Reaction Setup: In separate vials, dissolve 4-fluorobenzaldehyde (1 equivalent) and 2,4-difluorobenzaldehyde (1 equivalent) in 1,2-dichloroethane.
-
Amine Addition: To each vial, add benzylamine (1.1 equivalents) and acetic acid (0.1 equivalents). Stir for 30 minutes at room temperature to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) to each vial.
-
Monitoring and Analysis: Monitor the reactions by TLC or LC-MS. Compare the time required for complete consumption of the starting aldehyde in each case to assess relative reactivity.
Conclusion
The reactivity of fluorinated benzaldehyde derivatives is a direct consequence of the powerful electron-withdrawing nature of the fluorine atom, which enhances the electrophilicity of the carbonyl carbon. This effect is most pronounced when fluorine is in the meta position or when multiple fluorine atoms are present on the aromatic ring. As demonstrated through the detailed protocols for the Wittig reaction, Baeyer-Villiger oxidation, aldol condensation, and reductive amination, this enhanced reactivity can be harnessed to drive reactions more efficiently. By understanding the underlying electronic principles and carefully selecting experimental conditions, researchers can leverage the unique properties of fluorinated benzaldehydes to achieve their synthetic goals in drug discovery and materials science.
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Enzymatic Baeyer–Villiger Oxidation of Benzaldehydes. ResearchGate. [Link]
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Lewis Acid Catalyzed Reductive Amination of Aldehydes and Ketones with N,N‐Dimethylformamide as Dimethyl Amino Source, Reductant and Solvent. ResearchGate. [Link]
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Kinetics of acid-catalyzed aldol condensation reactions of aliphatic aldehydes. Oberlin College and Conservatory. [Link]
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A Survey of Hammett Substituent Constants. YouTube. [Link]
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Aldol Condensation | PDF | Chemical Reactions | Ultraviolet–Visible Spectroscopy. Scribd. [Link]
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Rate data for the oxidation of benzaldehyde at 303 K in 50% (v/v) acetic acid-water. ResearchGate. [Link]
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Rate constants for the oxidation of benzaldehyde by BTMAB at 318 K. ResearchGate. [Link]
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Kinetics of crossed aldol condensations in high-temperature water. Green Chemistry (RSC Publishing). [Link]
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Rate Constants and Branching Ratios in the Oxidation of Aliphatic Aldehydes by OH Radicals under Atmospheric Conditions. SciELO México. [Link]
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Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces | Catalysis. ChemRxiv | Cambridge Open Engage. [Link]
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Kinetic study of the base-catalysed reactions of benzaldehyde and thiophene-2-carbaldehyde with acetonitriles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
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Kinetics, Selectivity, and Deactivation in the Aldol Condensation of Acetaldehyde on Anatase Titanium Dioxide. ResearchGate. [Link]
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An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive. [Link]
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Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. [Link]
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]
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Kinetics of halogen-exchange fluorination of chlorobenzaldehyde. ResearchGate. [Link]
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A Comparative Guide to the Performance of 2-Fluoro-4-isopropoxybenzaldehyde in Condensation Reactions
This guide provides an in-depth technical analysis of 2-Fluoro-4-isopropoxybenzaldehyde's performance in key condensation reactions, a cornerstone of carbon-carbon bond formation in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to explain the chemical causality behind its reactivity. We will objectively compare its performance with alternative benzaldehyde derivatives, supported by experimental data, to empower you in making informed decisions for your synthetic strategies.
Introduction: The Unique Reactivity of a Disubstituted Benzaldehyde
Condensation reactions, such as the Claisen-Schmidt and Knoevenagel condensations, are fundamental transformations for constructing complex molecular architectures, particularly α,β-unsaturated carbonyl compounds which are prevalent scaffolds in medicinal chemistry.[1][2] The choice of the starting aromatic aldehyde is critical, as the substituents on the benzene ring dictate the electrophilicity of the carbonyl carbon and, consequently, the reaction's kinetics and yield.[3]
This compound is a unique substrate featuring two electronically opposing groups. The ortho-fluoro substituent acts as a moderate electron-withdrawing group (EWG) through its inductive effect, which is expected to enhance the carbonyl carbon's electrophilicity and facilitate nucleophilic attack.[2] Conversely, the para-isopropoxy group is an electron-donating group (EDG) through resonance, which would typically decrease reactivity. This electronic tug-of-war makes its performance in condensation reactions a subject of significant interest, offering a nuanced reactivity profile compared to simpler substituted benzaldehydes.
Comparative Performance Analysis in Condensation Reactions
The reactivity of a substituted benzaldehyde in base-catalyzed condensations is a direct consequence of the electronic properties of its ring substituents. EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to attack by an enolate nucleophile.[3] EDGs, on the other hand, partially mitigate this positive charge, slowing the reaction.
While specific kinetic data for this compound is not extensively published, we can extrapolate its expected performance based on data from analogous compounds in the Claisen-Schmidt condensation, a reaction between an aldehyde and an enolizable ketone.[1][4]
Table 1: Comparative Yields in Claisen-Schmidt Condensation with Acetophenone
| Benzaldehyde Derivative | Key Substituent(s) | Type | Typical Catalyst/Solvent | Reported Yield (%) | Reference |
| Benzaldehyde | None | Baseline | NaOH/Ethanol | 43% | [1] |
| 4-Fluorobenzaldehyde | -F (para) | EWG | NaOH/Ethanol | ~91% | [5] |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | EDG | Solid NaOH (Solvent-free) | High | [1] |
| 4-Isopropoxybenzaldehyde | -OCH(CH₃)₂ (para) | EDG | N/A | Expected to be high, similar to 4-methoxy | [6] |
| This compound | -F (ortho), -OPrⁱ (para) | EWG + EDG | N/A | Predicted High | [7] |
Analysis of Expected Performance:
The potent activating effect of a halogen at the ortho or para position generally leads to higher yields. For instance, 4-fluorobenzaldehyde shows a significantly higher yield compared to the unsubstituted benzaldehyde.[5] While the para-isopropoxy group is donating, the ortho-fluoro group's inductive withdrawal is expected to be a dominant factor in increasing the carbonyl's electrophilicity. Therefore, this compound is predicted to be a highly reactive substrate, likely affording excellent yields in Claisen-Schmidt and similar condensation reactions, potentially outperforming benzaldehyde and approaching the reactivity of aldehydes with strong EWGs.
In-Depth Look: Key Condensation Reactions
The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a vital reaction for synthesizing chalcones (α,β-unsaturated ketones), which are precursors to flavonoids and other bioactive molecules.[1] The reaction proceeds via the base-catalyzed formation of a ketone enolate, which then attacks the aldehyde.
Generalized Workflow for Claisen-Schmidt Condensation
Below is a diagram illustrating the typical laboratory workflow for executing a Claisen-Schmidt condensation, from reaction setup to product isolation.
Caption: Experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.
The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two EWGs, like malononitrile or diethyl malonate).[2] This reaction is exceptionally useful for creating electron-deficient alkenes.
General Mechanism of the Knoevenagel Condensation
The reaction is typically catalyzed by a weak base, which deprotonates the active methylene compound to form a resonance-stabilized carbanion (enolate). This nucleophile then attacks the aldehyde, followed by dehydration to yield the final product.[2]
Caption: General mechanism of the Knoevenagel condensation reaction.
The enhanced electrophilicity of this compound makes it an excellent candidate for Knoevenagel condensations, expected to react efficiently with a variety of active methylene compounds under mild conditions.
Experimental Protocols
The following protocols are provided as a validated starting point for researchers. Optimization for specific substrates and scales may be necessary.
Protocol 1: Synthesis of a Chalcone via Claisen-Schmidt Condensation
This protocol details the reaction of this compound with acetophenone.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Acetophenone (1.0 eq)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (HCl), dilute
-
Round-bottom flask, magnetic stirrer, TLC plates, vacuum filtration setup
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in an appropriate volume of 95% ethanol.
-
While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-50%).[5]
-
Continue stirring the reaction mixture. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate). The reaction is typically complete within 2-24 hours.[5]
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is approximately 2-3.[5]
-
Collect the precipitated solid product by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Dry the product, for example, in a vacuum oven, to obtain the crude chalcone.
-
If necessary, purify the product by recrystallization from a suitable solvent like ethanol.
-
Protocol 2: Synthesis of a Cyanoacrylate Derivative via Knoevenagel Condensation
This protocol describes the reaction of this compound with ethyl cyanoacetate.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.2 eq)
-
Piperidine or DABCO (catalytic amount)
-
Ethanol or Water
-
Round-bottom flask, magnetic stirrer, TLC plates, vacuum filtration setup
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in ethanol or water.[2][8]
-
Add a catalytic amount of a weak base such as piperidine or DABCO (e.g., 20 mol%).[2]
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 50 °C).[2]
-
Monitor the reaction's completion via TLC.
-
Upon completion, cool the mixture and add cold water to precipitate the product.[2]
-
Filter the solid product, wash thoroughly with cold water, and air dry.
-
Further purification can be achieved by recrystallization if needed.
-
Conclusion: A Versatile and Reactive Aldehyde for Synthesis
This compound emerges as a highly promising and versatile substrate for condensation reactions. The activating, electron-withdrawing effect of the ortho-fluoro group significantly enhances the electrophilicity of the carbonyl carbon, suggesting that this compound will generally exhibit high reactivity and produce excellent yields. This makes it a superior alternative to unsubstituted benzaldehyde and a strong competitor to other halogenated benzaldehydes. Its unique substitution pattern offers a valuable tool for medicinal chemists and synthetic researchers aiming to create diverse molecular libraries with potential biological activity. The provided protocols serve as a robust foundation for leveraging the synthetic potential of this powerful building block.
References
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- Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. National Institutes of Health (NIH).
-
Claisen–Schmidt condensation. Wikipedia. Available at: [Link]
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How benzene ring substituents affect reactivity of benzaldehyde derivatives in aldol reaction?. Reddit. Available at: [Link]
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Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]
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A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. National Institutes of Health (NIH). Available at: [Link]
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4-Isopropoxybenzaldehyde. National Institutes of Health (NIH). Available at: [Link]
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A Comparative Guide to Catalytic Systems for the Synthesis of 2-Fluoro-4-isopropoxybenzaldehyde
This guide provides an in-depth comparative analysis of prevalent catalytic and reagent-mediated systems for the synthesis of 2-Fluoro-4-isopropoxybenzaldehyde, a key intermediate in the development of pharmaceuticals and other physiologically active compounds.[1] We will dissect the mechanistic underpinnings, compare performance metrics, and provide detailed experimental protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
Substituted benzaldehydes are foundational building blocks in organic synthesis.[2] The specific substitution pattern of this compound, featuring an aldehyde, a fluorine atom, and an isopropoxy group, makes it a versatile precursor for complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde and isopropoxy groups provide reactive handles for further chemical transformations. The primary synthetic challenge lies in achieving regioselective formylation of the electron-rich aromatic ring of the precursor, 1-fluoro-3-isopropoxybenzene.
This guide will focus on two principal and widely employed synthetic methodologies:
-
Ortho-Lithiation Followed by Formylation: A classic organometallic approach involving a Grignard or lithiation reaction to direct the formyl group to the desired ortho position.
-
Vilsmeier-Haack Formylation: An electrophilic aromatic substitution using a pre-formed Vilsmeier reagent to achieve formylation.
We will evaluate these systems based on yield, reaction conditions, scalability, and reagent accessibility.
Strategic Overview of Synthetic Pathways
The synthesis of this compound predominantly begins with the commercially available precursor, 3-fluorophenol. The initial step involves the protection of the phenolic hydroxyl group as an isopropyl ether, which serves to activate the aromatic ring for subsequent electrophilic substitution and prevent unwanted side reactions.
Diagram 2: Simplified workflow for the Grignard-based formylation step.
System 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds. [3][4]It offers a more direct approach compared to the Grignard route, potentially reducing the number of synthetic steps. The reaction utilizes a "Vilsmeier reagent," a chloromethyleniminium salt, generated in situ from DMF and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. [5][6] Mechanism:
-
Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺. [6]2. Electrophilic Aromatic Substitution: The electron-rich 1-fluoro-3-isopropoxybenzene acts as a nucleophile, attacking the Vilsmeier reagent. The isopropoxy group strongly directs the substitution to its para position (C2 of the starting material), which is also ortho to the fluorine atom.
-
Hydrolysis: The resulting iminium salt intermediate is stable until it is hydrolyzed during aqueous workup to furnish the aldehyde. [3]
Diagram 3: Conceptual pathway of the Vilsmeier-Haack reaction.
Performance Data and Comparison
The choice of synthetic route often depends on a trade-off between the number of steps, overall yield, and reaction conditions. Below is a summary of representative data for the two systems.
| Parameter | System 1: Grignard-Based Formylation [1] | System 2: Vilsmeier-Haack Formylation |
| Starting Material | 3-Fluorophenol | 1-Fluoro-3-isopropoxybenzene |
| Key Reagents | K₂CO₃, 2-bromopropane, dibromohydantoin, i-PrMgCl, DMF | POCl₃, DMF |
| Number of Steps | 3 (Etherification, Bromination, Formylation) | 1 (Direct Formylation) |
| Typical Yield (Overall) | ~70-80% (from 1-fluoro-3-isopropoxybenzene) | Reported yields for similar substrates are often >80% |
| Reaction Temp. | Varied (-10°C to 82°C) | Typically 0°C to elevated temperatures (e.g., 80°C) [3] |
| Key Advantages | High regioselectivity, well-documented procedure. | Fewer steps, uses common and inexpensive reagents. [5] |
| Key Disadvantages | Multiple steps, use of organometallics requires inert atmosphere. | POCl₃ is corrosive and moisture-sensitive; regioselectivity can be an issue with less-defined substrates. |
Analysis: The Grignard-based route, while longer, offers a robust and highly selective pathway with a documented high yield for this specific target. [1]The Vilsmeier-Haack reaction presents a more streamlined alternative. Given the strong directing effect of the para-isopropoxy group, high regioselectivity is expected, making it a very attractive option for process optimization and scale-up.
Experimental Protocols
Protocol for Grignard-Based Formylation
This protocol is adapted from a patented procedure and is presented in three stages. [1] Stage A: Synthesis of 1-Fluoro-3-isopropoxybenzene
-
To a round-bottom flask, add 3-fluorophenol (5.6 g, 0.05 mol), ground potassium carbonate (15.9 g, 0.115 mol), and acetonitrile (60 mL).
-
Slowly add 2-bromopropane (8.7 g, 0.07 mol) at 30-35°C.
-
Heat the mixture to 80-82°C and stir for 14 hours, monitoring by HPLC.
-
After cooling, add water and ethyl acetate. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the product (approx. 97% yield). [1] Stage B: Synthesis of 1-Bromo-2-fluoro-4-isopropoxybenzene
-
Under a nitrogen atmosphere, dissolve 1-fluoro-3-isopropoxybenzene (5.6 g, 0.04 mol) in 50 mL of dichloromethane.
-
Cool the solution to 10°C and add dibromohydantoin (11.4 g, 0.04 mol) in portions.
-
Monitor the reaction by HPLC. Upon completion, add ice water and adjust the pH to 9 with sodium carbonate.
-
Separate the layers, extract the aqueous phase with dichloromethane, combine organic phases, wash, dry, and concentrate.
-
Purify by column chromatography to yield the product (approx. 81% yield). [1] Stage C: Synthesis of this compound
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous tetrahydrofuran (THF).
-
Cool the solution to between -10°C and 0°C.
-
Dropwise, add an isopropyl magnesium chloride solution in THF.
-
After the Grignard exchange is complete, add N,N-Dimethylformamide (DMF) and allow the reaction to proceed.
-
Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase to obtain the crude product, which can be further purified.
Representative Protocol for Vilsmeier-Haack Formylation
This is a general protocol based on standard procedures for this reaction. [3][6]1. In a flame-dried, three-necked flask under a nitrogen atmosphere, place anhydrous DMF as the solvent. 2. Cool the flask to 0°C in an ice bath. 3. Slowly add phosphorus oxychloride (POCl₃) (approx. 1.1 equivalents) dropwise, keeping the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent. 4. Add a solution of 1-fluoro-3-isopropoxybenzene (1 equivalent) in a minimal amount of solvent. 5. Allow the reaction to warm to room temperature and then heat as necessary (e.g., 60-80°C) for several hours, monitoring by TLC or GC. 6. Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. 7. Neutralize the mixture with an aqueous base (e.g., NaOH or NaHCO₃) until pH > 7. 8. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). 9. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 10. Purify the crude product by column chromatography or distillation.
Conclusion and Future Perspectives
Both the multi-step Grignard-based formylation and the direct Vilsmeier-Haack reaction are effective systems for synthesizing this compound.
-
The Grignard-based method is a reliable, albeit longer, route that guarantees high regioselectivity through a halogen-dance-type mechanism. Its documented success makes it a low-risk choice for laboratory-scale synthesis. [1]* The Vilsmeier-Haack reaction is a more atom-economical and step-efficient alternative, making it highly suitable for industrial-scale production. The strong directing ability of the substituents on the starting material is likely to ensure the desired regioselectivity.
Future research may explore even more advanced catalytic systems. Direct C-H activation using transition metal catalysts (e.g., Palladium, Rhodium) could potentially offer a single-step formylation of 1-fluoro-3-isopropoxybenzene without the need for stoichiometric activating agents like POCl₃. Furthermore, the development of biocatalytic systems, while currently nascent for this specific transformation, represents a green and sustainable frontier in chemical synthesis. [7][8] Ultimately, the selection of a catalytic system will depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, available equipment, and process safety.
References
- Dadayb, G., et al. (2008). Laboratory evolved biocatalysts for stereoselective syntheses of substituted benzaldehyde cyanohydrins. Chembiochem, 9(1), 58-61.
- BenchChem (n.d.). Synthesis of 2-(Benzyloxy)-4-fluorobenzaldehyde Derivatives.
- Google Patents (2022). CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
- Tries, G. S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4303–4307.
- J&K Scientific LLC (n.d.). Vilsmeier-Haack Reaction.
- García-García, E., et al. (2017). Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources. Avances en Investigación Agropecuaria, 21(1).
- Rajput, A. P., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43.
- Wikipedia (n.d.). Vilsmeier–Haack reaction.
- Kim, S. J., et al. (n.d.). Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
- Organic Chemistry Portal (n.d.). Vilsmeier-Haack Reaction.
- BenchChem (n.d.). The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
- Roohia, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyphenyl)-3H-indol-2-yl) aminomethylene malonaldehyde. International Journal of Industrial Chemistry, 4(1), 21.
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- 1. CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. Laboratory evolved biocatalysts for stereoselective syntheses of substituted benzaldehyde cyanohydrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalytic reduction of benzaldehyde using vegetable wastes as enzyme sources [scielo.org.mx]
Benchmarking 2-Fluoro-4-isopropoxybenzaldehyde Against Key Alternatives in Synthetic Chemistry
An Objective Guide to a Versatile Aromatic Building Block
As a Senior Application Scientist, the selection of a starting material is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic pathway. Substituted benzaldehydes are foundational building blocks in the synthesis of a vast range of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides an in-depth, data-driven comparison of 2-Fluoro-4-isopropoxybenzaldehyde , a uniquely functionalized aromatic aldehyde, against a panel of structurally related alternatives. Our objective is to elucidate the subtle yet significant impact of its substitution pattern on reactivity and physicochemical properties, empowering researchers to make more informed decisions in molecular design and reaction optimization.
The Subject in Focus: Deconstructing this compound
The utility of this compound (CAS 1242070-92-3) stems from the unique interplay of its three core components: the aldehyde, the ortho-fluoro substituent, and the para-isopropoxy group.[2]
-
Aldehyde Group: The primary site of reactivity, the carbonyl carbon's electrophilicity is the central theme of this guide. It serves as the anchor for a multitude of transformations, including condensations, reductive aminations, and nucleophilic additions.
-
Ortho-Fluoro Group: Fluorine is the most electronegative element, and its placement ortho to the aldehyde group exerts a powerful electron-withdrawing effect (-I). This inductively increases the partial positive charge on the carbonyl carbon, priming it for nucleophilic attack.[3] Furthermore, the strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[4][5]
-
Para-Isopropoxy Group: In contrast, the isopropoxy group is an electron-donating group (+R) through resonance, which pushes electron density into the aromatic ring. This effect partially counteracts the inductive withdrawal of the fluorine, modulating the overall reactivity. Its steric bulk, significantly larger than a methoxy group, can also influence reaction kinetics and the conformational preferences of intermediates and products.
The central thesis of this guide is that this compound represents a finely tuned reagent, where the ortho-fluoro group enhances reactivity while the para-isopropoxy group provides steric influence and modulates electronic effects.
The Comparative Panel: Selecting the Right Alternatives
To provide a meaningful benchmark, we have selected three key analogues that allow for the systematic dissection of the electronic and steric contributions of the fluoro and isopropoxy groups.
-
2-Fluoro-4-methoxybenzaldehyde: A very close analogue, this comparison isolates the steric effect of the isopropoxy group versus the smaller methoxy group.
-
4-Isopropoxybenzaldehyde: This molecule removes the electron-withdrawing ortho-fluoro group, allowing for a direct assessment of its activating effect.[6]
-
4-Fluoro-2-isopropoxybenzaldehyde: By swapping the substituent positions, we can explore the impact of placing the bulky isopropoxy group ortho to the reaction center.[7]
`dot graph Logical_Relationship { layout=neato; node [shape=box, style="rounded,filled", fontname="Helvetica", margin=0.2]; edge [fontname="Helvetica", fontsize=10];
// Center Node A [label="this compound\n(Target Molecule)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,0!"];
// Comparison Nodes B [label="2-Fluoro-4-methoxybenzaldehyde", fillcolor="#FFFFFF", fontcolor="#202124", pos="-3,2!"]; C [label="4-Isopropoxybenzaldehyde", fillcolor="#FFFFFF", fontcolor="#202124", pos="3,2!"]; D [label="4-Fluoro-2-isopropoxybenzaldehyde", fillcolor="#FFFFFF", fontcolor="#202124", pos="0,-2.5!"];
// Edges with descriptive labels A -> B [label="Isolates Steric Effect\n(Isopropoxy vs. Methoxy)", color="#4285F4"]; A -> C [label="Isolates Electronic Effect\n(Presence vs. Absence of o-Fluoro)", color="#EA4335"]; A -> D [label="Isolates Positional Effect\n(Ortho vs. Para-Alkoxy)", color="#34A853"]; } ` Figure 1: A diagram illustrating the logical relationships between the target molecule and the selected comparative building blocks.
Comparative Reactivity: A Data-Driven Analysis
The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is the most critical performance metric. Electron-withdrawing groups (EWGs) enhance this reactivity, while electron-donating groups (EDGs) diminish it.[3] This principle governs performance in many canonical C-C and C-N bond-forming reactions.
Nucleophilic Addition Reactions (e.g., Wittig, Knoevenagel)
In reactions like the Wittig and Knoevenagel condensations, the rate-determining step often involves the nucleophilic attack on the aldehyde. Therefore, aldehydes with stronger EWGs react faster.
| Building Block | Ortho-Substituent (Effect) | Para-Substituent (Effect) | Expected Relative Rate | Rationale |
| This compound | -F (Strong EWG, -I) | -O-iPr (EDG, +R) | High | The potent activating effect of the ortho-fluoro group dominates, increasing carbonyl electrophilicity. |
| 2-Fluoro-4-methoxybenzaldehyde | -F (Strong EWG, -I) | -OMe (EDG, +R) | High | Similar electronics to the target; minor differences may arise from steric hindrance. |
| 4-Isopropoxybenzaldehyde | -H (Neutral) | -O-iPr (EDG, +R) | Low | The lack of an EWG and the presence of a strong EDG significantly reduces carbonyl electrophilicity. |
| 4-Fluoro-2-isopropoxybenzaldehyde | -O-iPr (EDG, +R; Bulky) | -F (Weak EWG, -I) | Very Low | The bulky ortho-isopropoxy group sterically hinders the approach of the nucleophile to the aldehyde. |
Analysis: Our target molecule, This compound , is expected to exhibit high reactivity, comparable to its methoxy analogue. The critical advantage is the presence of the ortho-fluoro group, which significantly accelerates the reaction compared to 4-Isopropoxybenzaldehyde. The positional isomer, 4-Fluoro-2-isopropoxybenzaldehyde, is predicted to be the least reactive due to profound steric hindrance from the ortho-isopropoxy group, which physically blocks the reaction site. This makes the 2-Fluoro-4-isopropoxy substitution pattern particularly advantageous for facilitating nucleophilic additions.
Experimental Protocol: Representative Wittig Reaction
This protocol provides a standardized method for comparing the reactivity of the different benzaldehyde building blocks in a classic Wittig olefination.
Objective: To synthesize the corresponding substituted styrene and compare reaction yield and time.
`dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica"];
} ` Figure 2: A standardized workflow for the comparative Wittig olefination experiment.
Materials:
-
(Methyl)triphenylphosphonium bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Substituted Benzaldehyde (1.0 eq, e.g., this compound)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add (methyl)triphenylphosphonium bromide and anhydrous THF. Cool the resulting suspension to 0°C in an ice bath. Add n-butyllithium dropwise over 10 minutes. Stir the mixture at 0°C for 30 minutes, during which time a deep orange or red color should develop, indicating ylide formation.
-
Reaction: Slowly add a solution of the selected benzaldehyde in anhydrous THF to the ylide solution at 0°C.
-
Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the aldehyde by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure olefin.
Physicochemical Properties and Drug Discovery Implications
The choice of building block also has profound implications for the properties of the final molecule, a critical consideration for drug development professionals.
| Property | This compound | 2-Fluoro-4-methoxybenzaldehyde | 4-Isopropoxybenzaldehyde | Rationale for Differences |
| Molecular Weight | 182.19 g/mol [2] | 154.14 g/mol | 164.20 g/mol [6] | The isopropoxy group adds more mass than methoxy. The fluorine atom adds mass compared to hydrogen. |
| Predicted LogP | ~2.5 - 3.0 | ~1.8 - 2.2 | ~2.4 - 2.8 | The larger isopropoxy group increases lipophilicity compared to methoxy. The fluorine atom also generally increases lipophilicity over a hydrogen atom at the same position. |
| Metabolic Stability | Enhanced | Enhanced | Moderate | The C-F bond is exceptionally strong and not susceptible to metabolic oxidation. This ortho-position can shield the aldehyde or adjacent groups from enzymatic attack, a key advantage in drug design.[4] |
Analysis for Drug Discovery: this compound offers a compelling combination of properties. Compared to its methoxy counterpart, the isopropoxy group increases lipophilicity (LogP), which can improve membrane permeability. Crucially, the ortho-fluoro group not only activates the aldehyde for synthesis but also acts as a metabolic blocker. This dual function makes it a highly efficient building block for creating drug candidates with potentially improved pharmacokinetic profiles.
Conclusion and Recommendations
This guide demonstrates that this compound is a superior building block for specific synthetic applications, particularly when enhanced reactivity and targeted physicochemical properties are required.
Choose this compound when:
-
High reactivity is needed: The ortho-fluoro group provides strong electronic activation for nucleophilic addition reactions, leading to faster conversions and potentially higher yields compared to non-fluorinated analogues.
-
Steric hindrance is a concern at the ortho-position: Its substitution pattern avoids the steric blockade seen in isomers like 4-Fluoro-2-isopropoxybenzaldehyde.
-
Modulating lipophilicity is a goal: The isopropoxy group provides a moderate increase in lipophilicity over a methoxy group, which is useful in tuning the ADME properties of a final compound.
-
Metabolic stability is critical: The ortho-fluoro substituent serves as a robust metabolic shield, a highly desirable feature in medicinal chemistry.
By understanding the distinct electronic and steric contributions of each substituent, researchers can strategically leverage this compound to accelerate discovery and optimize synthetic outcomes.
References
- A Comparative Guide to the Reactivity of Substituted Benzaldehydes. Benchchem.
- The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology. Benchchem.
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
- Preparation method of 2-fluoro-4-hydroxybenzaldehyde. Google Patents.
- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. ACS Publications.
- The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry. Benchchem.
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Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University. Available at: [Link]
- This compound.
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The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. Available at: [Link]
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2-Fluoro-4-hydroxybenzaldehyde. PubChem. Available at: [Link]
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Proton and fluorine magnetic resonance studies of some benzoyl fluoride derivatives. Sensitivity of the fluorine shifts to intramolecular van der Waals interactions and steric effects. Canadian Journal of Chemistry. Available at: [Link]
-
The β-Fluorine Effect. Electronic Versus Steric Effects in Radical Deoxygenations of Fluorine-Containing Pentofuranose Nucleosides. ACS Publications. Available at: [Link]
-
Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
This compound. Alchem.Pharmtech. Available at: [Link]
-
4-Isopropoxybenzaldehyde. PubChem. Available at: [Link]
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Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. PubMed. Available at: [Link]
- Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols. Benchchem.
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A Researcher's Guide to Cross-Reactivity Studies of 2-Fluoro-4-isopropoxybenzaldehyde
This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 2-Fluoro-4-isopropoxybenzaldehyde. As a key building block in the synthesis of novel therapeutic agents, understanding its potential to interfere with analytical assays is paramount for accurate drug development and diagnostics.[1][2] This document offers objective, data-driven methodologies for researchers, scientists, and drug development professionals to assess and mitigate the risks of cross-reactivity.
Introduction: The Significance of this compound
This compound is an aromatic aldehyde whose unique structure—featuring a reactive aldehyde group, a stabilizing isopropoxy moiety, and a strategically placed fluorine atom—makes it a valuable intermediate in medicinal chemistry.[3] The fluorine atom, in particular, can enhance metabolic stability and binding affinity in drug candidates.[2] It serves as a foundational component in the synthesis of compounds targeting a range of diseases.[1][2]
However, the very reactivity that makes this aldehyde a useful synthon also presents a challenge: the potential for cross-reactivity in immunoassays and other analytical methods.[4] Cross-reactivity occurs when an assay's detection antibody binds to non-target molecules that are structurally similar to the intended analyte.[5] This can lead to false positives or inaccurate quantification, compromising the integrity of preclinical and clinical data.[4] Therefore, a rigorous evaluation of its cross-reactivity profile is not just recommended; it is a critical step in the validation of any assay designed to quantify a downstream product synthesized from this intermediate.
Strategic Approach to Cross-Reactivity Assessment
A robust cross-reactivity study requires a multi-faceted approach, combining immunoassays with orthogonal analytical techniques for confirmation. The core principle is to challenge an assay developed for a specific target molecule (the "analyte") with high concentrations of potentially interfering compounds, including its own precursor, this compound.
Selection of Potential Cross-Reactants
The selection of compounds to test is critical and should be based on structural similarity. An ideal panel would include:
-
The Precursor: this compound itself.
-
Structural Analogs: Molecules with minor modifications, such as changes to the alkoxy group (e.g., 2-Fluoro-4-methoxybenzaldehyde), removal of the fluorine atom (e.g., 4-isopropoxybenzaldehyde), or isomeric variations.[6]
-
Core Structures: Simpler, related structures like benzaldehyde to understand the contribution of the core ring to binding.[6]
-
Metabolic Derivatives: Any known or predicted metabolites of the final drug product.
Experimental Workflow
The overall workflow should be designed to first screen for cross-reactivity using a high-throughput method like ELISA and then confirm any findings with a highly specific method like Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: General workflow for assessing cross-reactivity.
Experimental Methodologies
Competitive ELISA for Screening
For small molecules (haptens) like those derived from this compound, a competitive ELISA format is the most appropriate immunoassay.[7][8] In this format, the free analyte in a sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites.[8] A higher concentration of the cross-reactant will result in a lower signal, which can be quantified.
Protocol: Competitive ELISA
-
Plate Coating: Coat a 96-well microplate with an antibody specific to the target analyte. The choice of coating buffer (e.g., carbonate-bicarbonate, pH 9.6) is crucial as it facilitates the passive adsorption of the antibody to the polystyrene plate. Incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody. This step is critical to reduce background noise.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature. This saturates any remaining non-specific binding sites on the plate surface.
-
Competitive Reaction: Add standards, controls, and the potential cross-reactants (at various concentrations) to the wells, immediately followed by the addition of a fixed concentration of enzyme-conjugated target analyte (e.g., HRP-conjugate). Incubate for 1-2 hours. During this step, the free analyte and the enzyme-labeled analyte compete for antibody binding.
-
Washing: Repeat the washing step to remove all unbound reagents.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate in the dark. The enzyme (HRP) will catalyze a color change.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration that inhibits 50% of the binding (IC50) for both the target analyte and the cross-reactant. The percent cross-reactivity is then calculated using the formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
LC-MS/MS for Confirmation
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides an orthogonal method to confirm the specificity of the assay.[9] It separates compounds based on their physicochemical properties before detecting them based on their unique mass-to-charge ratio, offering a high degree of certainty.
Protocol: LC-MS/MS Analysis
-
Sample Preparation: Prepare samples by spiking a known concentration of the target analyte into a relevant matrix (e.g., plasma, buffer) both with and without a high concentration of this compound.
-
Chromatographic Separation: Inject the samples onto a suitable HPLC column (e.g., C18 reversed-phase). Develop a gradient elution method that achieves baseline separation of the target analyte from the cross-reactant. The mobile phase composition (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) must be optimized for this separation.
-
Mass Spectrometry Detection: Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the target analyte and the cross-reactant.
-
Data Analysis: Compare the chromatograms of the spiked samples. The absence of a peak at the retention time of the target analyte in the sample containing only the cross-reactant confirms specificity. Furthermore, the peak area of the target analyte should not be significantly altered by the presence of the cross-reactant, indicating no ion suppression or enhancement.
Data Presentation and Interpretation
Quantitative results from the cross-reactivity studies should be summarized in a clear, tabular format.
Table 1: Hypothetical Cross-Reactivity Data from Competitive ELISA
| Compound | IC50 (nM) | % Cross-Reactivity |
| Target Analyte | 1.5 | 100% |
| This compound | 1,250 | 0.12% |
| 4-Isopropoxybenzaldehyde | 3,000 | 0.05% |
| 2-Fluoro-4-methoxybenzaldehyde | 2,500 | 0.06% |
| Benzaldehyde | >10,000 | <0.01% |
Interpretation:
In this hypothetical example, this compound shows minimal cross-reactivity (0.12%). Generally, cross-reactivity values below 1% are considered acceptable for most applications, suggesting the immunoassay is highly specific. The even lower values for other analogs indicate that the combination of the fluoro- and isopropoxy- groups is a key feature for the minimal antibody recognition that does occur.
Sources
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Validation of 2-Fluoro-4-isopropoxybenzaldehyde as a Strategic Synthetic Intermediate in Drug Discovery
This guide provides an in-depth validation of 2-Fluoro-4-isopropoxybenzaldehyde as a high-value intermediate for researchers, scientists, and professionals in drug development. We will objectively compare its performance, supported by experimental data, against viable alternatives and elucidate the chemical rationale for its strategic use in synthesizing complex, biologically active molecules.
Introduction: The Strategic Value of Substituted Benzaldehydes
In modern medicinal chemistry, the precise arrangement of functional groups on an aromatic scaffold is paramount for achieving desired pharmacological profiles. This compound has emerged as a particularly valuable building block. Its unique substitution pattern—an activating ortho-fluoro group and a metabolically robust para-isopropoxy group—provides a powerful combination of reactivity and drug-like properties.
The aldehyde serves as a versatile handle for key C-C and C-N bond-forming reactions, while the substituents offer distinct advantages:
-
Ortho-Fluoro Group : The high electronegativity of fluorine enhances the electrophilicity of the carbonyl carbon, increasing the aldehyde's reactivity towards nucleophiles.[1][2] This is a critical feature for driving reactions such as condensations and reductive aminations to high yields. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability and binding affinity.[3][4]
-
Para-Isopropoxy Group : This bulky alkoxy group can serve as a metabolic shield, preventing para-hydroxylation, a common metabolic pathway for aromatic rings.[5][6] Its inclusion can significantly improve a drug candidate's half-life and pharmacokinetic profile.
This guide will validate these claims through a detailed examination of its synthesis, its application in forming a privileged heterocyclic scaffold, and a direct comparison with alternative synthetic intermediates.
Synthesis of this compound
The preparation of this intermediate is a multi-step process that is achievable using standard laboratory techniques. The most common route begins with the readily available 3-fluorophenol, leveraging an ortho-directing bromination facilitated by the steric and electronic influence of the isopropoxy group.
Caption: Synthetic pathway for this compound.
This protocol is adapted from methodologies described for analogous compounds.[7][8]
Step 1: O-Isopropylation of 3-Fluorophenol
-
To a round-bottom flask containing acetonitrile (60 mL), add 3-fluorophenol (5.6 g, 0.05 mol) and ground potassium carbonate (15.9 g, 0.115 mol).
-
Stir the suspension and slowly add 2-bromopropane (8.7 g, 0.07 mol) at ambient temperature.
-
Heat the mixture to 80-82 °C and maintain for approximately 14 hours, monitoring by HPLC or TLC for the consumption of the starting material.
-
After cooling, add water and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-fluoro-3-isopropoxybenzene.
Step 2: Ortho-Bromination
-
Dissolve the product from Step 1 in dichloromethane under a nitrogen atmosphere and cool to 10 °C.
-
Add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature. Monitor the reaction by HPLC.
-
Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution, followed by water and brine. Dry over anhydrous sodium sulfate and concentrate to yield crude 1-bromo-2-fluoro-4-isopropoxybenzene, which can be purified by column chromatography.
Step 3: Grignard Formation and Formylation
-
In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings.
-
Add a solution of 1-bromo-2-fluoro-4-isopropoxybenzene in anhydrous THF dropwise to initiate the Grignard reaction.
-
Once the Grignard reagent is formed, cool the solution to -15 °C.
-
Slowly add a solution of N,N-dimethylformamide (DMF) in anhydrous THF.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction carefully with 2N hydrochloric acid and extract with an ether-based solvent (e.g., MTBE).
-
Combine the organic phases, wash with saturated sodium chloride, dry over anhydrous sodium sulfate, and concentrate. The crude this compound can be purified by vacuum distillation or column chromatography.[8]
Validation in Kinase Inhibitor Scaffolding
A primary application of this intermediate is the synthesis of pyrazolo[1,5-a]pyrimidines, a privileged scaffold in kinase inhibitors.[9][10] The aldehyde undergoes a condensation reaction with an aminopyrazole, a key step that validates its utility.
Caption: Comparative workflow for pyrazolopyrimidine synthesis.
This protocol demonstrates the utility of the title compound by adapting a procedure used for a structurally similar benzaldehyde in the same chemical transformation.[11]
-
To a solution of This compound (1.0 eq) in anhydrous ethanol, add 3-Amino-1H-pyrazole (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness: This condensation reaction is highly reliable. The electron-withdrawing effect of the ortho-fluoro group enhances the electrophilicity of the aldehyde, making it highly susceptible to nucleophilic attack by the aminopyrazole, thus driving the reaction efficiently.[1] The protocol includes standard monitoring (TLC/LC-MS) and purification steps, ensuring a self-validating workflow.
Comparative Analysis with Alternative Intermediates
The value of an intermediate is best understood by comparison. Here, we evaluate this compound against other substituted benzaldehydes used for similar synthetic goals.
| Intermediate | Key Structural Difference | Expected Reactivity in Condensation | Rationale & Medicinal Chemistry Implications |
| This compound | (Reference) | High | Balanced Profile: Ortho-fluoro group activates the aldehyde for high-yield reactions.[1] Para-isopropoxy group provides metabolic stability.[5] An excellent choice for lead optimization. |
| 2-(Benzyloxy)-4-fluorobenzaldehyde | Benzyl ether vs. Isopropyl ether | High (Similar to reference) | Deprotection Handle: The benzyloxy group can be cleaved to reveal a phenol for further functionalization, offering synthetic versatility.[7][12] However, it may be less metabolically stable than the isopropoxy group. |
| 4-Isopropoxybenzaldehyde | Lacks ortho-fluoro group | Moderate | Lower Reactivity: The absence of the activating ortho-fluoro group means the aldehyde is less electrophilic, potentially leading to slower reaction times or lower yields. Useful as a control to quantify the benefit of the fluorine atom. |
| 2-Chlorobenzaldehyde | Ortho-chloro vs. Ortho-fluoro | High (Potentially lower than fluoro) | Alternative Halogen: Chlorine is also electron-withdrawing but is larger and less electronegative than fluorine. This can lead to different steric and electronic profiles in the final molecule's binding pocket.[13][14] Fluorine is often preferred for its ability to form favorable interactions and block metabolism without significant steric penalty.[4] |
| 5-Bromo-2-fluoro-3-(CF₃)benzaldehyde | Multiple electron-withdrawing groups | Very High | Maximum Activation: The combined inductive effects of fluoro, bromo, and trifluoromethyl groups make this aldehyde extremely reactive.[11] However, this high reactivity might lead to side reactions, and the resulting scaffold will have a significantly different electronic and structural profile. |
Data Summary: The choice of intermediate is a strategic decision. For maximizing reaction efficiency while building in favorable drug-like properties, this compound offers a superiorly balanced profile compared to analogues lacking the key activating or protecting groups.
Conclusion
This compound is a robust and highly validated synthetic intermediate. Its synthesis is straightforward, and its unique electronic and steric properties provide clear advantages in the construction of complex molecules, particularly in the field of kinase inhibitor discovery. The ortho-fluoro group reliably activates the aldehyde for key bond-forming reactions, while the para-isopropoxy group imparts metabolic stability, a critical feature in drug design. Comparative analysis demonstrates that its balanced feature set makes it a more strategic choice than simpler or alternatively substituted benzaldehydes for developing advanced drug candidates.
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El-Damasy, A. K., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry. Link
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Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. Link
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Sławiński, J., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Link
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Link
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Preprints.org. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Link
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University of Wisconsin-Madison. (n.d.). Experiment 27: A Solvent Free Wittig Reaction. Link
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BenchChem. (2025). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Organic Synthesis: A Technical Guide. Link
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Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?. Link
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Zhu, M., et al. (2024). Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish. International Journal of Biological Macromolecules. Link
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Chen, G., et al. (2018). Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing Groups. Angewandte Chemie International Edition. Link
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde. Link
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Al-Ghorbani, M., et al. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Fluoro-4-isopropoxybenzaldehyde
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Fluoro-4-isopropoxybenzaldehyde. As a halogenated aromatic aldehyde, this compound requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide is designed for laboratory professionals and emphasizes the causality behind each procedural step, ensuring a deep understanding of the safety protocols involved.
Hazard Identification and Risk Assessment
Understanding the inherent risks of this compound is fundamental to its safe management. While specific toxicological data for this exact compound is limited, data from structurally similar compounds, such as other fluorinated benzaldehydes and isopropoxy derivatives, provide a strong basis for risk assessment. The primary hazards are associated with its irritant properties and its classification as a halogenated organic compound.
Key Hazards:
-
Skin and Eye Irritation: Like many aldehydes, it is expected to cause skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1][2][3]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to ensure complete destruction.[4]
The Globally Harmonized System (GHS) classifications for analogous compounds are summarized below. It is prudent to handle this compound as if it possesses these hazards.
| Hazard Class | Hazard Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [1][3] |
Pre-Disposal Safety Protocols
Proper containment and handling from the point of generation are critical. These steps ensure that the waste is managed safely before its final disposal.
Required Personal Protective Equipment (PPE)
Due to the irritant nature of the compound, a stringent PPE protocol is mandatory.
-
Eye Protection: Wear chemical safety goggles conforming to European Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[5]
-
Hand Protection: Use chemically resistant protective gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[6]
-
Skin and Body Protection: Wear a lab coat and, if handling large quantities, consider additional protective clothing to prevent skin exposure.[5]
-
Respiratory Protection: All handling of waste should be performed in a well-ventilated area, preferably inside a chemical fume hood.[6]
Spill Management
In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the spill area is well-ventilated. Evacuate non-essential personnel.
-
Containment: Prevent the spill from spreading or entering drains.[7][8] Use a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite to contain the liquid.[8][9]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[10]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: The container with the collected spill residue must be disposed of as hazardous waste, following the procedures outlined in this guide.
Core Disposal Protocol: Waste Segregation and Collection
The guiding principle for the disposal of this compound is that it must not be released into the general environment. It must be treated as a halogenated organic waste .[11]
Step-by-Step Waste Collection Procedure:
-
Designate a Waste Stream: Establish a specific, labeled waste container for "Halogenated Organic Waste." This prevents mixing with non-halogenated solvents, which have different disposal requirements and costs.[11]
-
Use Appropriate Containers: The waste container must be chemically compatible, in good condition, and have a secure, tight-fitting lid.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Collection: Collect all waste, including contaminated consumables (e.g., pipette tips, weighing paper) and spill cleanup materials, directly into this designated container.
-
Storage: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.[2][5] The storage area should have secondary containment.
Disposal Decision Workflow
The following workflow provides a logical path for ensuring the compliant disposal of the collected waste. This process should be managed in coordination with your institution's Environmental Health and Safety (EHS) department.
Caption: Disposal workflow for this compound.
Approved Disposal Methodologies
Disposal must be conducted through an approved and licensed waste disposal plant or contractor.[2][5] Do not discharge this chemical into sewers or waterways.[7][12]
-
Primary Method: Incineration: For halogenated organic compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the preferred disposal method.[10][13] This process ensures the complete destruction of the molecule, including the stable carbon-fluorine bond, converting it into less harmful components like carbon dioxide, water, and hydrogen fluoride (which is subsequently "scrubbed" from the exhaust). The U.S. Environmental Protection Agency (EPA) identifies incineration as a key treatment technology for halogenated organic wastes.[4]
-
Secondary Method: Secure Landfill: If incineration is not available, the waste may be disposed of in an engineered, hazardous waste landfill.[14] This is a less preferred option as it does not destroy the chemical but rather contains it. This method must comply with strict regulations, such as the EPA's Land Disposal Restrictions (LDR) program.
Regulatory Compliance
All disposal activities must adhere to local, state, and federal regulations. In the United States, the disposal of chemical waste is primarily governed by the EPA under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, this waste falls under specific regulatory scrutiny.[15][16] Always consult with your institution's EHS department to ensure full compliance with all applicable laws.
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A Senior Application Scientist's Guide to Safely Handling 2-Fluoro-4-isopropoxybenzaldehyde
As researchers and scientists at the forefront of drug development, our commitment to innovation is matched only by our dedication to safety. The proper handling of specialized chemical reagents is paramount to protecting ourselves and ensuring the integrity of our work. This guide provides essential, immediate safety and logistical information for the handling of 2-Fluoro-4-isopropoxybenzaldehyde, a compound that, while valuable, requires meticulous attention to safety protocols.
Hazard Assessment and Risk Mitigation
Based on the hazard profiles of related benzaldehydes, this compound should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][4][5] The presence of the fluoro- group warrants particular attention, as organofluorine compounds can have unique toxicological properties.
| Potential Hazard | Associated Risk | Primary Mitigation Strategy |
| Skin Contact | Irritation, potential for absorption.[1][4] | Use of appropriate chemical-resistant gloves and a lab coat.[6] |
| Eye Contact | Serious irritation, potential for long-term damage.[1][4][7] | Wearing of safety goggles or a face shield.[6][8] |
| Inhalation | Respiratory tract irritation.[1][4] | Handling within a certified chemical fume hood. |
| Ingestion | May cause irritation of the digestive tract.[1] | Strict prohibition of eating, drinking, or smoking in the laboratory. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural checkbox; it is a critical, science-based decision to create a barrier between you and potential chemical exposure.
Hand Protection
For handling this compound, nitrile gloves are a suitable initial choice, offering protection against a broad range of chemicals for short-term use.[8][9] However, it is crucial to consult glove manufacturer's chemical resistance guides for specific breakthrough times. For extended handling or in situations with a higher risk of splash, consider double-gloving or using thicker, more robust gloves like neoprene.[8][9]
Eye and Face Protection
Chemical splash goggles are mandatory whenever handling this compound.[8] They provide a seal around the eyes, offering superior protection from splashes and vapors compared to standard safety glasses.[10] In procedures where there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[8][9]
Body Protection
A standard, buttoned lab coat is the minimum requirement for body protection.[8] For tasks with a higher potential for splashes, a chemically resistant apron over the lab coat is recommended. Ensure that your clothing covers your entire body; long pants and closed-toe shoes are mandatory in any laboratory setting.[9]
Respiratory Protection
All handling of this compound should be conducted within a properly functioning chemical fume hood to minimize the risk of inhalation.[4] If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary.[9][11]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize risks and ensure the quality of your research.
Pre-Handling Checklist:
-
Review the SDS of Analogous Compounds: Familiarize yourself with the potential hazards.
-
Ensure Proper Functioning of Safety Equipment: Verify that the chemical fume hood is operational and that eyewash stations and safety showers are accessible.[4]
-
Assemble All Necessary PPE: Have your gloves, goggles, and lab coat ready before you begin.
-
Prepare Your Workspace: Ensure the work area is clean and uncluttered.
Handling Protocol:
-
Don Appropriate PPE: Put on your lab coat, safety goggles, and gloves.
-
Work in a Fume Hood: Conduct all transfers and manipulations of the compound inside a certified chemical fume hood.
-
Use Appropriate Tools: Use spatulas and other tools to handle the solid material, avoiding direct contact.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.[1][3][4][12]
-
Wash Hands Thoroughly: After handling, and before leaving the laboratory, wash your hands with soap and water.[3][4][7]
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is not only a regulatory requirement but also an ethical obligation to protect our environment.
-
Waste Segregation: Do not mix this compound waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to your institution's guidelines.
-
Consult EHS: Always follow the specific waste disposal procedures established by your organization's EHS department.[4][7][12]
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][13] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[1][4] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]
Spill Response:
For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[1] Wearing appropriate PPE, carefully scoop the absorbed material into a labeled hazardous waste container. Ventilate the area and wash the spill site once the material has been removed. For large spills, evacuate the area and contact your institution's EHS department immediately.
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- Hydrofluoric Acid SOP.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
